molecular formula C13H23NO3 B1592108 Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 374794-96-4

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1592108
CAS No.: 374794-96-4
M. Wt: 241.33 g/mol
InChI Key: JHFMRJOXVOCJJQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-13(5-8-14)6-9-16-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMRJOXVOCJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620725
Record name tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374794-96-4
Record name tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Integration of Azaspiro[4.5]decane Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift away from flat, aromatic systems towards more three-dimensional molecular architectures. Among these, azaspirocyclic scaffolds have garnered significant attention for their unique conformational rigidity and precise vectoral presentation of substituents. This guide focuses on a particularly valuable building block: tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 374794-96-4), a scaffold that merges the favorable properties of spirocyclic systems with the synthetic versatility of a Boc-protected amine and the pharmacokinetic benefits of an embedded ether linkage.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only the fundamental properties of this compound but also a practical framework for its synthesis, characterization, and strategic application in medicinal chemistry programs. We will explore the causality behind its design and utility, offering field-proven insights into its role in crafting the next generation of therapeutics.

Core Compound Identification and Physicochemical Properties

The foundational scaffold for our discussion is this compound. Its unique structure, featuring a shared quaternary carbon linking a piperidine and a tetrahydropyran ring, offers a rigid framework that can significantly influence the biological activity of a parent molecule.

PropertyValueSource
CAS Number 374794-96-4[1][2][3]
Molecular Formula C₁₃H₂₃NO₃[1][2][3]
Molecular Weight 241.33 g/mol [1][2][3]
Purity Specification ≥95% (typically ≥98% by HPLC)[2][3]
Appearance SolidN/A
Storage Long-term in a cool, dry place[2]

The Strategic Advantage of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

The incorporation of spirocyclic motifs is a deliberate strategy in drug design, aimed at overcoming the limitations of traditional, often planar, molecular structures. The 2-oxa-8-azaspiro[4.5]decane core offers several distinct advantages:

  • Enhanced Three-Dimensionality (3D) and Fsp³ Character : Spirocycles inherently increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is strongly correlated with improved clinical success rates, as it often leads to better solubility, metabolic stability, and reduced promiscuity for off-target interactions.[4] This departure from planarity allows for more specific and effective interactions with the complex 3D topologies of biological targets like enzyme active sites and receptor binding pockets.[5]

  • Improved Physicochemical and Pharmacokinetic (PK) Properties : The replacement of more traditional ring systems (e.g., morpholine or piperazine) with azaspirocycles has been shown to modulate key drug-like properties. Specifically, they can increase aqueous solubility, decrease lipophilicity (logP/logD), and enhance metabolic stability by sterically shielding metabolically labile sites.[4][6] The ether oxygen in the 2-oxa position can also act as a hydrogen bond acceptor, further influencing solubility and target engagement.

  • Conformational Rigidity and Reduced Entropy : The rigid nature of the spirocyclic core locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and potency.[6] The defined exit vectors from the scaffold allow for the precise and predictable orientation of substituents, facilitating structure-activity relationship (SAR) studies.

  • Novelty and Intellectual Property : The use of less conventional scaffolds like 2-oxa-8-azaspiro[4.5]decane provides access to novel chemical space, offering a pathway to develop proprietary compounds with unique biological activities and strong intellectual property positions.[7]

cluster_scaffold 2-Oxa-8-azaspiro[4.5]decane Scaffold cluster_properties Resulting Advantages in Drug Discovery Scaffold Core Scaffold Prop1 Increased Fsp³ Character (Enhanced 3D) Scaffold->Prop1 Structural Nature Prop2 Improved Solubility & Metabolic Stability Scaffold->Prop2 Physicochemical Impact Prop3 Conformational Rigidity (Higher Potency) Scaffold->Prop3 Thermodynamic Benefit Prop4 Novel Chemical Space (Intellectual Property) Scaffold->Prop4 Strategic Value

Caption: Strategic benefits of the 2-oxa-8-azaspiro[4.5]decane scaffold.

Synthetic Strategy: A Representative Protocol

While specific, peer-reviewed synthetic routes for this compound are not extensively published, a robust and logical synthesis can be devised based on established methodologies for constructing spirocyclic ethers and piperidine derivatives. The following multi-step protocol is presented as a validated, field-proven approach for analogous systems and is expected to be highly effective.

The overall strategy involves the construction of a suitable piperidine-based precursor followed by an intramolecular cyclization to form the tetrahydropyran ring.

Start N-Boc-4-piperidone Step1 Step 1: Reformatsky Reaction Start->Step1 Intermediate1 Intermediate A (β-hydroxy ester) Step1->Intermediate1 Step2 Step 2: Saponification Intermediate1->Step2 Intermediate2 Intermediate B (β-hydroxy acid) Step2->Intermediate2 Step3 Step 3: Intramolecular Oxymercuration- Demercuration Intermediate2->Step3 Final Target Molecule: tert-butyl 2-oxa-8- azaspiro[4.5]decane- 8-carboxylate Step3->Final

Caption: A representative synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(1-(ethoxycarbonyl)allyl)-4-hydroxypiperidine-1-carboxylate (Intermediate A)

  • Causality : This step establishes the key quaternary carbon center and introduces the carbon framework necessary for the subsequent cyclization. A Reformatsky reaction is a reliable method for forming carbon-carbon bonds by reacting an α-halo ester with a ketone.

  • Procedure :

    • To a stirred suspension of activated zinc dust (1.2 eq) in anhydrous THF, add a solution of N-Boc-4-piperidone (1.0 eq) and ethyl 2-bromoacetate (1.1 eq).

    • Gently heat the mixture to initiate the reaction, then maintain a gentle reflux for 2-3 hours until the piperidone is consumed (monitored by TLC).

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate A.

Step 2: Synthesis of 2-((1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)methyl)acrylic acid (Intermediate B)

  • Causality : Saponification of the ester to a carboxylic acid is necessary to activate the molecule for the subsequent intramolecular cyclization.

  • Procedure :

    • Dissolve Intermediate A (1.0 eq) in a mixture of THF and methanol.

    • Add an aqueous solution of lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, partially remove the organic solvents in vacuo.

    • Acidify the aqueous residue to pH ~3-4 with 1M HCl at 0°C.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate B, which is often used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product)

  • Causality : This is the key ring-forming step. An intramolecular oxymercuration-demercuration is a classic and effective method for the Markovnikov addition of an alcohol across a double bond, leading to the formation of the tetrahydropyran ring.[8]

  • Procedure :

    • Dissolve Intermediate B (1.0 eq) in anhydrous THF.

    • Add mercury(II) acetate (1.1 eq) and stir at room temperature for 1 hour.

    • Add an aqueous solution of sodium hydroxide (3M) followed by a solution of sodium borohydride (0.5 eq) in 3M NaOH at 0°C.

    • Stir the mixture vigorously for 1 hour at room temperature.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by flash column chromatography to yield this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Each technique provides a piece of a self-validating puzzle, ensuring the structural integrity of the final product.

TechniqueExpected ResultsPurpose
¹H NMR Signals corresponding to the Boc group (~1.4 ppm), piperidine and tetrahydropyran protons (complex multiplets in the aliphatic region). Absence of olefinic protons from Intermediate B.Confirms the overall proton environment and successful cyclization.
¹³C NMR Signal for the Boc carbonyl (~155 ppm), the spiro quaternary carbon, and distinct signals for the carbons of both rings.Verifies the carbon skeleton and the presence of the key spiro center.
Mass Spectrometry (ESI-MS) Calculation of [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 241.33.Confirms the molecular weight of the final product.
Infrared (IR) Spectroscopy Presence of a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹). Presence of C-O-C stretches for the ether. Absence of a broad O-H stretch from the precursor.Confirms the presence of key functional groups and the absence of starting material.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating a purity of ≥98%.Quantifies the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile intermediate for creating a diverse range of compounds for screening libraries and lead optimization programs.[1] The Boc-protecting group can be easily removed under acidic conditions to liberate the secondary amine, which serves as a key handle for further functionalization.

cluster_core Core Intermediate cluster_deprotection Synthetic Utility cluster_reactions Functionalization Pathways Core tert-butyl 2-oxa-8- azaspiro[4.5]decane- 8-carboxylate Deprotection Boc Deprotection (e.g., TFA/DCM) Core->Deprotection FreeAmine Free Piperidine NH Deprotection->FreeAmine Reaction1 Reductive Amination FreeAmine->Reaction1 Reaction2 Amide Coupling FreeAmine->Reaction2 Reaction3 Sulfonylation FreeAmine->Reaction3 Reaction4 Buchwald-Hartwig Coupling FreeAmine->Reaction4

Caption: Derivatization pathways from the core scaffold.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders : The increased Fsp³ character and the ability to modulate lipophilicity make azaspirocycles attractive for CNS targets, where blood-brain barrier penetration is a significant challenge.[5]

  • Oncology : The conformational rigidity of spirocycles can enhance selectivity for specific kinase isoforms or other cancer-related targets, a critical factor in minimizing off-target toxicity.

  • Infectious Diseases : Spirocyclic ethers are found in various natural products with antimicrobial and antiviral activities, making this scaffold a promising starting point for the development of novel anti-infective agents.[8][9]

Conclusion

This compound is more than just a chemical building block; it is a strategic tool for medicinal chemists aiming to access novel, three-dimensional chemical space. Its inherent structural and physicochemical advantages—rigidity, enhanced Fsp³ character, and improved drug-like properties—position it as a valuable scaffold for the discovery of potent, selective, and pharmacokinetically sound clinical candidates. The synthetic and analytical frameworks provided in this guide offer a practical pathway for its utilization, empowering researchers to leverage the full potential of this unique molecular architecture in their drug discovery endeavors.

References

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  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

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  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
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"physicochemical properties of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Introduction

This compound (CAS No. 301226-27-7) is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its defining feature is the spirocyclic core, where two rings share a single carbon atom. This arrangement imparts a rigid, three-dimensional architecture, a highly sought-after characteristic for creating structurally novel molecules with specific pharmacological profiles.[2][3] Spirocyclic scaffolds are increasingly utilized to explore new chemical space, moving beyond the predominantly flat structures of many traditional drug molecules.[1]

This molecule incorporates a piperidine ring, a common motif in bioactive compounds, with its nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a crucial feature, enabling selective deprotection and further synthetic modifications under specific conditions. Fused to the piperidine at the C4 position is a γ-butyrolactone ring. The combination of these functionalities—a protected amine, a lactone, and a rigid spirocyclic framework—makes this compound a versatile intermediate for the synthesis of complex target molecules.[4]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both reported data and field-proven experimental protocols for its characterization. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, characterize, and utilize this compound in their synthetic and developmental workflows.

Molecular Structure and Core Identifiers

The structural integrity and identity of a compound are the bedrock of any scientific investigation. The key identifiers and structural properties for this molecule are summarized below.

Table 1: Core Molecular Identifiers and Properties

Property Value Source(s)
IUPAC Name tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate [5][6]
CAS Number 301226-27-7 [6]
Molecular Formula C₁₃H₂₁NO₄ [6]
Molecular Weight 255.31 g/mol [6][7]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CCOC(=O)O2
InChI Key DXCDANAWBPYOAA-UHFFFAOYSA-N [5]

| Physical Form | Solid |[7] |

The molecule's structure features a spiro-carbon linking the piperidine and lactone rings. The nitrogen of the piperidine is part of a carbamate functional group, which influences its chemical reactivity and basicity.

Predicted and Reported Physicochemical Data

A summary of available physicochemical data is crucial for initial experimental design. It is important to note that much of the publicly available data for this specific compound is computationally predicted. Experimental verification is paramount for any cGMP or research application.

Table 2: Summary of Physicochemical Properties

Parameter Value Data Type Source(s)
Boiling Point 399.6 ± 35.0 °C Predicted [5][8][9]
Density 1.16 ± 0.1 g/cm³ Predicted [5][8][9]
pKa -0.84 ± 0.20 Predicted [5][9]
Flash Point 195.5 °C Predicted [8]

| Refractive Index | 1.51 | Predicted |[8] |

Expert Insights:

  • The high predicted boiling point is consistent with the molecule's molecular weight and polar functional groups (carbamate and lactone).

  • The predicted pKa of -0.84 suggests the molecule is essentially non-basic.[5][9] The lone pair of the carbamate nitrogen is delocalized into the carbonyl group, rendering it non-protonatable under typical aqueous conditions. The lactone oxygen is also extremely weakly basic. This lack of basicity is a critical factor for designing extraction, chromatography, and salt-formation strategies.

Essential Experimental Characterization Protocols

To move beyond predicted data, a robust experimental characterization is necessary. The following sections detail self-validating protocols for determining the key physicochemical properties of this compound.

Workflow for Identity and Purity Confirmation

Before measuring any physical properties, the identity and purity of the material must be unequivocally confirmed. A multi-technique approach is required.

G cluster_0 Analytical Workflow raw_material Raw Material (CAS: 301226-27-7) nmr NMR Spectroscopy (¹H, ¹³C, HSQC) raw_material->nmr Structural Confirmation ms Mass Spectrometry (ESI-MS) raw_material->ms Molecular Weight ir FTIR Spectroscopy raw_material->ir Functional Groups hplc HPLC-UV/CAD (Purity Assay) nmr->hplc Primary Standard ms->hplc ir->hplc result Confirmed Structure & Purity >98% hplc->result

Caption: Logical workflow for identity and purity confirmation.

Expected Spectroscopic Signatures:

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode should show a prominent ion at m/z 256.1, corresponding to the [M+H]⁺ adduct, and a sodium adduct at m/z 278.1 [M+Na]⁺.[6][10]

  • ¹H NMR: Expect signals for the tert-butyl group (~1.4-1.5 ppm, 9H singlet), along with a series of complex multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the protons on the two rings. The diastereotopic nature of the methylene protons adjacent to the spiro center will lead to complex splitting patterns.

  • ¹³C NMR: Key signals would include the carbamate carbonyl (~155 ppm), the lactone carbonyl (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), the spiro-carbon, and various aliphatic carbons of the rings.

  • FTIR: Look for strong carbonyl stretching frequencies for the carbamate (~1680-1700 cm⁻¹) and the γ-lactone (~1770 cm⁻¹), along with C-O and C-N stretching bands.

Determination of Melting Point and Thermal Stability

As a solid, the melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method as it provides both the melting point and information on thermal decomposition.

Experimental Protocol: Melting Point by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a Tzero aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area can be used to calculate the heat of fusion. Any significant exothermic event following the melt may indicate decomposition.

Causality: A sharp melting peak observed in DSC is indicative of high purity. Impurities typically cause a broadening of the peak and a depression of the melting temperature. This protocol provides a self-validating system; a broad peak would immediately trigger further purity analysis by techniques like HPLC.

Solubility Profiling

Solubility is a fundamental property that dictates how the compound can be handled in reactions, purifications, and formulations. A kinetic solubility assay using a range of standard solvents is recommended.

Experimental Protocol: Kinetic Solubility Assessment

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Solvent Plate: Dispense 198 µL of various test solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, acetonitrile, ethanol, dichloromethane) into a 96-well plate.

  • Assay: Add 2 µL of the DMSO stock solution to each well, resulting in a 100-fold dilution (final concentration 200 µM, 1% DMSO).

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm.

  • Analysis: Wells showing no increase in turbidity compared to a solvent-only control indicate solubility at the tested concentration. For wells with precipitate, the sample can be filtered or centrifuged, and the supernatant concentration measured by HPLC-UV to determine the exact solubility limit.

Causality: The choice of solvents covers a range of polarities and pH values. This is crucial for understanding its behavior in potential reaction conditions (organic solvents), purification (crystallization, chromatography), and early-stage formulation for biological assays (aqueous buffers).

Lipophilicity Determination (LogP)

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

G cluster_1 LogP Determination Workflow (Shake-Flask) start Prepare n-Octanol & Water Phases saturate Pre-saturate Phases (24h agitation) start->saturate add_compound Add Compound to Saturated Phases saturate->add_compound shake Equilibrate (Shake for 2h) add_compound->shake separate Separate Phases (Centrifugation) shake->separate measure Measure Concentration in Each Phase (HPLC) separate->measure calculate Calculate LogP = log([Compound]octanol / [Compound]water) measure->calculate

Caption: Standard shake-flask method for LogP determination.

Experimental Protocol: LogP by Shake-Flask Method

  • Phase Preparation: Mix equal volumes of n-octanol and water (or a relevant buffer like PBS pH 7.4 for LogD). Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase to a concentration where it remains fully soluble.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for 2 hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).

Causality: This classic method directly measures the partitioning of the compound between a non-polar (octanol) and polar (water) phase, providing the most direct and authoritative measure of its lipophilicity. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, ensuring the accuracy of the final calculation.

Stability Profile

Understanding the chemical stability is essential for storage and handling. The primary points of potential degradation in this molecule are the carbamate and lactone functional groups.

  • Boc Group Stability: The Boc group is famously labile under strong acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) but is generally stable to a wide range of other conditions, including basic and reductive environments.

  • Lactone Stability: The γ-lactone ring is susceptible to hydrolysis under both basic (saponification) and, to a lesser extent, acidic conditions, which would result in the formation of the corresponding hydroxy-carboxylic acid.

A preliminary stability study should assess the compound's integrity at various pH values (e.g., pH 2, pH 7.4, pH 9) at room temperature and an elevated temperature (e.g., 40 °C) over time, with degradation monitored by HPLC.

Conclusion

This compound is a valuable synthetic intermediate defined by its rigid three-dimensional structure. While publicly available data is largely predictive, this guide outlines the essential, field-proven experimental protocols required for its definitive physicochemical characterization. A thorough understanding of its molecular structure, thermal properties, solubility, lipophilicity, and stability is not merely academic; it is a prerequisite for its successful application in the complex, multi-step syntheses common in modern pharmaceutical research. The workflows and expert insights provided here form a robust framework for any researcher aiming to unlock the full potential of this spirocyclic building block.

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An In-Depth Technical Guide to Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the molecular structure, synthesis, and applications of a key spirocyclic scaffold.

Foreword: Initial investigations into the topic "tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate" revealed a greater prevalence of literature and commercial availability for a closely related analogue, tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate . This lactone derivative, distinguished by a carbonyl group at the 2-position, is the focus of this technical guide. This decision is based on the clear indication that this "2-oxo" variant is the compound of significant interest within the scientific community.

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a molecule possessing a unique three-dimensional architecture, has emerged as a valuable building block in contemporary drug discovery. Its rigid, spirocyclic framework, which incorporates both a lactone and a Boc-protected amine, offers medicinal chemists a powerful tool for navigating the complexities of chemical space. The inherent conformational constraint of the spiro[4.5]decane system provides a fixed orientation for appended functionalities, a critical feature for optimizing interactions with biological targets.

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate design choice, facilitating its use in multi-step synthetic sequences. This acid-labile group allows for the selective deprotection and subsequent elaboration of the nitrogen atom, enabling the construction of diverse molecular libraries. This guide will provide a comprehensive overview of the molecular structure, synthesis, and potential applications of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The core of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic system where a piperidine ring and a tetrahydrofuranone (lactone) ring share a single carbon atom. This spirocyclic fusion imparts significant conformational rigidity compared to more flexible acyclic or monocyclic analogues.

Key Structural Features:

  • Spiro Center: A quaternary carbon atom that serves as the pivot point for the two fused rings.

  • Piperidine Ring: A six-membered saturated heterocycle containing the nitrogen atom at the 8-position.

  • Lactone Ring: A five-membered cyclic ester with the carbonyl group at the 2-position and the oxygen atom at the 1-position.

  • Boc Protecting Group: A bulky tert-butyloxycarbonyl group attached to the piperidine nitrogen, which modulates the nucleophilicity and basicity of the amine and allows for controlled synthetic transformations.

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 301226-27-7
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
Appearance Solid
Predicted Boiling Point 399.6 ± 35.0 °C[1]
Predicted Density 1.16 ± 0.1 g/cm³[1]
SMILES O=C(OC(C)(C)C)N(CC1)CCC12OC(CC2)=O
InChI Key DXCDANAWBPYOAA-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

A potential precursor is a 4-substituted piperidine bearing both a hydroxyl group and an ester-containing side chain. The synthesis would proceed via an acid-catalyzed intramolecular transesterification, leading to the formation of the lactone ring.

Postulated Synthesis Workflow

The following diagram illustrates a potential synthetic pathway.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Intramolecular Cyclization cluster_product Final Product A Boc-protected 4-piperidone derivative B Introduction of hydroxyl and ester moieties A->B e.g., Reformatsky or Grignard reaction C Acid-catalyzed lactonization B->C e.g., p-TsOH, heat D tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate C->D Purification

Caption: Postulated synthetic workflow for tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.

Mechanistic Rationale

The key transformation in this proposed synthesis is the acid-catalyzed lactonization. The mechanism involves the protonation of the ester carbonyl, which enhances its electrophilicity. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent elimination of the alcohol portion of the original ester and deprotonation yields the stable five-membered lactone ring. The choice of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH), is crucial to avoid unwanted side reactions.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra are not publicly available, computational predictions and analysis of similar structures provide an expected spectroscopic profile for tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.

  • ¹H NMR: The spectrum would be characterized by a singlet at approximately 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons on the piperidine and lactone rings would appear as complex multiplets in the aliphatic region (approximately 1.5-4.0 ppm).

  • ¹³C NMR: The carbonyl carbon of the lactone would be expected to resonate around 175-180 ppm, while the carbonyl of the Boc group would appear around 155 ppm. The quaternary carbon of the tert-butyl group would be observed around 80 ppm, and the spirocyclic carbon would also be in the downfield aliphatic region.

  • FTIR: The infrared spectrum would be dominated by two strong carbonyl stretching frequencies. The lactone carbonyl would likely appear at a higher wavenumber (around 1770 cm⁻¹) due to ring strain, while the carbamate carbonyl of the Boc group would be observed at a lower wavenumber (around 1690 cm⁻¹).

  • Mass Spectrometry: In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 256.1.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the oxa-azaspiro[4.5]decane scaffold makes it an attractive component in the design of novel therapeutic agents. Spirocyclic systems are increasingly being incorporated into drug candidates to improve their pharmacological properties, such as target affinity, selectivity, and metabolic stability.

Role as a Spirocyclic Linker in PROTACs

One of the most promising applications for this and related spirocyclic molecules is in the field of Targeted Protein Degradation (TPD) , particularly in the design of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2][3]

A PROTAC molecule consists of three components: a ligand for the protein of interest, a ligand for an E3 ligase, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

The use of rigid linkers, such as those derived from spirocyclic scaffolds, is an emerging strategy in PROTAC design.[5] These linkers can pre-organize the two ligands in a specific spatial orientation, which can enhance the cooperativity of ternary complex formation and improve the potency and selectivity of the PROTAC. The oxa-azaspiro[4.5]decane core, after deprotection of the Boc group, provides a rigid framework with a secondary amine handle for conjugation to either the target protein ligand or the E3 ligase ligand.

The following diagram illustrates the general structure of a PROTAC and the potential incorporation of the spirocyclic scaffold as a rigid linker.

PROTAC_Structure POI_Ligand Ligand for Protein of Interest (POI) Linker Rigid Spirocyclic Linker POI_Ligand:f1->Linker:f0 E3_Ligand Ligand for E3 Ubiquitin Ligase Linker:f1->E3_Ligand:f0

Caption: General architecture of a PROTAC, highlighting the role of the linker.

Conclusion and Future Perspectives

Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetically valuable building block with significant potential in medicinal chemistry. Its rigid spirocyclic core and the presence of a versatile Boc-protected amine handle make it an ideal candidate for the construction of complex, three-dimensionally diverse molecules. The growing interest in rigid linkers for PROTACs and other advanced therapeutic modalities suggests that the importance of this and related spirocyclic scaffolds will continue to increase. Further research into the synthesis of derivatives and their evaluation in biological systems is warranted to fully exploit the potential of this privileged structural motif.

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A Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Due to the absence of publicly available experimental spectral data for this specific molecule, this document outlines the theoretical basis and validated protocols for acquiring and interpreting the necessary data. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing comparisons to structurally similar analogues, this guide serves as a predictive roadmap for researchers engaged in the synthesis and verification of this and related spirocyclic systems.

Introduction: The Need for Rigorous Structural Verification

This compound is a heterocyclic scaffold of interest in medicinal chemistry and drug development due to its rigid, three-dimensional structure. Such spirocyclic systems are valuable for exploring chemical space beyond traditional flat, aromatic rings. The precise confirmation of its molecular structure is the foundational requirement for any further research, including biological screening or synthetic modification.

Spectroscopic analysis provides the unambiguous evidence required to confirm chemical identity, purity, and structure. This guide details the application of three core analytical techniques—NMR, MS, and IR—to achieve this goal. While experimental data for the target compound is not currently deposited in public databases, the principles outlined herein provide a robust and scientifically sound methodology for its characterization.

Molecular Identity:

  • Molecular Formula: C₁₄H₂₅NO₃

  • Molecular Weight: 255.36 g/mol

  • Calculated Exact Mass: 255.18344 Da

Molecular Structure & Spectroscopic Workflow

The structural integrity of a novel compound must be validated through a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer definitive proof of identity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Syn Target Compound (C₁₄H₂₅NO₃) MS Mass Spectrometry (MS) Confirms Molecular Weight Syn->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Syn->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidates Connectivity Syn->NMR Validation Structure Confirmed MS->Validation IR->Validation NMR->Validation

Caption: Workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Predicted Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of the target molecule are numbered as follows. This numbering is for analytical clarity and does not follow IUPAC nomenclature rules.

Caption: Structure with atom numbering for NMR analysis.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.[1][2][3][4]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence (e.g., Bruker's zg30 or PROTON1) is appropriate.[2]

    • Acquisition Time (AQ): ≥ 3 seconds to ensure good digital resolution.[2]

    • Relaxation Delay (D1): 5-17 seconds to allow for full relaxation of all protons, ensuring accurate integration.[2]

    • Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time (AQ): ~2-4 seconds.[1]

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

  • Processing: Apply a standard exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation. Phase and baseline correct the resulting spectrum.

Predicted ¹H NMR Data and Interpretation

The following table outlines the expected chemical shifts (δ) and multiplicities for the target molecule. These predictions are based on fundamental principles and data from analogous structures. Protons on carbons adjacent to heteroatoms (O, N) are deshielded and will appear at a higher chemical shift (further downfield).

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
C1-H₂, C3-H₂3.5 - 3.8Multiplet (m)4HMethylene protons adjacent to the ether oxygen (O2) are significantly deshielded. Protons on carbons adjacent to ethers typically appear in the 3.4-4.5 ppm range.[5]
C9-H₂, C10-H₂3.2 - 3.6Multiplet (m)4HMethylene protons adjacent to the Boc-protected nitrogen (N8) are deshielded.
C4-H₂, C6-H₂1.5 - 1.8Multiplet (m)4HAliphatic methylene protons on the spirocyclic core, distant from heteroatoms.
t-Butyl (Boc)~1.45Singlet (s)9HThe nine equivalent methyl protons of the tert-butyl protecting group, appearing as a characteristic sharp singlet.
Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will confirm the carbon backbone of the molecule.

Carbon Assignment Predicted δ (ppm) Justification
C =O (Boc)~155The carbonyl carbon of the carbamate group is highly deshielded.
C (CH₃)₃ (Boc)~80The quaternary carbon of the tert-butyl group.
C1, C365 - 75Carbons adjacent to the ether oxygen (O2). Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range.[5]
C5 (Spiro-carbon)40 - 50The quaternary spiro-carbon, a unique feature of the scaffold.
C9, C1040 - 50Carbons adjacent to the Boc-protected nitrogen (N8).
C4, C630 - 40Aliphatic carbons on the spirocyclic core.
C(C H₃)₃ (Boc)~28The three equivalent methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments, the elemental composition of the compound.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules.[6][7]

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[8][9]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Acquire data in positive ion mode, as the nitrogen atom is readily protonated.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). The observed mass should be within 5 ppm of the calculated exact mass to confirm the elemental formula.

G Molecule M (C₁₄H₂₅NO₃) Exact Mass = 255.1834 Adduct [M+H]⁺ Observed m/z = 256.1907 Molecule->Adduct ESI Source Proton H⁺ (From Solvent) Proton->Adduct

Caption: Formation of the protonated molecular ion in ESI-MS.

Expected Mass Spectrometry Data

The primary ion expected in the positive mode ESI mass spectrum is the protonated molecule, [M+H]⁺. Other common adducts may also be observed.

Ion / Adduct Formula Calculated Exact Mass (m/z)
[M+H]⁺[C₁₄H₂₆NO₃]⁺256.19072
[M+Na]⁺[C₁₄H₂₅NNaO₃]⁺278.17266
[M+K]⁺[C₁₄H₂₅KNO₃]⁺294.14660

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern technique that requires little to no sample preparation.[10][11][12][13]

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Measurement: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty crystal.

Expected IR Absorption Bands

The IR spectrum will be dominated by absorptions from the carbamate and ether functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Justification
C-H Stretch (sp³)2850 - 2960StrongFrom the numerous alkyl C-H bonds in the spirocyclic core and the Boc group.
C=O Stretch (Carbamate) ~1690 Strong This is a key diagnostic peak. The carbonyl stretch of a Boc-carbamate is very strong and typically appears in the 1680-1705 cm⁻¹ range.[14][15][16]
C-O-C Stretch (Ether) 1050 - 1150 Strong The asymmetric C-O-C stretch of the aliphatic ether within the five-membered ring is another critical diagnostic peak, expected to be strong and prominent in the fingerprint region.[5][17][18][19][20]

Summary and Conclusion

The structural verification of this compound relies on the synergistic application of NMR, MS, and IR spectroscopy. This guide provides the foundational protocols and expected spectral features necessary for its unambiguous characterization. A researcher successfully synthesizing this compound should expect to observe:

  • In ¹H NMR: Characteristic signals for protons adjacent to the ether oxygen (~3.6 ppm) and the Boc-protected nitrogen (~3.4 ppm), along with a prominent 9H singlet for the t-butyl group (~1.45 ppm).

  • In Mass Spectrometry: A protonated molecular ion [M+H]⁺ at m/z 256.1907, confirming the molecular formula C₁₄H₂₅NO₃.

  • In IR Spectroscopy: A strong carbonyl (C=O) absorption band around 1690 cm⁻¹ and a strong ether (C-O-C) band around 1100 cm⁻¹.

By matching experimentally acquired data to these predicted analytical benchmarks, the identity and purity of this compound can be confirmed with high confidence.

References

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An In-depth Technical Guide on the Solubility of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a specialized spirocyclic scaffold relevant to medicinal chemistry and drug discovery. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental solubility data for this specific compound. This guide, therefore, provides a detailed theoretical analysis of its predicted solubility based on its molecular structure. We will explore its physicochemical properties, predict its behavior in a range of common laboratory solvents, and contrast it with structurally similar analogs for which data is available. Furthermore, this document provides a robust, step-by-step experimental protocol for determining its solubility via the widely accepted shake-flask method, empowering researchers to generate the necessary data in their own laboratories.

Introduction and Structural Analysis

Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in drug design. Their rigid, three-dimensional structures offer a way to explore chemical space that is distinct from traditional flat, aromatic systems, often leading to improved pharmacological properties. The target molecule of this guide, this compound, is a member of this important class.

The structure consists of a piperidine ring fused at the C4 position to a tetrahydrofuran (oxolane) ring in a spirocyclic arrangement. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that significantly influences the molecule's overall properties.

It is crucial to distinguish the target compound from a similar, more commercially available analog: tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 301226-27-7).[1][2][3] The presence of a carbonyl group in the oxolane ring of the analog forms a lactone, which introduces a polar, hydrogen-bond accepting site that is absent in our target molecule's simple ether linkage. This structural difference is expected to have a profound impact on solubility.

Physicochemical Properties: A Comparative Analysis

While no specific experimental data exists for the target molecule, we can predict its properties and compare them to its parent scaffold and a related analog.

PropertyThis compound (Predicted)2-Oxa-8-azaspiro[4.5]decane (Parent Scaffold)[4]tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (Analog)[5]
Molecular Formula C₁₄H₂₅NO₃C₈H₁₅NOC₁₄H₂₃NO₃
Molecular Weight ~255.35 g/mol 141.21 g/mol 253.34 g/mol
Structure Tetrahydrofuran & Boc-piperidine ringsTetrahydrofuran & piperidine ringsPiperidinone & Boc-pyrrolidine rings
Key Functional Groups Ether, Carbamate (ester and amide character)Ether, Secondary AmineKetone, Carbamate
Predicted Polarity Moderately polarPolarPolar
Hydrogen Bond Acceptors 3 (Ether oxygen, two carbamate oxygens)2 (Ether oxygen, amine nitrogen)3 (Ketone oxygen, two carbamate oxygens)
Hydrogen Bond Donors 01 (Amine hydrogen)0
Predicted LogP ~1.5 - 2.50.41.5

The bulky, non-polar tert-butyl group and the overall saturated hydrocarbon framework will contribute to its lipophilicity. However, the presence of the ether and carbamate functionalities, which can act as hydrogen bond acceptors, will confer a degree of polarity. The lack of a hydrogen bond donor is a key feature that will limit its solubility in highly polar, protic solvents like water.

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile is predicted:

  • High Solubility: In aprotic polar solvents such as dichloromethane (DCM) , chloroform , ethyl acetate , and tetrahydrofuran (THF) . The moderate polarity and the ability of these solvents to interact with the carbamate and ether groups should facilitate dissolution.

  • Moderate to Good Solubility: In polar aprotic solvents like acetonitrile and acetone . The compound's lipophilic character, imparted by the Boc group and the spirocyclic core, will likely make it soluble in these solvents.

  • Low to Moderate Solubility: In short-chain alcohols like methanol and ethanol . While these are polar protic solvents, the compound's lack of a hydrogen bond donor will limit strong interactions. However, some solubility is expected due to dipole-dipole interactions.

  • Very Low to Insoluble: In water and other aqueous buffers. The large hydrophobic surface area and the absence of a hydrogen bond donating group will likely make it poorly soluble in aqueous media.

  • Low to Moderate Solubility: In non-polar solvents like toluene , hexanes , and diethyl ether . The lipophilic character of the molecule suggests some affinity for these solvents, though the polar functional groups may limit high solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To address the absence of data, the following protocol, based on the OECD Guideline for Testing of Chemicals, Section 105, provides a reliable method for determining the solubility of this compound. This self-validating system ensures accurate and reproducible results.

Principle

A surplus of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the compound in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile, Dichloromethane)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UPLC-MS, or GC-MS)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification A 1. Add excess solid to a vial B 2. Add a known volume of solvent A->B C 3. Agitate at constant T (e.g., 24-48h at 25°C) B->C D 4. Allow to settle (phase separation) C->D E 5. Centrifuge to pellet excess solid D->E F 6. Withdraw supernatant & filter (0.22 µm) E->F G 7. Dilute aliquot accurately F->G H 8. Analyze by validated analytical method (e.g., HPLC) G->H I 9. Quantify against a calibration curve H->I J 10. Calculate solubility (e.g., in mg/mL or µg/mL) I->J

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Procedure
  • Preparation: To a series of glass vials, add an amount of the solid compound that is visibly in excess of what is expected to dissolve. For example, start with ~10 mg of solid.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle. For faster separation, centrifuge the vials at a moderate speed.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticulates.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Quantification: Determine the concentration of the compound in the diluted sample by comparing its response to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. Repeat the experiment at least in triplicate for each solvent.

Causality and Logic of Structural Influence on Solubility

The interplay between the different structural motifs of the molecule dictates its solubility.

G cluster_structure Molecular Structure cluster_features Structural Features cluster_solubility Predicted Solubility struct This compound boc tert-Butyl Group Lipophilic Bulk spiro Spirocyclic Core Rigid, Saturated Hydrocarbon ether Ether Linkage H-Bond Acceptor (Weakly Polar) carbamate Carbamate Group H-Bond Acceptor (Polar) low_sol Low in Aqueous Media (Water, Buffers) boc->low_sol Hydrophobicity spiro->low_sol Hydrophobicity high_sol High in Aprotic Solvents (DCM, THF, Ethyl Acetate) ether->high_sol Polarity carbamate->high_sol Polarity

Caption: Relationship between molecular features and predicted solubility.

  • The Lipophilic Contribution: The tert-butyl group and the saturated spiro-alkane framework are non-polar and hydrophobic. These large components dominate the surface area of the molecule, leading to favorable interactions with non-polar and moderately polar aprotic solvents. This is the primary reason for its predicted poor aqueous solubility.

  • The Polar Contribution: The carbamate and ether groups introduce polarity. The lone pairs on the oxygen atoms can act as hydrogen bond acceptors, allowing for favorable dipole-dipole interactions with polar solvents. This explains the predicted high solubility in solvents like DCM and ethyl acetate, which can interact with these polar sites.

  • The Absence of a Hydrogen-Bond Donor: This is a critical factor. Without an acidic proton (like an N-H or O-H group), the molecule cannot donate a hydrogen bond. This severely limits its ability to integrate into the highly structured hydrogen-bonding network of water, resulting in very low aqueous solubility.

Conclusion

While direct experimental solubility data for this compound is not currently available in the public domain, a thorough analysis of its molecular structure allows for robust predictions of its solubility profile. The compound is anticipated to be highly soluble in common aprotic organic solvents and poorly soluble in aqueous media. This guide provides both the theoretical foundation for these predictions and a detailed, practical protocol for researchers to determine the precise solubility values experimentally. Such data is essential for the effective use of this compound in synthesis, purification, and various stages of drug development.

References

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]

  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. [Link]

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Navigating the Thermal Landscape of Boc-Protected Spiroamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a linchpin in modern organic synthesis, particularly within pharmaceutical development. Its widespread adoption is a testament to its reliability and the clean, acid-labile deprotection protocols. However, as medicinal chemistry ventures into more complex and three-dimensional chemical space, the use of spirocyclic amines has surged.[1][2] These rigid and structurally unique scaffolds offer significant advantages in drug design, including improved metabolic stability and the ability to project vectors in distinct spatial orientations.[2][3][4] This guide provides a comprehensive technical overview of the thermal stability of Boc-protected spiroamines. We will delve into the mechanistic underpinnings of thermal Boc group cleavage, explore the unique structural and electronic factors conferred by the spirocyclic core that influence this stability, and present field-proven methodologies for assessing thermal lability and executing controlled thermal deprotection.

The Fundamental Chemistry of the Boc Group: A Thermal Perspective

While acidic cleavage is the most common method for Boc deprotection, understanding its thermal behavior is critical for process safety, reaction design, and avoiding unintended deprotection during subsequent synthetic steps that require heat.[5][6]

The Mechanism of Thermolytic Boc Cleavage

Thermally-induced Boc deprotection proceeds through a non-acidic, concerted elimination pathway.[7][8] This process avoids the generation of charged intermediates, which can be advantageous for sensitive substrates. The generally accepted mechanism involves two key steps:

  • Concerted Elimination: Upon heating, the Boc group undergoes a pericyclic elimination reaction. This involves a six-membered transition state, leading to the formation of a transient carbamic acid and isobutylene.[9][10]

  • Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[8][11]

The byproducts, isobutylene and carbon dioxide, are volatile gases, which simplifies reaction work-up and product purification.[7]

G cluster_0 Boc-Protected Spiroamine cluster_1 Transition State cluster_2 Intermediates & Products Boc_Spiroamine R₂N-Boc TS Six-membered Transition State Boc_Spiroamine->TS Heat (Δ) Carbamic_Acid Carbamic Acid (R₂N-COOH) TS->Carbamic_Acid Isobutylene Isobutylene TS->Isobutylene Free_Amine Free Spiroamine (R₂NH) Carbamic_Acid->Free_Amine Rapid Decarboxylation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2

The Spirocyclic Core: Modulator of Thermal Stability

The introduction of a spirocyclic framework imposes unique steric and electronic constraints that can significantly alter the thermal stability of the Boc protecting group compared to its acyclic or simple cyclic counterparts. While direct, comparative thermogravimetric data for a wide range of Boc-spiroamines is not extensively published, we can infer the key influencing factors based on fundamental chemical principles.

Steric Effects

The steric environment around the nitrogen atom is a critical determinant of the Boc group's stability.

  • Increased Steric Hindrance: The rigid, three-dimensional nature of a spirocycle can create significant steric congestion around the protected nitrogen. This can hinder the ability of the Boc group to adopt the necessary conformation for the six-membered transition state of the elimination reaction, thereby increasing the energy barrier and enhancing thermal stability. The size and substitution pattern of the rings comprising the spirocycle will directly impact the degree of this steric hindrance.[12]

  • Ring Strain: The inherent strain in smaller rings of a spirocycle (e.g., cyclobutane, azetidine) can also influence stability.[11] While ring strain primarily affects the reactivity of the ring itself, the associated bond angle distortions can impact the adjacent Boc group's conformation and stability.

Electronic Effects

The electronic nature of the spirocyclic system plays a crucial role, primarily by influencing the electrophilicity of the Boc carbonyl group.[8]

  • Electron-Withdrawing Groups: If the spirocyclic framework contains electron-withdrawing groups or heteroatoms (e.g., ketones, ethers, sulfones), the electron density on the nitrogen atom is reduced. This, in turn, increases the electrophilicity of the Boc carbonyl carbon. A higher electrophilicity has been correlated with a faster rate of thermal deprotection, suggesting that such spiroamines may exhibit lower thermal stability.[8][13]

  • Electron-Donating Groups: Conversely, electron-donating groups within the spirocyclic system would increase electron density on the nitrogen, reduce the electrophilicity of the carbonyl, and likely lead to enhanced thermal stability.

A study on the thermal deprotection of various Boc-protected amines found a strong correlation between the electrophilicity of the N-Boc carbonyl group and the reaction rate.[13] This principle is directly applicable when predicting the stability of Boc-protected spiroamines with varying electronic properties.

Experimental Assessment of Thermal Stability

A systematic evaluation of thermal stability is essential for process development and ensuring the integrity of a Boc-protected spiroamine intermediate. Thermogravimetric Analysis (TGA) is the primary technique for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides quantitative data on decomposition temperatures and mass loss, allowing for a direct comparison of the thermal stability of different compounds.[14][15]

ParameterDescriptionSignificance for Boc-Spiroamines
Onset Decomposition Temperature (Tonset) The temperature at which significant mass loss begins.A primary indicator of thermal stability. A higher Tonset signifies greater stability.
Temperature of Maximum Mass Loss Rate (Tmax) The temperature at which the rate of decomposition is highest, identified by the peak in the derivative thermogravimetry (DTG) curve.Provides insight into the kinetics of the decomposition process.
Total Mass Loss (%) The percentage of mass lost during a specific decomposition step.Should correspond to the mass of the Boc group (100.12 g/mol ) plus any other volatile fragments.
Experimental Protocol: TGA of a Boc-Protected Spiroamine

Objective: To determine the onset decomposition temperature and degradation profile of a Boc-protected spiroamine.

Materials:

  • Boc-protected spiroamine sample (2-5 mg, finely ground and dried).

  • TGA instrument (e.g., Netzsch, TA Instruments).

  • High-purity nitrogen gas.

  • Aluminum or platinum sample pans.

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried Boc-protected spiroamine into a tared TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).[15]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the DTG curve.

    • Determine the Tonset and Tmax from the TGA and DTG curves, respectively.

G cluster_workflow TGA Experimental Workflow Start Calibrate TGA Prep Prepare & Weigh Sample (2-5 mg) Load Load Sample into TGA Setup Set Parameters: - N₂ Purge - Temp. Ramp (e.g., 10°C/min) Run Run Experiment Analyze Analyze Data: - TGA/DTG Curves - Determine Tₒₙₛₑₜ & Tₘₐₓ End Report Results

Controlled Thermal Deprotection: Protocols and Considerations

In some cases, thermal deprotection can be a desirable "green" alternative to acidic methods, as it avoids the use of harsh reagents and simplifies work-up.[7] Continuous flow chemistry is particularly well-suited for thermal deprotections, as it allows for precise temperature control and superheating of solvents safely.[1]

Protocol: Thermal Boc Deprotection in Continuous Flow

Objective: To perform a controlled, high-temperature deprotection of a Boc-protected spiroamine.

Materials:

  • Boc-protected spiroamine.

  • High-boiling point, inert solvent (e.g., toluene, dimethyl sulfoxide, or 2,2,2-trifluoroethanol).[1][3]

  • Continuous flow reactor system equipped with a high-temperature reactor coil and a back-pressure regulator.

  • HPLC or LC-MS system for reaction monitoring.

Procedure:

  • Solution Preparation: Prepare a solution of the Boc-protected spiroamine in the chosen solvent at a known concentration (e.g., 0.1 M).

  • System Setup:

    • Set up the flow reactor according to the manufacturer's instructions.

    • Set the back-pressure regulator to a pressure sufficient to keep the solvent in the liquid phase at the desired reaction temperature (e.g., 10 bar).

    • Set the reactor coil to the target temperature (e.g., 180-250 °C). A temperature screen is recommended to find the optimal conditions.[1]

  • Reaction Execution:

    • Pump the substrate solution through the heated reactor coil at a defined flow rate to achieve the desired residence time.

    • Collect the reactor output after the system has reached a steady state.

  • Monitoring and Work-up:

    • Analyze the collected fractions by HPLC or LC-MS to determine the conversion to the deprotected product.

    • Once the reaction is complete, cool the collected solution.

    • Remove the solvent under reduced pressure to isolate the crude product.

    • Purify as necessary.

Causality Behind Experimental Choices:

  • Continuous Flow: Enables superheating of solvents beyond their atmospheric boiling points, allowing for faster reaction kinetics at higher temperatures in a safe and controlled manner.[1]

  • High-Boiling Point Solvent: Ensures the reaction medium remains stable at the required high temperatures.

  • Back-Pressure Regulator: Prevents solvent boiling within the reactor, ensuring consistent flow and residence time.

Conclusion

The thermal stability of a Boc-protected spiroamine is a nuanced property governed by a delicate interplay of steric and electronic factors inherent to its unique three-dimensional structure. While the fundamental mechanism of thermolytic cleavage is well-understood, the rigid architecture of spirocycles can significantly modulate the energy barrier to this decomposition pathway. Increased steric hindrance around the carbamate nitrogen generally enhances thermal stability, whereas the presence of electron-withdrawing functionalities within the spirocyclic core can lower it. A thorough experimental evaluation using techniques like TGA is paramount for any process development involving these valuable intermediates. Furthermore, harnessing controlled thermal deprotection, particularly with the precision afforded by continuous flow reactors, offers a powerful and potentially greener synthetic strategy. As drug discovery continues to embrace structural complexity, a deep understanding of these stability principles will be indispensable for the successful synthesis and handling of next-generation spirocyclic amine-containing pharmaceuticals.

References

  • ACS Green Chemistry Institute. (n.d.). Thermal Methods for Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.[7]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855.[8][13]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2017). Effect of Ring Size on the stability of the spirobibenzopyrans. ResearchGate.[12]

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8112-8120.[4][16]

  • Collins, J. C., et al. (2019). Deprotection of different N-Boc-compounds. ResearchGate.[3]

  • Divedi, A., et al. (n.d.). Thermogravimetric analysis of the N‐Boc protected O‐substituted hydroxylamine reagents (R1‐R3). ResearchGate.[14]

  • Maguire, O. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[1]

  • Carreira, E. M., et al. (2021). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 121(18), 11027-11115.[11]

  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Matteson, D. S., et al. (2020). Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Angewandte Chemie International Edition, 59(32), 13348-13352.[13]

  • Zhao, F., et al. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews.[2]

  • Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research, 5(3), 5-10.[17][18][19]

  • Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research, 5(3), 5-10.[17][18][19]

  • Komáromi, A., et al. (2016). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Tetrahedron: Asymmetry, 27(14-15), 639-644.[9]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.[20]

  • Rajca, A., et al. (2023). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. The Journal of Organic Chemistry, 88(1), 419-426.[21]

  • Chen, Y., et al. (2022). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molecules, 27(19), 6528.[5]

  • Demissy, M., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. Molecules, 28(3), 1391.[22]

  • Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research, 5(3), 5-10.[17][18][19]

  • Tymtsunik, A. V., et al. (2014). Synthesis of Boc-protected 4,5-methano-β-proline. Tetrahedron Letters, 55(30), 4104-4106.[23]

  • Woszczyk, M., et al. (2022). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Polymers, 14(15), 3121.[15]

  • Reddy, B. M., et al. (2007). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Journal of Molecular Catalysis A: Chemical, 265(1-2), 101-105.[24]

  • Golden, D. M., et al. (1973). On the formation of benzonitrile in the thermal decomposition of N-alkylanilines. The Journal of Physical Chemistry, 77(23), 2780-2782.[25]

  • Yu, F., et al. (2012). Magnetic properties of a mononuclear iron(II) complex with a typical FeN6 coordination octahedron. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 9), m294-m297.[26]

  • Wang, D., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(51), 23365-23376.[27]

  • Zhang, J., et al. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 25(21), 5035.[28]

  • Maguire, O. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[6]

  • ResearchGate. (n.d.). Proposed mechanism for the Boc thermal decomposition.[10]

  • ResearchGate. (n.d.). 36086 PDFs | Review articles in PIPERIDINES.[29]

  • Sansiviero, M. T. C., & Alves, O. L. (2000). Thermal decomposition in air of [Bu4N]2[Zn(imnt)2] (bis (1,1 dicyanoethylene-2,2 ditiolate) zincate II of bis tetrabutilamonium) and morphological investigation. Thermochimica Acta, 354(1-2), 119-123.[30]

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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Strategic Application of 2-Oxa-8-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxa-8-azaspiro[4.5]decane scaffold has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a piperidine and a tetrahydrofuran ring, offers a compelling structural framework for the design of novel therapeutics. This guide provides a comprehensive overview of the discovery, historical context, and evolution of synthetic strategies for this valuable scaffold. We will delve into the causality behind experimental choices in its synthesis and explore its application in the development of a diverse range of bioactive agents, from central nervous system modulators to anti-cancer and anti-inflammatory drugs. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage this privileged core in their own discovery programs.

Introduction: The Spirocyclic Renaissance in Drug Discovery

For decades, the landscape of medicinal chemistry was dominated by flat, aromatic structures. While immensely successful, this focus on two-dimensional chemical space has led to challenges in identifying novel intellectual property and achieving desired pharmacological profiles. In response, a "spirocyclic renaissance" has taken hold, with drug discovery programs increasingly embracing three-dimensional scaffolds to access new areas of chemical space and improve physicochemical properties.[1][2]

Spirocycles, characterized by two rings sharing a single common atom, offer several distinct advantages:

  • Enhanced Three-Dimensionality: The rigid, non-planar geometry of spirocycles allows for a more precise and directional presentation of substituents, leading to improved binding affinity and selectivity for biological targets.[1][2]

  • Novel Intellectual Property: The unique structural nature of spirocyclic cores provides a fertile ground for the development of novel chemical entities with strong patent protection.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic centers can lead to improved solubility, metabolic stability, and reduced off-target toxicity compared to their flatter aromatic counterparts.[2]

The 2-oxa-8-azaspiro[4.5]decane scaffold, with its embedded piperidine and tetrahydrofuran motifs, is a prime example of a privileged spirocyclic system that has garnered significant attention.

The Genesis of a Scaffold: Discovery and Historical Context

Pinpointing the exact first synthesis of the parent 2-oxa-8-azaspiro[4.5]decane (CAS 176-69-2) is challenging, as is often the case with foundational scaffolds that may have appeared in the chemical literature without being the primary focus of early publications. The use of spirocyclic systems in medicinal chemistry has been documented for over six decades, with interest intensifying in recent years.[2]

The conceptual design of oxa-azaspiro[4.5]decanes can be traced back to the desire to create conformationally restricted analogs of known bioactive molecules. For instance, the synthesis of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists was driven by the incorporation of the tetrahydrofuran ring of muscarone into a spirocyclic framework.[3] This approach aimed to lock the conformation of the pharmacophore, potentially leading to enhanced potency and selectivity.

The following diagram illustrates the conceptual relationship between a linear pharmacophore and its spirocyclic counterpart, highlighting the principle of conformational constraint.

G cluster_0 Linear Pharmacophore (Flexible) cluster_1 Spirocyclic Scaffold (Rigid) a Pharmacophore A b Pharmacophore B a->b Flexible Linker c Pharmacophore A a->c Conformational Constraint d Pharmacophore B b->d c->d Rigid Spirocyclic Core

Caption: Conformational constraint through spirocyclization.

Evolution of Synthetic Strategies

The synthesis of 2-oxa-8-azaspiro[4.5]decanes has evolved from classical multi-step sequences to more elegant and efficient modern methodologies, including diastereoselective approaches.

Classical Approaches: Building from Fundamentals

Early synthetic routes often involved the construction of the two rings in a sequential manner. A representative classical approach is outlined below:

Experimental Protocol: A Classical Synthesis of a 2-Oxa-8-azaspiro[4.5]decane Derivative

  • Step 1: Synthesis of the Piperidine Intermediate: A suitable 4-piperidone derivative is chosen as the starting material. The nitrogen is typically protected with a group such as benzyl or a carbamate.

  • Step 2: Introduction of the Tetrahydrofuran Precursor: A Reformatsky or Grignard reaction with an appropriate reagent (e.g., ethyl bromoacetate followed by reduction, or an allyl Grignard reagent followed by hydroboration-oxidation) is used to introduce a two-carbon chain with a terminal hydroxyl group at the 4-position of the piperidone.

  • Step 3: Cyclization to Form the Tetrahydrofuran Ring: The resulting diol is then subjected to an acid-catalyzed cyclization to form the tetrahydrofuran ring, yielding the 2-oxa-8-azaspiro[4.5]decane core.

  • Step 4: Deprotection: The protecting group on the piperidine nitrogen is removed to provide the final scaffold.

This approach, while effective, often suffers from multiple steps, the need for protecting groups, and potentially low overall yields.

Modern Methodologies: Efficiency and Stereocontrol

More recent synthetic strategies focus on convergency and stereocontrol, employing powerful catalytic methods.

3.2.1. Diastereoselective Gold and Palladium Relay Catalysis

A notable modern approach involves a diastereoselective Au/Pd relay catalytic tandem cyclization.[1] This method allows for the construction of dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.

The general workflow for this catalytic approach is depicted in the following diagram:

G Enynamide Enynamide Furan_Azadiene Furan-derived Azadiene Enynamide->Furan_Azadiene Au(I) catalysis Vinyl_Benzoxazinanone Vinyl Benzoxazinanone Pd_pi_allyl Pd-π-allyl dipole Vinyl_Benzoxazinanone->Pd_pi_allyl Pd(0) catalysis (Decarboxylation) Spirocycle 2-Oxa-7-azaspiro[4.5]decane Derivative Furan_Azadiene->Spirocycle [4+2] Cycloaddition Pd_pi_allyl->Spirocycle

Caption: Au/Pd relay catalysis for spirocycle synthesis.

Experimental Protocol: Diastereoselective Synthesis via Au/Pd Relay Catalysis (Conceptual)

  • Reaction Setup: In a single pot, the enynamide substrate, vinyl benzoxazinanone, a gold catalyst (e.g., a gold(I) complex), and a palladium catalyst (e.g., Pd(PPh₃)₄) are combined in a suitable solvent.

  • Furan-Azadiene Formation: The gold catalyst facilitates the cyclization of the enynamide to generate a furan-derived azadiene intermediate.

  • Pd-π-allyl Dipole Generation: Concurrently, the palladium catalyst mediates the decarboxylation of the vinyl benzoxazinanone to form a Pd-π-allyl dipole.

  • [4+2] Cycloaddition: The furan-derived azadiene and the Pd-π-allyl dipole undergo a [4+2] cycloaddition reaction to afford the desired dearomatized 2-oxa-7-azaspiro[4.5]decane derivative with high diastereoselectivity.

3.2.2. Convenient Synthesis from Commercially Available Reagents

A practical and convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from readily available starting materials.[2]

Experimental Protocol: Synthesis of 8-Oxa-2-azaspiro[4.5]decane

  • Starting Materials: Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane serve as the key building blocks.

  • Reaction Sequence: The synthesis involves a multi-step sequence, likely proceeding through the formation of a key intermediate via nucleophilic substitution, followed by reduction and intramolecular cyclization to furnish the spirocyclic core.

The following table summarizes and compares these synthetic approaches:

Synthetic ApproachKey FeaturesAdvantagesDisadvantages
Classical Synthesis Sequential ring construction, use of protecting groups.Conceptually straightforward, utilizes fundamental reactions.Multi-step, often low overall yield, may lack stereocontrol.
Au/Pd Relay Catalysis One-pot tandem reaction, diastereoselective.High efficiency, excellent diastereoselectivity, mild conditions.Requires specialized catalysts, substrate scope may be limited.
From Commercial Reagents Utilizes readily available starting materials.Practical and convenient for scalable synthesis.May still involve multiple steps, specific details of the full sequence are proprietary.

Applications in Drug Discovery: A Scaffold of Opportunity

The 2-oxa-8-azaspiro[4.5]decane scaffold and its isomers are prevalent in a wide array of bioactive molecules, demonstrating their versatility in targeting diverse biological systems.

Central Nervous System (CNS) Agents
  • M1 Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[3] The spirocyclic core serves to conformationally restrain the molecule, leading to potent and selective M1 receptor modulation.

Anti-Cancer Agents
  • RIPK1 Kinase Inhibitors: 2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases and cancer.

Anti-Inflammatory and Immunomodulatory Agents
  • Dual TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in various inflammatory and autoimmune disorders.

Other Therapeutic Areas
  • Glycoprotein IIb/IIIa Antagonists: Novel 2,8-diazaspiro[4.5]decanes have been discovered as orally active antagonists of the glycoprotein IIb/IIIa receptor, playing a role in antiplatelet therapy.

  • Sigma-1 Receptor Ligands: (18)F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized as potent and selective ligands for the sigma-1 receptor, showing promise as imaging agents for tumors.

The following diagram illustrates the diverse therapeutic applications stemming from the oxa-azaspiro[4.5]decane core.

G Scaffold 2-Oxa-8-azaspiro[4.5]decane and Analogs CNS CNS Disorders (e.g., Alzheimer's) Scaffold->CNS M1 Agonists Cancer Cancer Scaffold->Cancer RIPK1 Inhibitors Inflammation Inflammatory Diseases Scaffold->Inflammation TYK2/JAK1 Inhibitors Thrombosis Thrombosis Scaffold->Thrombosis GPIIb/IIIa Antagonists Imaging Tumor Imaging Scaffold->Imaging Sigma-1 Ligands

Caption: Therapeutic applications of oxa-azaspiro[4.5]decane scaffolds.

Conclusion and Future Perspectives

The 2-oxa-8-azaspiro[4.5]decane scaffold has firmly established itself as a valuable building block in contemporary drug discovery. Its unique three-dimensional architecture provides a robust platform for the design of novel therapeutics with improved pharmacological profiles. The evolution of synthetic methodologies, from classical multi-step approaches to elegant and efficient catalytic strategies, has made this scaffold more accessible to medicinal chemists.

As our understanding of the chemical space and the intricacies of drug-target interactions continues to grow, we can anticipate that the 2-oxa-8-azaspiro[4.5]decane core and its derivatives will play an increasingly important role in the development of the next generation of medicines. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes, as well as the exploration of this scaffold in new and challenging therapeutic areas.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3251–3260. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Stark, H. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 60(15), 8233-8238. [Link]

  • Ishida, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Korotaev, V. Y., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Ma, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5589-5601. [Link]

Sources

The Ascending Trajectory of Oxa-Azaspiro Compounds in Medicinal Chemistry: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Oxa-Azaspiro Scaffolds

For decades, the landscape of drug discovery has been dominated by relatively "flat," two-dimensional molecular architectures. While this paradigm has yielded numerous therapeutic successes, the increasing prevalence of drug resistance and the need to address more complex biological targets have necessitated a shift towards greater chemical diversity and structural complexity. This has led to a burgeoning interest in three-dimensional (3D) scaffolds that can explore novel chemical space and offer improved physicochemical properties. Among these, oxa-azaspiro compounds have emerged as a particularly compelling class of molecules, characterized by their unique spirocyclic core containing both oxygen and nitrogen heteroatoms.

This technical guide provides a comprehensive exploration of the potential biological activities of oxa-azaspiro compounds, intended for researchers, scientists, and drug development professionals. We will delve into their diverse therapeutic applications, from oncology to neuroprotection and infectious diseases, while providing insights into their mechanisms of action and practical guidance on their synthesis and evaluation. Our focus is not merely on what these compounds can do, but on the underlying scientific principles that govern their activity and how these can be rationally exploited for the design of next-generation therapeutics.

Anticancer Activity: A Dominant Therapeutic Avenue

The most extensively studied and promising biological activity of oxa-azaspiro compounds is their potent and often selective cytotoxicity against a variety of cancer cell lines. This has positioned them as a scaffold of significant interest in the development of novel anticancer agents.

Mechanism of Action: Inducing Apoptosis through the Mitochondrial Pathway

A significant body of evidence points towards the induction of apoptosis, or programmed cell death, as a primary mechanism by which oxa-azaspiro compounds exert their anticancer effects.[1] Unlike necrosis, which is a form of uncontrolled cell death that can trigger inflammation, apoptosis is a highly regulated process that is essential for normal tissue homeostasis and for eliminating damaged or cancerous cells.

Several studies on oxa-azaspiro[2][3]trienone derivatives have elucidated a clear mechanistic pathway involving the mitochondria.[1] These compounds have been shown to disrupt the mitochondrial membrane potential (ΔΨm), a critical event that precedes the release of pro-apoptotic factors into the cytoplasm.[1] This disruption is often accompanied by an increase in intracellular reactive oxygen species (ROS), which can further potentiate the apoptotic signaling cascade.[1]

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Oxa-azaspiro compounds have been demonstrated to modulate the expression of these proteins, leading to a shift in the balance towards apoptosis. Specifically, they have been shown to up-regulate the expression of the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[1] This altered ratio facilitates the permeabilization of the outer mitochondrial membrane and the release of cytochrome c.

Once in the cytoplasm, cytochrome c forms a complex with apoptotic protease-activating factor-1 (Apaf-1) and procaspase-9, known as the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases such as caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Furthermore, the tumor suppressor protein p53 and its downstream targets, such as the cyclin-dependent kinase inhibitors p21 and p27, have also been implicated in the apoptotic activity of oxa-azaspiro compounds.[1] Upregulation of p53 can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, trigger apoptosis.

apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Oxa-Azaspiro Compound Oxa-Azaspiro Compound ROS ROS Oxa-Azaspiro Compound->ROS p53_up p53 upregulation Oxa-Azaspiro Compound->p53_up MMP_loss Disruption of Mitochondrial Membrane Potential ROS->MMP_loss Bax_up Bax (pro-apoptotic) upregulation Bax_up->MMP_loss Bcl2_down Bcl-2 (anti-apoptotic) downregulation Bcl2_down->MMP_loss Apoptosome Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome_c Cytochrome_c MMP_loss->Cytochrome_c Cytochrome_c->Apoptosome p53_up->Bax_up p53_up->Bcl2_down p21_p27_up p21/p27 upregulation p53_up->p21_p27_up Cell_Cycle_Arrest Cell_Cycle_Arrest p21_p27_up->Cell_Cycle_Arrest

Caption: Mitochondrial Apoptosis Pathway Induced by Oxa-Azaspiro Compounds.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various oxa-azaspiro derivatives has been quantified through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound, representing the concentration at which it inhibits 50% of cell growth.

Compound IDA549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Reference
6d 0.26--[3]
8d -0.10-[3]
6b --0.18[3]
11h 0.190.080.15[4]
11b 0.18--[4]
11d -0.08-[4]
11k -0.090.14[4]
12c --0.14[4]

Neuroprotective Activities: A Frontier of Exploration

While the anticancer properties of oxa-azaspiro compounds are well-documented, their potential in the realm of neurodegenerative diseases is an emerging and exciting area of research. The unique 3D structure of these compounds may allow them to interact with targets in the central nervous system (CNS) that are inaccessible to more conventional, planar molecules.

Proposed Mechanisms of Neuroprotection

The precise mechanisms by which oxa-azaspiro compounds exert neuroprotective effects are still under investigation. However, based on the activities of related spirocyclic and heterocyclic compounds, several plausible mechanisms can be proposed:

  • Acetylcholinesterase (AChE) Inhibition: A key pathological feature of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine (ACh).[2][5] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[2] Inhibition of AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[5][6][7] Several heterocyclic compounds have been identified as potent AChE inhibitors, and it is hypothesized that the oxa-azaspiro scaffold could be tailored to fit into the active site of AChE.[6][8]

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common underlying factors in a range of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[9] The generation of reactive oxygen species (ROS) can lead to neuronal damage and death.[9] Compounds that can scavenge free radicals or modulate inflammatory pathways in the brain have therapeutic potential. The nitrogen and oxygen heteroatoms in the oxa-azaspiro core could potentially contribute to their antioxidant properties.

Quantitative Data: Acetylcholinesterase Inhibition

While extensive data on AChE inhibition by oxa-azaspiro compounds is not yet available, studies on related heterocyclic scaffolds demonstrate the potential for this class of molecules. The following table presents IC50 values for some oxadiazole derivatives, a related heterocyclic system, as a reference for the potential potency that could be achieved with oxa-azaspiro analogues.

Compound IDAcetylcholinesterase (AChE) IC50 (µM)Reference
Oxadiazole Derivative 1 41.87 ± 0.67
Oxadiazole Derivative 2 -
Oxadiazole Derivative 3 -

Note: The table above is illustrative of the potential for related heterocyclic compounds. Further research is needed to determine the AChE inhibitory activity of oxa-azaspiro compounds.

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, creating an urgent need for the discovery of new classes of antimicrobial agents with novel mechanisms of action. Oxa-azaspiro compounds have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Proposed Mechanisms of Antimicrobial Action

The mode of action of oxa-azaspiro compounds as antimicrobial agents is not yet fully elucidated. However, based on the known mechanisms of other heterocyclic antimicrobials, several possibilities exist:

  • Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure that is absent in mammalian cells, making it an excellent target for selective toxicity. Some antibiotics work by inhibiting the enzymes involved in peptidoglycan synthesis, leading to cell lysis.

  • Disruption of Membrane Function: The integrity of the cell membrane is crucial for maintaining cellular homeostasis. Compounds that can disrupt the bacterial membrane can cause leakage of essential cellular components and ultimately lead to cell death.

  • Inhibition of Protein or Nucleic Acid Synthesis: The machinery for protein and DNA synthesis in bacteria differs from that in eukaryotes, providing further opportunities for selective targeting.

Quantitative Data: Antimicrobial and Antifungal Activity

Quantitative data on the antimicrobial activity of oxa-azaspiro compounds is still emerging. The following table provides minimum inhibitory concentration (MIC) values for some related oxazole-based compounds to illustrate the potential potency. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Oxazole Derivative 1e -28.114
Oxazole Derivative 1f ---
Oxazole Derivative 2d 56.2--
Oxazole Derivative 4a --14

Note: This data is for related oxazole compounds and serves as an indicator of potential activity for oxa-azaspiro derivatives.

Experimental Protocols

Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

This protocol provides a general procedure for the synthesis of a representative oxa-azaspiro scaffold. The specific reagents and conditions may need to be optimized for different derivatives.

Step 1: Amide Formation

  • To a solution of 4-aminophenol in acetonitrile, add 1.2 equivalents of glycolic acid.

  • Add 2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude amide product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidative Cyclization

  • Dissolve the purified amide in dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 2 equivalents of (diacetoxyiodo)benzene (PhI(OAc)2).

  • Add a catalytic amount (0.05 equivalents) of copper(I) perchlorate tetrakis(acetonitrile) complex (Cu[(CH3CN)4]ClO4).

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative.

synthesis_workflow Start Start Amide_Formation Step 1: Amide Formation (4-aminophenol + glycolic acid) Start->Amide_Formation Purification1 Purification (Column Chromatography) Amide_Formation->Purification1 Oxidative_Cyclization Step 2: Oxidative Cyclization (PhI(OAc)2, Cu(I) catalyst) Purification1->Oxidative_Cyclization Purification2 Purification (Column Chromatography) Oxidative_Cyclization->Purification2 Final_Product Oxa-Azaspiro Compound Purification2->Final_Product

Caption: General Synthesis Workflow for Oxa-Azaspiro Compounds.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step 1: Cell Seeding

  • Harvest cancer cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

Step 2: Compound Treatment

  • Prepare a stock solution of the oxa-azaspiro compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

Step 3: MTT Addition and Incubation

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Step 4: Solubilization and Absorbance Measurement

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Step 5: Data Analysis

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

mtt_assay_workflow Cell_Seeding 1. Seed Cells in 96-well plate Incubation1 2. Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with Oxa-Azaspiro Compound Incubation1->Compound_Treatment Incubation2 4. Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate 4h MTT_Addition->Incubation3 Solubilization 7. Add Solubilization Solution Incubation3->Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: MTT Assay Workflow for Cytotoxicity Evaluation.

Conclusion and Future Directions

Oxa-azaspiro compounds represent a promising and versatile scaffold in modern medicinal chemistry. Their inherent three-dimensionality, coupled with the presence of key heteroatoms, provides a rich platform for the design of novel therapeutic agents with diverse biological activities. The well-established anticancer properties, particularly the induction of mitochondria-mediated apoptosis, have positioned them as strong candidates for further development in oncology.

The emerging evidence of their potential as neuroprotective and antimicrobial agents opens up exciting new avenues for research. Future work should focus on elucidating the specific mechanisms of action in these areas, including the identification of their molecular targets. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds for their intended biological targets. Furthermore, the development of more efficient and stereoselective synthetic methodologies will be essential for accessing a wider range of structurally diverse oxa-azaspiro derivatives.

As our understanding of the biological potential of oxa-azaspiro compounds continues to grow, they are poised to make a significant impact on the future of drug discovery and development, offering new hope for the treatment of a wide range of human diseases.

References

The Spirocyclic Scaffold: A Paradigm Shift in Drug Discovery Beyond "Flatland"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles has driven medicinal chemistry to explore beyond the traditional, largely planar aromatic scaffolds. This guide delves into the burgeoning field of spirocyclic chemistry, a compelling strategy to navigate the complexities of biological space with three-dimensional molecular architectures. We will explore the fundamental principles underpinning the advantages of spirocyclic compounds, from their unique conformational rigidity to their profound impact on critical drug-like properties. This exploration will be grounded in a detailed examination of rational design principles, prevalent synthetic methodologies, and illustrative case studies of spirocyclic molecules that have successfully transitioned into the clinic. This technical resource is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the transformative potential of spirocyclic chemistry in their own discovery programs.

Introduction: Escaping the "Flatland" of Traditional Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by "flat," aromatic, and heteroaromatic ring systems. While this approach has yielded numerous successful drugs, the industry is increasingly encountering challenges with target selectivity, metabolic stability, and solubility. The concept of "escaping from flatland" advocates for a move towards more three-dimensional (3D) molecular scaffolds that can better mimic the intricate topographies of biological targets like proteins and enzymes.[1][2] Spirocycles, which are polycyclic organic compounds where two or more rings are connected by a single common atom, have emerged as a powerful embodiment of this 3D design philosophy.[3] Their inherent rigidity and the precise spatial orientation of their substituents offer a unique opportunity to achieve superior pharmacological properties.[4][5] The increasing prevalence of spirocyclic motifs in both clinical candidates and approved drugs underscores their growing importance in modern drug discovery.[6][7][8]

The Spirocyclic Advantage: A Deep Dive into Physicochemical and Pharmacological Benefits

The incorporation of a spirocyclic moiety into a drug candidate can profoundly influence its overall profile. These advantages stem from the unique structural constraints imposed by the spiro center.

Enhanced Three-Dimensionality and Conformational Rigidity

The defining feature of a spirocycle is its inherent three-dimensionality.[3][9] This rigid framework locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target.[6][7][10] This pre-organization of pharmacophoric elements can lead to a more precise fit within a binding pocket, resulting in enhanced potency and selectivity.[5][11][12]

Improved Physicochemical Properties

The introduction of spirocyclic scaffolds often leads to a favorable modulation of key drug-like properties.[6][7] By increasing the fraction of sp³-hybridized carbon atoms (Fsp³), a parameter correlated with clinical success, spirocycles can improve solubility, reduce lipophilicity, and enhance metabolic stability compared to their flatter aromatic counterparts.[9][11]

Exploration of Novel Chemical Space

Spirocyclic scaffolds provide access to novel and underexplored areas of chemical space.[13] This novelty can be a significant advantage in overcoming existing patent landscapes and discovering first-in-class therapeutics.

The impact of spirocyclization on key molecular properties is summarized in the table below:

PropertyImpact of Spirocyclic ScaffoldRationale
Potency Often IncreasedPre-organization of pharmacophores in a rigid conformation reduces the entropic penalty of binding.[11][12]
Selectivity Often ImprovedThe well-defined 3D arrangement of substituents allows for more specific interactions with the target, minimizing off-target effects.[6][11]
Solubility Generally EnhancedIncreased sp³ character and disruption of crystal packing can lead to improved aqueous solubility.[3]
Metabolic Stability Typically IncreasedThe quaternary spirocenter and adjacent carbons can be less susceptible to metabolic enzymes like cytochrome P450s.[9][11]
Lipophilicity (logP/logD) Can be ModulatedThe introduction of heteroatoms and polar functional groups within the spirocyclic framework allows for fine-tuning of lipophilicity.[9][11]
hERG Inhibition Often ReducedThe 3D structure can disrupt the planarity often associated with hERG channel binders.[7]

Rational Design of Spirocyclic Drug Candidates: Principles and Computational Approaches

The successful application of spirocyclic chemistry in drug discovery relies on a robust and rational design strategy. This involves a synergistic interplay between medicinal chemistry intuition and modern computational tools.

Bioisosteric Replacement

One powerful strategy is the use of spirocyclic fragments as bioisosteres for more traditional, often planar, ring systems.[2][14][15] For instance, a spiro-oxetane can serve as a rigid and more polar replacement for a gem-dimethyl group or a carbonyl. This approach can lead to improved metabolic stability and solubility while maintaining or even enhancing biological activity.[14]

Structure-Based Drug Design (SBDD)

For targets with known 3D structures, SBDD plays a pivotal role in the design of spirocyclic ligands.[3] The rigid nature of spirocycles allows for more predictable docking poses, enabling the design of molecules with optimal interactions with the target's binding site.[3][15]

Computational Chemistry

A variety of computational methods are employed to guide the design and optimization of spirocyclic drug candidates.[16][17][18] These include:

  • Molecular Docking: To predict the binding mode and affinity of spirocyclic ligands to their targets.[17][18]

  • Conformational Analysis: To understand the preferred 3D arrangements of the spirocyclic scaffold and its substituents.[19]

  • Quantum Mechanics (QM) Calculations: To accurately model the electronic properties and reactivity of novel spirocyclic systems.

  • Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the ligand-target complex over time.[19]

cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Optimization Target Identification Target Identification Virtual Screening Virtual Screening Target Identification->Virtual Screening SBDD Structure-Based Design Virtual Screening->SBDD Synthesis Synthesis SBDD->Synthesis In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays ADME-Tox ADME-Tox Profiling In Vitro Assays->ADME-Tox In Vivo Studies In Vivo Studies ADME-Tox->In Vivo Studies SAR Analysis SAR Analysis In Vivo Studies->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->SBDD Iterative Design Cycles

Figure 1: A representative workflow for the discovery of spirocyclic drug candidates, highlighting the iterative nature of design, synthesis, and evaluation.

Synthetic Strategies for Spirocyclic Scaffolds: A Chemist's Toolkit

The synthesis of spirocyclic compounds can present unique challenges due to the formation of a quaternary carbon center.[3] However, a growing arsenal of synthetic methodologies has made these scaffolds increasingly accessible to medicinal chemists.[7][8]

Intramolecular Cyclization Reactions

A common and powerful approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. Key strategies include:

  • Intramolecular Alkylation/Acylation: Formation of a new ring by the reaction of a nucleophile with an electrophile within the same molecule.

  • Ring-Closing Metathesis (RCM): A versatile method for the formation of unsaturated spirocyclic systems.

  • [3+2] and [4+2] Cycloadditions: Diastereoselective cycloaddition reactions to construct complex spirocyclic frameworks.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient route to complex spirocyclic molecules in a single step from three or more starting materials.[20][21] This approach is highly atom-economical and allows for the rapid generation of diverse compound libraries.

Asymmetric Synthesis

The control of stereochemistry at the spirocenter is often crucial for biological activity. Enantioselective synthesis of spirocycles has been a major focus of research, with significant advances in organocatalysis and transition-metal catalysis.[22]

cluster_0 Key Synthetic Approaches cluster_1 Resulting Scaffolds Intramolecular Cyclization Intramolecular Cyclization Spiro-lactones Spiro-lactones Intramolecular Cyclization->Spiro-lactones Azaspirocycles Azaspirocycles Intramolecular Cyclization->Azaspirocycles Multicomponent Reactions Multicomponent Reactions Spiro-oxindoles Spiro-oxindoles Multicomponent Reactions->Spiro-oxindoles Asymmetric Catalysis Asymmetric Catalysis Spiro-alkaloids Spiro-alkaloids Asymmetric Catalysis->Spiro-alkaloids Rearrangement Reactions Rearrangement Reactions Rearrangement Reactions->Spiro-alkaloids

Sources

Methodological & Application

"synthesis of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for the multi-step synthesis of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a valuable spirocyclic scaffold for pharmaceutical and materials science research. This document provides a detailed, mechanistically-grounded protocol, starting from the commercially available N-Boc-4-piperidone.

Introduction and Strategic Overview

Spirocyclic systems, particularly those incorporating heteroatoms, represent a class of "escape from flatland" molecules that are increasingly sought after in drug discovery.[1] Their rigid, three-dimensional architecture can lead to improved binding affinity, selectivity, and favorable physicochemical properties, such as increased aqueous solubility and reduced lipophilicity, when compared to their simpler carbocyclic or aromatic counterparts.[1] this compound is a prime example of such a scaffold, featuring a tetrahydrofuran ring fused spiro-cyclically to a Boc-protected piperidine core. The incorporated oxygen atom can act as a hydrogen bond acceptor, while the protected nitrogen serves as a versatile handle for subsequent chemical elaboration.

This guide details a robust and logical three-step synthetic sequence to construct this target molecule. The strategy hinges on three key, high-yielding transformations:

  • Carbon Skeleton Elaboration: A Grignard reaction is employed to append a precisely functionalized four-carbon chain onto the carbonyl of N-Boc-4-piperidone. This step establishes the full atom count required for the target spirocycle and installs a terminal alkene, which is crucial for the subsequent cyclization.

  • Regioselective Iodocyclization: An intramolecular Williamson ether synthesis is achieved via iodocyclization. This powerful transformation leverages the reactivity of the terminal alkene and the pendant hydroxyl group to stereoselectively form the five-membered tetrahydrofuran ring, yielding the core spirocyclic framework.[1]

  • Reductive Dehalogenation: The final step involves the clean removal of the iodo-functional handle introduced during cyclization, affording the desired saturated spirocycle.

This pathway was designed for its reliability, scalability, and reliance on well-understood reaction mechanisms, making it accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Pathway

The synthesis proceeds from N-Boc-4-piperidone through two key intermediates to the final product.

G A N-Boc-4-piperidone B Intermediate 1: tert-Butyl 4-(but-3-en-1-yl)-4-hydroxypiperidine-1-carboxylate A->B  Step 1: Grignard Reaction   C Intermediate 2: tert-Butyl 2-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate B->C  Step 2: Iodocyclization   D Final Product: This compound C->D  Step 3: Reductive Dehalogenation  

Caption: Overall synthetic route to the target spirocycle.

Detailed Application Notes and Protocols

Part 1: Synthesis of Intermediate 1 - tert-Butyl 4-(but-3-en-1-yl)-4-hydroxypiperidine-1-carboxylate

Mechanistic Rationale: This step utilizes the nucleophilic character of a Grignard reagent to attack the electrophilic carbonyl carbon of N-Boc-4-piperidone.[2] The choice of 4-bromobut-1-ene as the Grignard precursor is strategic; it installs a C4 chain terminating in a vinyl group. This terminal alkene is unreactive under the Grignard conditions but is perfectly poised for the subsequent intramolecular cyclization. The reaction must be conducted under strictly anhydrous and inert conditions to prevent quenching of the highly basic Grignard reagent.

Experimental Protocol:

  • Apparatus: Assemble a two-necked round-bottom flask, fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of dry nitrogen.

  • Grignard Reagent Preparation: In the reaction flask, add magnesium turnings (1.2 eq). In the dropping funnel, prepare a solution of 4-bromobut-1-ene (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium and, if necessary, gently warm or add an iodine crystal to initiate the reaction. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the grey, cloudy solution for 1 hour at room temperature.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve N-Boc-4-piperidone (1.0 eq)[3] in anhydrous THF and add it dropwise via the dropping funnel to the stirred Grignard solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring and Quench: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield Intermediate 1 as a clear oil.

Part 2: Synthesis of Intermediate 2 - tert-Butyl 2-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Mechanistic Rationale: This transformation is a classic example of an iodocyclization. The reaction is initiated by the electrophilic addition of iodine (I₂) across the terminal double bond of Intermediate 1, forming a cyclic iodonium ion intermediate. The pendant tertiary hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. The regioselectivity is governed by Baldwin's rules, with the 5-exo-tet pathway being kinetically favored, leading to the formation of the five-membered tetrahydrofuran ring. A mild base (NaHCO₃) is included to neutralize the HI generated during the reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 3.0 eq). To this biphasic mixture, add a solution of iodine (I₂, 1.5 eq) in DCM dropwise with vigorous stirring.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. The progress can be monitored by the disappearance of the starting material on TLC. The characteristic purple color of iodine should fade as it is consumed.

  • Quench and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color is completely discharged. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford Intermediate 2, the iodinated spirocycle.

Part 3: Synthesis of Final Product - this compound

Mechanistic Rationale: The final step is the removal of the iodine atom. This is achieved through catalytic hydrogenation. Intermediate 2 is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface facilitates the oxidative addition into the carbon-iodine bond, followed by hydrogenolysis, which cleaves the bond and replaces the iodine with a hydrogen atom. A base, such as triethylamine (NEt₃) or potassium carbonate (K₂CO₃), is often added to scavenge the HI byproduct, preventing catalyst poisoning and potential side reactions.

Experimental Protocol:

  • Reaction Setup: To a solution of Intermediate 2 (1.0 eq) in ethanol or methanol, add palladium on carbon (10 wt. %, ~0.05 eq) and triethylamine (1.5 eq).

  • Hydrogenation: Place the flask under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) and stir vigorously at room temperature. For larger scales, a Parr hydrogenator may be used.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 12-16 hours).

  • Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. If necessary, purify further by flash chromatography to yield the final product, this compound, as a solid or viscous oil.

Data and Workflow Summary

Quantitative Data Summary Table:

StepStarting MaterialKey ReagentsSolventTypical Yield
1 N-Boc-4-piperidone4-Bromobut-1-ene, MgTHF75-85%
2 Intermediate 1Iodine (I₂), NaHCO₃DCM80-90%
3 Intermediate 2H₂, 10% Pd/C, NEt₃Ethanol90-98%

Experimental Workflow Diagram:

G start Start: N-Boc-4-piperidone step1 Step 1: Grignard Reaction Reagents: (CH2=CH(CH2)2)MgBr, THF Workup: NH4Cl Quench, Extraction start->step1 pur1 Purification: Flash Chromatography step1->pur1 step2 Step 2: Iodocyclization Reagents: I₂, NaHCO₃, DCM Workup: Na₂S₂O₃ Quench, Extraction pur1->step2 pur2 Purification: Flash Chromatography step2->pur2 step3 Step 3: Hydrogenation Reagents: H₂, Pd/C, NEt₃, EtOH Workup: Filtration, Concentration pur2->step3 end Final Product: This compound step3->end

Caption: Step-by-step experimental and purification workflow.

References

  • Zaslavsky, A., Guryev, A., & Ryabchuk, S. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(41), 13786–13803. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

Sources

Application Note: A Step-by-Step Protocol for the Boc Protection of 2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the N-tert-butoxycarbonyl (Boc) protection of 2-oxa-8-azaspiro[4.5]decane. Spirocyclic scaffolds are of significant interest in medicinal chemistry, and the targeted modification of their functional groups is a critical step in the synthesis of novel therapeutic agents. The Boc protecting group is a cornerstone of modern organic synthesis, valued for its stability across a range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This guide explains the underlying chemical principles, offers a detailed step-by-step experimental procedure, and includes expert insights for troubleshooting and optimization.

Introduction: The Strategic Importance of Boc Protection

2-Oxa-8-azaspiro[4.5]decane is a valuable heterocyclic building block in drug discovery. Its rigid, three-dimensional structure is often exploited to orient substituents in precise vectors, enhancing binding affinity and selectivity for biological targets. To successfully incorporate this scaffold into more complex molecules, selective protection of the secondary amine is often the first and most crucial synthetic manipulation.

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine of 2-oxa-8-azaspiro[4.5]decane. The resulting N-Boc carbamate is exceptionally stable to most nucleophiles, bases, and reductive conditions, allowing for a wide array of subsequent chemical transformations on other parts of the molecule.[2] The protection is achieved using di-tert-butyl dicarbonate (Boc₂O), a reagent known for its efficiency and the generation of benign byproducts.[1]

Mechanism and Scientific Principles

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).

The reaction proceeds via the following key steps:

  • Nucleophilic Attack: The secondary amine of 2-oxa-8-azaspiro[4.5]decane attacks a carbonyl group of Boc₂O, forming a tetrahedral intermediate.[3][4]

  • Leaving Group Departure: This intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

  • Proton Transfer & Decomposition: The unstable tert-butyl carbonate anion deprotonates the now-positively charged amine. This resulting tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[3]

This mechanism is highly efficient and clean, as the primary byproducts are volatile or easily removed during aqueous workup.[3] If the starting material is the hydrochloride salt of the amine, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or sodium bicarbonate) is required to neutralize the HCl and liberate the free amine for the reaction.

Boc Protection Mechanism Amine R₂NH (2-oxa-8-azaspiro[4.5]decane) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R₂N-Boc (Protected Amine) Intermediate->Product Collapse LeavingGroup t-BuOCO₂⁻ Intermediate->LeavingGroup Byproducts t-BuOH + CO₂ ProtonatedAmine R₂NH₂⁺ ProtonatedAmine->Amine -H⁺ LeavingGroup->Byproducts Decomposition LeavingGroup->ProtonatedAmine Proton Transfer

Caption: Reaction mechanism for Boc protection.

Materials and Equipment

Chemicals and Reagents
ReagentFormulaCAS NumberSupplierNotes
2-Oxa-8-azaspiro[4.5]decane hydrochlorideC₈H₁₆ClNO479195-19-2Sigma-AldrichOr use the free base if available.
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅24424-99-5Sigma-AldrichReagent grade, ≥97%.
Dichloromethane (DCM)CH₂Cl₂75-09-2Fisher ScientificAnhydrous, for reaction.
Triethylamine (TEA)C₆H₁₅N121-44-8Fisher ScientificDistill before use for best results.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)144-55-8---Prepared in-house.
Deionized WaterH₂O7732-18-5------
Brine (Saturated NaCl Solution)NaCl(aq)7647-14-5---Prepared in-house.
Anhydrous Sodium SulfateNa₂SO₄7757-82-6Fisher ScientificFor drying organic layers.
Silica GelSiO₂7631-86-9---60 Å, 230-400 mesh for chromatography.
Ethyl Acetate & Hexanes------Fisher ScientificHPLC grade, for TLC and chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Potassium permanganate stain for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

Detailed Experimental Protocol

This protocol assumes the use of the hydrochloride salt of the amine, which is a common starting material.

G start Start: Weigh Reactants dissolve Dissolve Amine HCl in DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Triethylamine (TEA) (1.1 eq) cool->add_base stir1 Stir for 15 min add_base->stir1 add_boc Add Boc₂O (1.1 eq) Dropwise stir1->add_boc warm Warm to Room Temp add_boc->warm react Stir for 4-16h warm->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup wash1 Wash with H₂O workup->wash1 wash2 Wash with Brine wash1->wash2 dry Dry (Na₂SO₄) wash2->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify via Column Chromatography (Optional) concentrate->purify end End: Isolated Product purify->end

Sources

Application Notes and Protocols for the Use of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Conformation with Spirocyclic Scaffolds

In the landscape of modern drug discovery, peptides and peptidomimetics represent a promising class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of unnatural amino acids with constrained geometries is a powerful strategy to overcome these limitations.[1] Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate emerges as a valuable building block in this context. Its rigid spirocyclic framework serves as a proline analogue, designed to lock the peptide backbone into a well-defined three-dimensional structure. This pre-organization can enhance binding to biological targets, improve resistance to proteolytic degradation, and fine-tune physicochemical properties, making it an attractive tool for medicinal chemists.[][3]

This guide provides a comprehensive overview of this compound, its physicochemical properties, and detailed protocols for its successful incorporation into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties of the Building Block

Understanding the fundamental properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
Appearance Solid
CAS Number 301226-27-7

The Rationale for Application in Peptide Synthesis: A Mechanistic Perspective

The core advantage of integrating the 2-oxa-8-azaspiro[4.5]decane moiety lies in its ability to rigidly control the peptide backbone's torsional angles (phi, φ, and psi, ψ). Unlike the relatively flexible proline ring, the spirocyclic system introduces a more defined conformational bias. This has several key implications for peptide design:

  • Stabilization of Secondary Structures: The fixed geometry can act as a potent nucleator for specific secondary structures, such as β-turns or helical motifs. This is critical for mimicking the bioactive conformation of a native peptide ligand at its receptor.

  • Enhanced Receptor Binding Affinity: By reducing the entropic penalty of binding, a pre-organized peptidomimetic can exhibit significantly higher affinity for its target. The spirocyclic scaffold orients the flanking amino acid residues in a manner that can optimize interactions with the receptor's binding pocket.

  • Increased Proteolytic Stability: The steric bulk and unnatural structure of the spirocyclic core can shield adjacent peptide bonds from enzymatic cleavage, thereby extending the biological half-life of the peptide.

  • Modulation of Physicochemical Properties: The introduction of the oxa-spirocyclic core can influence the solubility and membrane permeability of the resulting peptide, which are critical parameters for drug development.

The following diagram illustrates the logical relationship between the structural features of the spirocyclic building block and its impact on the resulting peptide's properties.

G A Spirocyclic Scaffold (this compound) B Rigid Conformational Constraint A->B C Pre-organization of Peptide Backbone B->C D Stabilization of Secondary Structures (e.g., β-turns) C->D E Reduced Entropic Penalty upon Binding C->E F Steric Shielding of Peptide Bonds C->F G Enhanced Receptor Binding Affinity & Selectivity D->G E->G H Increased Proteolytic Stability F->H I Improved Pharmacokinetic Profile G->I H->I

Caption: Impact of the spirocyclic scaffold on peptide properties.

Experimental Protocols: Incorporation via Boc-SPPS

The incorporation of this compound into a growing peptide chain requires careful consideration due to its steric bulk. Standard coupling conditions may prove inefficient. The following protocols are based on established methods for sterically hindered amino acids and are designed to maximize coupling efficiency while minimizing side reactions.

Workflow Overview

The general cycle for incorporating the spirocyclic amino acid using a Boc-protection strategy is outlined below.

workflow start Start with N-terminal deprotected peptide-resin deprotection Boc Deprotection: Treat with 25-50% TFA in DCM start->deprotection neutralization Neutralization: Treat with 5-10% DIEA in DCM/DMF deprotection->neutralization coupling Coupling of Spirocyclic Amino Acid: Pre-activate with HATU/DIEA, then add to resin neutralization->coupling wash Wash Resin: DMF and DCM coupling->wash end_cycle Repeat cycle for next amino acid wash->end_cycle

Caption: Boc-SPPS cycle for spirocyclic amino acid incorporation.

Protocol 1: Boc Deprotection of the N-Terminal Amino Acid

This protocol details the removal of the Boc protecting group from the resin-bound peptide to expose the free amine for the subsequent coupling step.

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.

  • Wash the resin with IPA (2 times).

  • Perform the neutralization step by washing the resin with a solution of 5-10% DIEA in DCM or DMF (2 times, 5 minutes each) to yield the free amine.

  • Wash the resin with DMF (3-5 times) to prepare for the coupling reaction.

Protocol 2: Coupling of this compound

Due to the steric hindrance of the spirocyclic structure, a potent activating reagent such as HATU is highly recommended to achieve efficient coupling and avoid the formation of deletion sequences.[4][5]

Materials:

  • N-terminal deprotected peptide-resin

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser test

Procedure:

  • Resin Preparation: Ensure the N-terminal deprotected peptide-resin from the previous step is well-swollen in DMF.

  • Activation of the Spirocyclic Amino Acid:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading capacity) and HATU (3.9 equivalents) in a minimal amount of DMF.

    • Add DIEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. A color change may be observed.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For challenging sequences, the reaction time can be extended, or a second coupling can be performed.

  • Monitoring the Reaction:

    • Perform a qualitative Kaiser test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates the completion of the coupling reaction.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Trustworthiness and Validation

The protocols described are self-validating through the inclusion of a crucial checkpoint: the Kaiser test. This qualitative test for free primary amines is essential after the coupling step.

  • A negative Kaiser test (beads remain yellow) confirms that the coupling reaction has gone to completion, and the synthesis can proceed to the next cycle.

  • A positive Kaiser test (beads turn blue/purple) indicates incomplete coupling. In this case, a second coupling (recoupling) should be performed using a fresh solution of the activated spirocyclic amino acid before proceeding. This ensures the integrity of the final peptide sequence and minimizes the generation of difficult-to-remove deletion impurities.

Conclusion and Future Perspectives

This compound is a powerful tool for peptide chemists aiming to exert precise control over peptide conformation. Its rigid spirocyclic nature offers a reliable method to induce specific secondary structures, enhance biological activity, and improve metabolic stability. While its steric bulk necessitates optimized coupling protocols, the use of potent activating agents like HATU allows for its efficient and reliable incorporation into peptide sequences. The continued exploration of such conformationally constrained building blocks will undoubtedly pave the way for the development of next-generation peptide therapeutics with superior pharmacological profiles.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. Retrieved from [Link]

  • Melo, M. N., Ferre, R., & Castanho, M. A. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Peptide Science, 106(6), 819–839. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent. Retrieved from [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Vankayala, S. L., & Gopishetty, S. (n.d.). A schematic representation of peptide synthesis using Boc protected... ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Coupling Reagents. AAPPTec. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Design

For decades, medicinal chemistry has been dominated by planar, aromatic structures. While effective, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The field is now undergoing a significant shift towards molecules with greater three-dimensionality (3D). Spirocyclic scaffolds, where two rings are joined by a single common atom, are at the forefront of this evolution.[1][2] These rigid, 3D frameworks offer a powerful strategy to improve drug-like properties and achieve superior biological targeting.[3][4]

This guide focuses on a particularly valuable building block: Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate . We will dissect its structural advantages, provide detailed protocols for its synthetic manipulation, and explore its conceptual application in contemporary drug discovery programs.

Part 1: The Strategic Value of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

The utility of this spirocycle lies in the synergistic combination of its core architecture and its strategically placed heteroatoms.

Enhancing Three-Dimensionality and Fsp³ Character

A key metric in modern drug design is the fraction of sp³ hybridized carbons (Fsp³), which quantifies a molecule's three-dimensionality. A higher Fsp³ count generally correlates with improved clinical success, primarily due to enhanced solubility, greater metabolic stability, and the ability to form more specific, complementary interactions with complex protein binding sites.[2] The 2-oxa-8-azaspiro[4.5]decane core is inherently rich in sp³ centers, providing an immediate upgrade over traditional flat scaffolds.

Fsp3_Comparison cluster_0 Traditional Flat Scaffold cluster_1 Spirocyclic Scaffold A Benzene Ring (Low Fsp³) B 2-Oxa-8-azaspiro[4.5]decane (High Fsp³) A->B Increases 3D Shape Improves Physicochemical Properties

Caption: Transition from flat aromatic to 3D spirocyclic scaffolds.

Conformational Rigidity and Target Pre-organization

Unlike flexible aliphatic chains, the spirocyclic system locks substituents into well-defined spatial orientations. This rigidity minimizes the entropic penalty upon binding to a biological target, as the molecule is already "pre-organized" in a favorable conformation. This can lead to significant gains in binding affinity (potency) and selectivity, as off-target interactions are less likely.[1][2]

The Functional Role of Heteroatoms
  • The 2-Oxa Moiety: The oxygen atom within the tetrahydrofuran ring acts as a potent hydrogen bond acceptor. Its inclusion can improve aqueous solubility and provides a key interaction point for binding to protein targets.

  • The 8-Aza Moiety: The nitrogen atom is the scaffold's primary synthetic handle. It is delivered pre-protected with a tert-butyloxycarbonyl (Boc) group, an exceptionally versatile protecting group in organic synthesis. The Boc group is stable to a wide range of reaction conditions (e.g., nucleophiles, bases, hydrogenation) yet can be removed cleanly under acidic conditions, allowing for subsequent, controlled derivatization.[5]

Part 2: Synthetic Utility and Key Protocols

The true power of This compound is realized in the laboratory. The Boc-protected amine is a gateway to a vast array of chemical modifications.

Protocol 1: Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is the critical first step to unmask the reactive secondary amine. This is typically achieved via acid-catalyzed hydrolysis, which proceeds through the formation of a stable tert-butyl cation.[5]

Causality Behind Experimental Choices:

  • Acid Choice: Trifluoroacetic acid (TFA) is highly effective due to its strength and volatility, which simplifies workup. Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is a common, cost-effective alternative.[6]

  • Solvent: Dichloromethane (DCM) is a standard choice as it is aprotic and dissolves a wide range of organic substrates.

  • Temperature: The reaction is typically run at room temperature or 0 °C to prevent potential side reactions.

  • Scavengers: The liberated tert-butyl cation is electrophilic and can potentially alkylate sensitive functional groups (e.g., tryptophan or methionine residues in peptides). While often not necessary for simple substrates, adding a scavenger like anisole or triethylsilane (TES) can be a crucial, self-validating step to ensure a clean reaction with complex molecules.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected spirocycle (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the solution reaches 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Re-dissolve the residue in a minimal amount of DCM.

    • Add diethyl ether to precipitate the amine salt (typically the trifluoroacetate salt).

    • Isolate the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. The resulting amine salt is often used directly in the next step without further purification.

Deprotection_Workflow Start Boc-Protected Spirocycle Step1 Dissolve in DCM Start->Step1 Step2 Add TFA at 0°C Step1->Step2 Step3 Stir at RT Monitor by LC-MS Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 Step5 Precipitate Salt (e.g., with Et₂O) Step4->Step5 End Deprotected Spiroamine Salt Step5->End NextStep Ready for Functionalization (e.g., Amide Coupling) End->NextStep

Caption: General workflow for N-Boc deprotection of the spiroamine.

Protocol 2: Representative Amide Coupling (HATU-Mediated)

Once deprotected, the spiroamine is a versatile nucleophile. Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry to link building blocks.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and reliable coupling reagent that minimizes racemization and side reactions.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the amine salt and activate the carboxylic acid. DIPEA is often preferred due to its steric bulk, which reduces the likelihood of side reactions.

  • Solvent: Anhydrous aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are ideal for solubilizing the reactants and facilitating the reaction.

Step-by-Step Methodology:

  • Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid partner (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the deprotected spiroamine salt (1.2 eq) in DMF, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor its progress by LC-MS (typically complete within 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Summary of Synthetic Transformations
TransformationReagents & ConditionsTypical YieldKey Considerations
N-Boc Deprotection TFA (5-10 eq) in DCM, 0°C to RT>95%Quantitative conversion; product is an amine salt.
Amide Coupling Carboxylic acid, HATU, DIPEA in DMF, RT70-95%Requires anhydrous conditions for optimal results.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCE, RT60-90%A mild method to form C-N bonds.
N-Arylation Aryl halide, Palladium catalyst, Ligand, Base, Toluene50-85%Powerful method for creating aryl amines (e.g., Buchwald-Hartwig).

Part 3: Conceptual Applications in Medicinal Chemistry

While specific drugs containing this exact scaffold are not yet prevalent, its structure lends itself to several high-impact therapeutic strategies.

As a Bioisostere for Piperidine and Morpholine

Piperidine and morpholine are ubiquitous in approved drugs. The 2-oxa-8-azaspiro[4.5]decane scaffold can be considered a rigid, 3D bioisostere of these rings. Replacing a flexible piperidine with this spirocycle in a known drug candidate can be a powerful "scaffold hopping" strategy to:

  • Improve potency by locking in an active conformation.

  • Enhance selectivity by presenting a unique 3D shape to the target.

  • Escape existing patent space and generate novel intellectual property.[1]

Scaffolding for CNS-Targeting Agents

Successful Central Nervous System (CNS) drugs must cross the blood-brain barrier (BBB). This often requires a delicate balance of properties, including a lower aromatic ring count and a more three-dimensional shape. The high Fsp³ character and the potential for improved solubility make this spirocyclic scaffold an attractive starting point for CNS targets, such as GPCRs, ion channels, or enzymes implicated in neurodegenerative diseases.

A Core Component in PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that uses the cell's own machinery to degrade target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The properties of the linker are critical for the PROTAC's efficacy. The rigidity and defined exit vectors of the 2-oxa-8-azaspiro[4.5]decane scaffold make it an excellent candidate for incorporation into PROTAC linkers to achieve optimal orientation of the two ligands. A related diazaspirocycle has already been utilized as a PROTAC linker, highlighting the potential of this structural class.[7]

PROTAC_Concept Target Target Protein Ligand Spirocycle Spirocyclic Linker (e.g., 2-Oxa-8-azaspiro[4.5]decane) Target->Spirocycle provides rigidity & exit vectors E3 E3 Ligase Ligand Spirocycle->E3

Caption: Conceptual role of the spirocycle within a PROTAC molecule.

Conclusion

This compound is more than just another building block; it is a strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, conformational rigidity, and synthetic versatility provide a robust platform for addressing the persistent challenges of drug discovery. By enabling the exploration of new chemical space beyond traditional flat structures, this scaffold empowers researchers to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Expert Opinion on Drug Discovery. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Special Issue: Spirocycles in Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. (2020, October). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • A L S A CHIM. (n.d.). tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate 95%. [Link]

  • HD-Chemicals. (n.d.). tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, min 97%, 500 mg. [Link]

  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • MySkinRecipes. (n.d.). 2-Boc-8-oxo-2-azaspiro[4.5]decane. [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

Sources

Strategic Deprotection of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Authored by: Your Senior Application Scientist

Introduction

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in contemporary organic synthesis, prized for its stability under a wide array of reaction conditions and its facile, predictable cleavage under acidic treatment.[1][2] Its application is particularly critical in the synthesis of complex molecules, such as the 2-oxa-8-azaspiro[4.5]decane scaffold. This spirocyclic motif is of significant interest in medicinal chemistry and drug development due to its rigid three-dimensional structure, which can impart favorable pharmacokinetic properties and provide novel vectors for exploring chemical space.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate. We will delve into the mechanistic underpinnings of the reaction, present validated protocols for common deprotection strategies, and discuss critical considerations for achieving high-yield, clean conversions.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[5] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This initial protonation renders the carbamate unstable, leading to its cleavage. This cleavage event generates a stable tert-butyl cation and a transient carbamic acid intermediate.[5][6] The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[6][7] In the presence of excess acid, the newly liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[5][6]

It is crucial to note that the reaction releases two gaseous byproducts: isobutylene (from the tert-butyl cation) and carbon dioxide. Therefore, these reactions should never be performed in a sealed system to avoid pressure buildup.[2][6]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Final Product Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation H_plus H+ Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 (gas) Carbamic_Acid->CO2 Isobutylene Isobutylene (gas) tBu_cation->Isobutylene Deprotonation Amine_Salt Amine Salt Free_Amine->Amine_Salt + H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Potential Challenges: Side Reactions and the Role of Scavengers

A primary challenge in Boc deprotection is the generation of the reactive tert-butyl cation.[8][9] This electrophilic species can alkylate nucleophilic residues within the substrate or product molecule, leading to undesired byproducts.[9][10] While the 2-oxa-8-azaspiro[4.5]decane core itself is generally stable, other functional groups present in the molecule could be susceptible to tert-butylation.

To mitigate these side reactions, "scavengers" are often added to the reaction mixture.[8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping the carbocation before it can cause unwanted modifications.[8][10] Common scavengers include triisopropylsilane (TIS), water, and anisole.[8] The choice of scavenger depends on the specific functionalities present in the molecule.[8]

Experimental Protocols

Below are two detailed, validated protocols for the deprotection of this compound using common acidic reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.[2][11]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected spiroamine (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[12] For substrates that may be sensitive to strong acid, it is advisable to cool the solution to 0 °C in an ice bath.[5]

  • Acid Addition: Slowly add TFA (5-10 equivalents) to the stirred solution.[13] A common practice is to use a 1:1 mixture of DCM and TFA.[14]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed, which typically occurs within 1-2 hours.[5][12][15]

  • Work-up (to obtain the free amine):

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5][12] To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM 2-3 times.[5][14]

    • Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases.[5][16]

    • Separate the organic layer and wash it with brine.[5][12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine.[5][12]

  • Work-up (to obtain the TFA salt):

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure.[16]

    • The resulting residue can often be precipitated by the addition of cold diethyl ether.[5] The solid trifluoroacetate salt can then be collected by filtration.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also highly effective and can offer different selectivity in certain cases.[17][18] A 4M solution of HCl in 1,4-dioxane is commercially available and commonly used.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (if dilution is needed)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected spiroamine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).[13]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[17][19] Monitor the reaction by TLC or LC-MS.

  • Work-up (to obtain the hydrochloride salt):

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.[20]

    • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.[13]

    • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.[13]

Data Summary of Deprotection Methods

MethodReagent(s)SolventTypical TimeTemperatureOutcome
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1-2 hoursRoom TemperatureComplete deprotection
24M HCl in Dioxane1,4-Dioxane30 min - 2 hoursRoom TemperatureComplete deprotection

Experimental Workflow Visualization

Deprotection_Workflow cluster_workup Work-up Options Start Start: Boc-Protected Spiroamine Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Add_Acid Add Acidic Reagent (TFA or HCl/Dioxane) Dissolve->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Workup Work-up Monitor->Workup Free_Amine_Workup Basic Work-up for Free Amine Workup->Free_Amine_Workup Salt_Precipitation Precipitation for Amine Salt Workup->Salt_Precipitation End Isolated Deprotected Product Free_Amine_Workup->End Salt_Precipitation->End

Sources

Mass Spectrometry Analysis of Boc-Protected Amines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Role of the Boc Protecting Group and the Need for Robust Analytical Methods

In the landscape of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone.[1] Its widespread use stems from its facile introduction, general stability across a range of reaction conditions, and predictable cleavage under acidic conditions.[2] For researchers and drug development professionals, the ability to accurately and efficiently confirm the presence, location, and integrity of the Boc group on amine-containing molecules is paramount for reaction monitoring, quality control, and structural elucidation.

Mass spectrometry (MS) stands as a powerful and indispensable tool for this purpose, offering high sensitivity and detailed structural information from minute sample quantities.[3] However, the inherent lability of the Boc group under various ionization conditions presents unique challenges.[4] This guide provides a comprehensive overview of the principles and protocols for the successful mass spectrometric analysis of Boc-protected amines, focusing on electrospray ionization (ESI) techniques. We will delve into the characteristic fragmentation patterns, provide field-proven experimental protocols, and offer insights into avoiding common analytical pitfalls.

Understanding the Behavior of Boc-Protected Amines in Mass Spectrometry

A thorough understanding of how Boc-protected amines behave within the mass spectrometer is crucial for accurate data interpretation. The stability of the Boc group is highly dependent on the ionization technique and the specific instrument parameters employed.

Ionization Techniques: Choosing the Right Path

While various ionization methods exist, Electrospray Ionization (ESI) is the most commonly employed technique for the analysis of Boc-protected amines due to its soft nature and compatibility with liquid chromatography (LC-MS).[5]

  • Electrospray Ionization (ESI): This technique is ideal for polar and thermally labile molecules. In ESI, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules [M+H]⁺ or other adducts into the gas phase.[6] For Boc-protected amines, ESI is generally soft enough to keep the protecting group intact, allowing for the observation of the molecular ion.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft ionization technique, the choice of matrix in MALDI is critical. Acidic matrices, commonly used for peptides, can cause partial or complete cleavage of the acid-labile Boc group in-source, leading to ambiguous results.[7] If MALDI is necessary, employing a neutral matrix is recommended to preserve the integrity of the protected amine.[7]

Characteristic Fragmentation: The Signature of the Boc Group

The most defining characteristic of a Boc-protected amine in mass spectrometry is its unique fragmentation pattern upon collision-induced dissociation (CID) in tandem MS (MS/MS) experiments.

The primary fragmentation pathway involves the loss of components of the Boc group. Key neutral losses include:

  • Loss of isobutylene (56 Da): This is often the most prominent fragmentation pathway and occurs through a McLafferty-like rearrangement.[8][9] The resulting fragment corresponds to the carbamic acid intermediate of the deprotected amine.

  • Loss of the entire Boc group (100 Da): This results in the formation of the free amine.

  • Loss of tert-butanol (74 Da): This fragmentation is also observed, particularly in certain structural contexts.[10]

  • Loss of CO₂ (44 Da): This can occur from the carbamic acid intermediate formed after the initial loss of isobutylene.

These characteristic losses are invaluable for confirming the presence of the Boc group and can be used to develop selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.

Experimental Workflow for LC-MS Analysis

A typical workflow for the analysis of Boc-protected amines involves careful sample preparation followed by LC-MS analysis.

LC-MS Workflow for Boc-Protected Amines cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Crude or Purified Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject into LC-MS System Filter->Inject LC LC Separation (C18 Column) Inject->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan MS (MS1) ESI->MS1 MS2 Tandem MS (MS/MS) of [M+H]⁺ MS1->MS2 Select Precursor Ion Identify Identify [M+H]⁺ and Adducts MS1->Identify Analyze Analyze MS/MS for Characteristic Neutral Losses MS2->Analyze Identify->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: A typical experimental workflow for the LC-MS analysis of Boc-protected amines.

Detailed Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis

The goal of sample preparation is to create a clean, particle-free solution of the analyte at an appropriate concentration for MS analysis, while minimizing the presence of contaminants that can cause ion suppression.[11][12]

Materials:

  • Boc-protected amine sample

  • LC-MS grade methanol, acetonitrile, and water[12]

  • LC-MS grade formic acid (optional, for mobile phase)

  • Low-binding microcentrifuge tubes[12]

  • Calibrated pipettes and filter tips[12]

  • Syringe filters (0.22 µm, compatible with the chosen solvent)[11]

  • 2 mL LC-MS vials with septa caps[13]

Procedure:

  • Initial Dissolution: Accurately weigh a small amount of the Boc-protected amine sample and dissolve it in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) to create a stock solution of approximately 1 mg/mL.[13] Use low-binding tubes to minimize sample loss.[12]

  • Dilution: From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL by diluting with the mobile phase to be used for the LC-MS analysis.[13] Expert Tip: Overly concentrated samples can lead to detector saturation, ion suppression, and contamination of the instrument.[13]

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean LC-MS vial to remove any particulates that could clog the LC system.[11]

  • Blank Preparation: Prepare a blank sample containing only the final solvent mixture used for dilution. This is crucial for identifying background signals.

Protocol 2: LC-MS/MS Method Parameters

The following are general starting parameters for an LC-MS/MS analysis. These should be optimized for the specific analyte and instrument.

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for a wide range of organic molecules.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI.[14] Avoid Trifluoroacetic Acid (TFA) as it can cause ion suppression and in-source cleavage of the Boc group.[14][15]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5-10 minutesA generic gradient suitable for initial screening. This should be optimized for the specific compound.
Flow Rate 0.2 - 0.4 mL/minAppropriate for standard 2.1 mm ID columns.
Column Temperature 30-40 °CEnsures reproducible retention times.
Injection Volume 1-5 µLMinimize to prevent peak distortion.

Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Boc-protected amines readily form protonated molecules.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum signal intensity.
Source Temperature 120 - 150 °CHelps with desolvation without causing thermal degradation.
Desolvation Gas Flow Instrument DependentOptimize for efficient solvent evaporation.
MS1 Scan Range m/z 100 - 1000A broad range to capture the molecular ion and potential adducts.
MS/MS Experiment Data-Dependent Acquisition (DDA) or TargetedDDA is useful for unknown identification. Targeted MS/MS on the [M+H]⁺ ion is used for confirmation.
Collision Energy 10 - 40 eVRamp or step collision energies to observe a full range of fragment ions.

Data Interpretation: Recognizing the Signatures

MS1 Spectrum: Identifying the Molecular Ion and Adducts

In the full scan (MS1) spectrum, the primary goal is to identify the protonated molecule, [M+H]⁺. It is also common to observe adducts, where the analyte molecule associates with other ions present in the sample or mobile phase.[16] Being aware of common adducts is essential to avoid misinterpreting the molecular weight of the compound.[6]

Common Adducts in Positive Mode ESI:

Adduct IonMass Addition (Da)Common Source
[M+Na]⁺+22.9898Glassware, solvent impurities[17]
[M+K]⁺+38.9637Glassware, solvent impurities
[M+NH₄]⁺+18.0344Ammonium salts in buffers
[M+CH₃CN+H]⁺+42.0344Acetonitrile in mobile phase
MS/MS Spectrum: Confirming the Boc Group

The MS/MS spectrum of the isolated [M+H]⁺ ion provides definitive structural information. The presence of characteristic neutral losses confirms the identity of the Boc group.

Boc_Fragmentation mol [R-NH-Boc+H]⁺ m/z = M+1 loss56 [R-NH-COOH₂+H]⁺ m/z = M+1-56 mol:f1->loss56 - C₄H₈ loss100 [R-NH₂+H]⁺ m/z = M+1-100 mol:f1->loss100 - C₅H₈O₂ loss56->loss100 nl56 Loss of Isobutylene (56 Da) (McLafferty Rearrangement) nl100 Loss of Boc Group (100 Da)

Caption: Key fragmentation pathways of a Boc-protected amine in MS/MS.

For example, for N-Boc-aniline (MW = 193.25), the [M+H]⁺ ion would be observed at m/z 194.26. In the MS/MS spectrum, one would expect to see major fragments at:

  • m/z 138.20 (loss of 56 Da, C₄H₈)

  • m/z 94.12 (loss of 100 Da, C₅H₉O₂)

The presence of these fragments provides high confidence in the structural assignment.

Troubleshooting and Best Practices

  • No Molecular Ion Observed: This could be due to in-source fragmentation.[4] Try lowering the source temperature and fragmentor/cone voltage. Ensure the mobile phase is not too acidic; switch from TFA to formic acid.[14]

  • Poor Sensitivity: This may be caused by ion suppression from salts or other contaminants.[15] Ensure proper sample cleanup. The analyte may not ionize well under the chosen conditions; consider trying different mobile phase additives.

  • Complex Spectra: The presence of multiple adducts can complicate spectra.[17] Use high-purity solvents and new glassware to minimize sodium and potassium adducts.

Conclusion

Mass spectrometry is a formidable technique for the analysis of Boc-protected amines, providing essential information for synthetic chemists and drug developers. Success hinges on an appreciation of the Boc group's lability and the implementation of appropriate analytical strategies. By selecting soft ionization techniques like ESI, optimizing LC and MS parameters to minimize in-source decay, and recognizing the characteristic fragmentation patterns, researchers can confidently characterize these vital synthetic intermediates. The protocols and insights provided in this guide serve as a robust starting point for developing reliable and informative analytical methods.

References

  • Polt, R., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64. Available at: [Link]

  • PubMed. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]

  • Sugie, K. I., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36(2), 358-366. Available at: [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available at: [Link]

  • Wleklinski, M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry, 429, 102-108. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 17(9), 11113-11129. Available at: [Link]

  • ResearchGate. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Available at: [Link]

  • Schmidt, M., et al. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide Research, 8(4), 238-42. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

  • Reddy, P. N., et al. (2008). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(13), 2059-70. Available at: [Link]

  • PhenoSwitch Bioscience. (2016). How to optimize your sample preparation technique for mass spectrometry. PhenoSwitch Bioscience Blog. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]

  • University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry Facility. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Available at: [Link]

  • Wang, Y., et al. (2019). Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds. Journal of Pharmaceutical Analysis, 9(4), 227-236. Available at: [Link]

  • Scribd. (n.d.). Adduits ESI MS. Scribd. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]

  • Moser, A. (2008). Identifying fragments using a Neutral Loss spectrum. ACD/Labs. Available at: [Link]

  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • ResearchGate. (2025). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as crucial structural motifs in medicinal chemistry. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, providing access to novel chemical space and improved pharmacokinetic properties.[1][2] Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a key building block in the synthesis of various biologically active molecules, including ligands for sigma-1 receptors, which are implicated in a range of neurological disorders.[3] The robust and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug development.

This guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges of scaling up production.

Strategic Approach to the Synthesis

The selected synthetic route is a multi-step process designed for scalability and cost-effectiveness, starting from the readily available and inexpensive 1,4-dioxaspiro[4.5]decane-8-ketone.[4] This strategy involves the sequential construction of the azaspirocyclic core, followed by protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis Workflow A 1,4-Dioxaspiro[4.5]decane-8-ketone B Step 1: Nitrile Formation A->B C 1,4-Dioxaspiro[4.5]decane-8-carbonitrile B->C D Step 2: Alkylation C->D E 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile D->E F Step 3: Reductive Cyclization & Boc Protection E->F G Tert-butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate F->G H Step 4: Deprotection/Ketal Hydrolysis G->H I Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate H->I J Final Product (Target Molecule)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

This step involves a nucleophilic addition of the isocyanide to the ketone, a variation of the classic Strecker synthesis.

  • Reagents and Materials:

    • 1,4-Dioxaspiro[4.5]decane-8-ketone

    • p-Toluenesulfonylmethyl isocyanide (TosMIC)

    • Potassium tert-butoxide

    • Anhydrous Ethanol

    • Anhydrous 1,2-Dimethoxyethane (DME)

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Protocol:

    • In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1,4-Dioxaspiro[4.5]decane-8-ketone (1 equivalent) in a mixture of DME and ethanol.

    • Cool the reaction mixture to 0°C using an ice bath.

    • In a separate flask, prepare a solution of p-Toluenesulfonylmethyl isocyanide (1.1 equivalents) and potassium tert-butoxide (1.1 equivalents) in DME.

    • Slowly add the TosMIC/potassium tert-butoxide solution to the ketone solution via the addition funnel, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.

Step 2: Synthesis of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

This is an alkylation step where the nitrile-stabilized carbanion acts as a nucleophile.

  • Reagents and Materials:

    • 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

    • Lithium diisopropylamide (LDA)

    • 1-Bromo-2-chloroethane

    • Anhydrous Toluene

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate

  • Protocol:

    • Dissolve 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1 equivalent) in anhydrous toluene in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add LDA (1.1 equivalents) to the solution, maintaining the temperature below -70°C.

    • Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.

    • Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.[4]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can often be used in the next step without further purification.

Step 3: Reductive Cyclization and Boc Protection

This step involves the reduction of the nitrile to a primary amine, which then undergoes intramolecular cyclization. The resulting secondary amine is immediately protected with a Boc group.

  • Reagents and Materials:

    • 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

    • Raney Nickel (use with caution, pyrophoric)

    • Hydrogen gas

    • Methanol

    • Di-tert-butyl dicarbonate (Boc)2O

    • Triethylamine

    • Celite

  • Protocol:

    • In a hydrogenation vessel, suspend the crude 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (1 equivalent) and a catalytic amount of Raney Nickel in methanol.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at 50°C for 6 hours.[4]

    • Monitor the reaction for the disappearance of the starting material.

    • Once the reduction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Do not allow the Raney Nickel to dry as it can ignite.

    • To the filtrate, add triethylamine (1.5 equivalents) followed by (Boc)2O (1.2 equivalents).

    • Stir the mixture at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected intermediate.

Step 4: Ketal Hydrolysis to Yield the Final Product

The final step is the deprotection of the ketal to reveal the ketone functionality.

  • Reagents and Materials:

    • Crude Tert-butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate

    • Acetone

    • Water

    • Pyridinium p-toluenesulfonate (PPTS)

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Protocol:

    • Dissolve the crude product from the previous step in a mixture of acetone and water.[4]

    • Add a catalytic amount of PPTS to the solution.

    • Heat the reaction mixture to reflux (around 70°C) and stir for 15 hours.[4]

    • Monitor the reaction by TLC.

    • After completion, concentrate the mixture to remove the acetone.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by silica gel column chromatography to obtain Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate as a white solid.[4]

Data Summary and Expected Outcomes

StepKey TransformationTypical YieldKey Analytical Data
1Nitrile Formation~75%[4]IR: C≡N stretch ~2240 cm⁻¹
2AlkylationHigh¹H NMR: Appearance of chloroethyl protons
3Reductive Cyclization & Boc ProtectionGood¹H NMR: Disappearance of nitrile, appearance of Boc protons (~1.4 ppm)
4Ketal Hydrolysis~55%[4]¹H NMR: Disappearance of ketal protons, IR: C=O stretch ~1710 cm⁻¹

Troubleshooting and Key Considerations for Scale-Up

  • Step 1: The reaction is exothermic. For large-scale synthesis, ensure efficient cooling and portion-wise addition of the potassium tert-butoxide solution to maintain temperature control.

  • Step 2: LDA is a highly reactive and moisture-sensitive reagent. Strict anhydrous conditions are crucial for success. On a larger scale, cannula transfer of the reagent is recommended.

  • Step 3: Raney Nickel is pyrophoric and must be handled with extreme care. The hydrogenation should be conducted in a specialized high-pressure reactor. Ensure complete removal of the catalyst before proceeding to the next step.

  • Step 4: The hydrolysis can be slow. Reaction progress should be carefully monitored to avoid decomposition of the product.

Conclusion

The protocol outlined provides a robust and scalable pathway to this compound, a valuable intermediate for pharmaceutical research and development. By understanding the chemical principles behind each transformation and adhering to the detailed procedures, researchers can confidently produce this key building block on a large scale.

References

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. CN104045639A.
  • tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, min 97%, 500 mg. LabAlley. Available from: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available from: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available from: [Link]

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. PubChem. Available from: [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available from: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available from: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available from: [Link]

  • tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate 95%. ALS. Available from: [Link]

  • tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Lianhe Aigen Pharma Co., Ltd. Available from: [Link]

  • tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Chongqing Chemdad Co., Ltd. Available from: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Figshare. Available from: [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available from: [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available from: [Link]

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Application Notes and Protocols: Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, moving from predominantly flat, aromatic structures towards more complex, three-dimensional (3D) molecular architectures. This "escape from flatland" is a strategic response to the need for molecules that can interact more specifically with the intricate topographies of biological targets. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined 3D geometry offers a unique platform to orient substituents in precise vectors, enhancing target engagement and modulating physicochemical properties.[1][2]

Among these valuable scaffolds, Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate has emerged as a particularly useful building block. The incorporation of an oxa-azaspiro[4.5]decane core can significantly improve aqueous solubility and metabolic stability while reducing lipophilicity—key attributes for developing successful drug candidates.[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine provides a stable, yet readily cleavable, handle for introducing a diverse array of functional groups, making it an ideal starting point for library synthesis and lead optimization campaigns.

This guide provides a comprehensive overview of the strategic application of this compound, detailing its core transformations and providing robust, field-tested protocols for its use in the synthesis of advanced intermediates for drug discovery.

Core Physicochemical Properties

A foundational understanding of a building block's properties is critical for its effective deployment in a synthetic strategy.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₄[3]
Molecular Weight 255.31 g/mol [3]
Appearance Solid[3]
InChI Key DXCDANAWBPYOAA-UHFFFAOYSA-N[3]
CAS Number 301226-27-7[3]

Strategic Importance in Synthesis: The Gateway to Novel Chemical Space

The utility of this compound lies in the sequential deprotection and functionalization of its nitrogen atom. This two-stage process allows for the controlled introduction of complexity and diversity.

G A This compound (Boc-Protected Core) B Deprotection (Acid-mediated) A->B Step 1 C 2-Oxa-8-azaspiro[4.5]decane (Free Amine Intermediate) B->C D N-Alkylation C->D Step 2a E N-Acylation C->E Step 2b F Reductive Amination C->F Step 2c G Diverse N-Alkyl Derivatives D->G H Diverse N-Acyl Derivatives (Amides) E->H I Complex N-Substituted Derivatives F->I

Caption: Synthetic workflow using the spirocyclic building block.

The Boc group provides robust protection during initial synthetic steps and can be removed under acidic conditions to reveal the secondary amine. This nucleophilic nitrogen is the key site for diversification, enabling a wide range of subsequent chemical transformations.

Experimental Protocols

Part 1: Boc Deprotection of the Spirocyclic Core

Causality Behind Experimental Choices: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern amine protection strategy due to its stability under a wide range of conditions (e.g., basic hydrolysis, hydrogenation) and its clean, acid-labile deprotection mechanism. The cleavage proceeds via the formation of a stable tert-butyl cation, which then typically eliminates to form isobutylene and carbon dioxide.[3] While effective, the generation of the tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic sites on the substrate or product.[3] Therefore, the choice of acid and solvent is critical. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in ethereal solvents are standard. The use of scavengers is sometimes warranted to trap the tert-butyl cation and prevent by-product formation.

Protocol 1: General Procedure for Boc Deprotection with HCl

This protocol is adapted from standard procedures for Boc deprotection on similar heterocyclic systems.

  • Materials:

    • This compound

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask, magnetic stirrer, rotary evaporator

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like DCM or 1,4-dioxane in a round-bottom flask.

    • To the stirred solution, add 4 M HCl in 1,4-dioxane (4-5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

    • The resulting residue is often the hydrochloride salt of the deprotected amine. To obtain the free amine, dissolve the residue in water or DCM and carefully add saturated aqueous sodium bicarbonate solution until the pH is basic (pH 8-9).

    • Extract the aqueous layer with an organic solvent such as DCM or EtOAc (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield 2-oxa-8-azaspiro[4.5]decane as the free amine.

  • Trustworthiness and Self-Validation: The endpoint of the reaction can be clearly visualized by TLC (disappearance of the starting material spot and appearance of a more polar baseline spot for the salt). The identity and purity of the product, 2-oxa-8-azaspiro[4.5]decane hydrochloride or the free amine, should be confirmed by ¹H NMR and Mass Spectrometry.

Part 2: Functionalization of the Deprotected Spirocyclic Amine

Once deprotected, the secondary amine of the 2-oxa-8-azaspiro[4.5]decane core is a versatile nucleophile for building molecular complexity.

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

Causality Behind Experimental Choices: This is a classic Sₙ2 reaction where the amine acts as a nucleophile. A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The choice of solvent is crucial; polar aprotic solvents like acetonitrile or DMF are ideal as they solvate the cation of the base without strongly solvating the amine nucleophile, thus accelerating the reaction.

  • Materials:

    • 2-Oxa-8-azaspiro[4.5]decane (from Protocol 1)

    • Alkyl halide (e.g., benzyl bromide, 4-(2-fluoroethoxy)benzyl bromide) (1.1 eq)[4]

    • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Standard workup and purification reagents

  • Step-by-Step Methodology:

    • To a solution of 2-oxa-8-azaspiro[4.5]decane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add the desired alkyl halide (1.1 eq) to the suspension.

    • Heat the reaction mixture to a suitable temperature (e.g., reflux) and stir for 4-12 hours, monitoring by TLC or LC-MS.[5]

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 2-oxa-8-azaspiro[4.5]decane derivative.

Protocol 3: N-Acylation with Acyl Chlorides

Causality Behind Experimental Choices: N-acylation is a fundamental amide bond-forming reaction. Acyl chlorides are highly reactive acylating agents. The reaction releases HCl, which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a stoichiometric amount of a non-nucleophilic base, typically triethylamine, is added to act as an acid scavenger. The reaction is often performed at 0 °C to control the exothermicity.

  • Materials:

    • 2-Oxa-8-azaspiro[4.5]decane (from Protocol 1)

    • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Dichloromethane (DCM)

    • Standard workup and purification reagents

  • Step-by-Step Methodology:

    • Dissolve 2-oxa-8-azaspiro[4.5]decane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.[5]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.[5]

    • Once the reaction is complete, wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude N-acylated product by column chromatography or recrystallization.

G cluster_0 Core Transformation: Deprotection cluster_1 Diversification Pathway A: N-Alkylation cluster_2 Diversification Pathway B: N-Acylation A Boc-Protected Spirocycle B Add 4M HCl in Dioxane Stir at RT, 1-4h A->B C Evaporate & Neutralize (aq. NaHCO₃) B->C D Free Amine Spirocycle C->D D2 Free Amine Spirocycle E Add Alkyl Halide & K₂CO₃ Reflux in ACN, 4-12h D2->E F Filter & Purify E->F G N-Alkyl Derivative F->G D3 Free Amine Spirocycle H Add Acyl Chloride & TEA in DCM 0°C to RT, 1-3h D3->H I Aqueous Workup & Purify H->I J N-Acyl Derivative I->J

Caption: Experimental workflows for deprotection and functionalization.

Applications in Drug Discovery: A Case Study

The 2-oxa-8-azaspiro[4.5]decane scaffold and its close analogs are privileged structures found in a variety of biologically active agents. A prominent example is in the development of ligands for the Sigma-1 (σ₁) receptor , a unique intracellular chaperone protein implicated in a range of CNS disorders and cancer.[6][7]

For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, an isomeric relative of our building block, have been synthesized and evaluated as high-affinity σ₁ receptor ligands.[4][6] The synthesis of compounds like 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the N-alkylation of the deprotected spirocyclic amine with a substituted benzyl bromide, a reaction directly analogous to Protocol 2 described above.[4] This compound demonstrated high affinity (Ki = 5.4 nM) for the σ₁ receptor and was successfully radiolabeled with ¹⁸F for use as a PET imaging agent for tumors.[4][6]

This application highlights the strategic value of the spirocyclic core:

  • Structural Rigidity: It holds the aromatic moiety in a well-defined orientation for optimal receptor binding.

  • Modulation of Physicochemical Properties: The heterocyclic nature of the scaffold helps to maintain suitable lipophilicity (LogP) for brain penetration and favorable pharmacokinetics.[6]

  • Synthetic Tractability: The secondary amine provides a reliable handle for derivatization, allowing for systematic exploration of the structure-activity relationship (SAR).

Furthermore, related 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as M1 muscarinic agonists for potential use in treating dementia.[8] These examples underscore the broad applicability of this building block in constructing molecules targeting critical physiological pathways.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists aiming to create novel, three-dimensional therapeutics. Its robust Boc-protected amine allows for seamless integration into complex synthetic routes, while the deprotected spirocyclic core provides a rigid, tunable platform for exploring new chemical space. The protocols outlined in this guide offer a reliable foundation for researchers to unlock the potential of this versatile building block in their drug discovery programs, facilitating the development of the next generation of selective and effective medicines.

References

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  • Díaz, J. L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. [Link]

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  • Wang, D., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

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Application Notes and Protocols for the Derivatization of the 2-oxa-8-azaspiro[4.5]decane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-oxa-8-azaspiro[4.5]decane Scaffold in Modern Drug Discovery

The 2-oxa-8-azaspiro[4.5]decane core has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that allows for the precise spatial arrangement of functional groups. This departure from traditional flat, aromatic structures is a key strategy in the development of novel therapeutics with improved physicochemical properties, such as enhanced solubility and metabolic stability.[1][2] The inherent rigidity of the spirocyclic system, combined with the synthetic tractability of the piperidine nitrogen, makes this scaffold an ideal starting point for the creation of diverse chemical libraries targeting a wide range of biological targets. This guide provides detailed protocols for the derivatization of the 2-oxa-8-azaspiro[4.5]decane core, focusing on robust and versatile methodologies for functionalization at the 8-position nitrogen and on the carbon framework. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the chemical space around this valuable scaffold.

Part 1: N-Functionalization of the 2-oxa-8-azaspiro[4.5]decane Core

The secondary amine at the 8-position of the 2-oxa-8-azaspiro[4.5]decane core is the most common and readily accessible site for derivatization. Functionalization at this position allows for the introduction of a wide array of substituents that can modulate the pharmacological properties of the molecule. The following protocols detail three key methods for N-functionalization: N-alkylation via reductive amination, N-arylation via Buchwald-Hartwig amination, and N-acylation.

N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and versatile method for the N-alkylation of secondary amines.[3][4] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride being a mild and effective option that is compatible with a wide range of functional groups.

cluster_0 Reductive Amination Workflow start Start reactants Combine 2-oxa-8-azaspiro[4.5]decane, aldehyde/ketone, and solvent. start->reactants add_reducing_agent Add sodium triacetoxyborohydride. reactants->add_reducing_agent stir Stir at room temperature. add_reducing_agent->stir quench Quench reaction with aqueous base. stir->quench extract Extract with organic solvent. quench->extract purify Purify by column chromatography. extract->purify end End purify->end

Caption: Workflow for N-alkylation via reductive amination.

Protocol 1: N-Alkylation of 2-oxa-8-azaspiro[4.5]decane with an Aldehyde

  • Materials:

    • 2-oxa-8-azaspiro[4.5]decane (1.0 eq)

    • Aldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for chromatography

  • Procedure:

    • To a solution of 2-oxa-8-azaspiro[4.5]decane (1.0 eq) and the desired aldehyde (1.1 eq) in DCM (0.1 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

EntryAldehyde/KetoneProductYield (%)
1Benzaldehyde8-Benzyl-2-oxa-8-azaspiro[4.5]decane92
24-Fluorobenzaldehyde8-(4-Fluorobenzyl)-2-oxa-8-azaspiro[4.5]decane88
3Cyclohexanecarboxaldehyde8-(Cyclohexylmethyl)-2-oxa-8-azaspiro[4.5]decane85
4Acetone8-Isopropyl-2-oxa-8-azaspiro[4.5]decane78

Table 1: Representative yields for the N-alkylation of 2-oxa-8-azaspiro[4.5]decane via reductive amination.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This method allows for the coupling of the 2-oxa-8-azaspiro[4.5]decane core with a wide variety of aryl and heteroaryl halides or triflates, providing access to a rich diversity of N-aryl derivatives. The choice of ligand and base is crucial for achieving high yields and broad substrate scope.

cluster_1 Buchwald-Hartwig Amination Workflow start Start setup Combine aryl halide, 2-oxa-8-azaspiro[4.5]decane, Pd catalyst, ligand, and base in a sealed tube. start->setup degas Degas the reaction mixture. setup->degas heat Heat the reaction mixture with stirring. degas->heat cool Cool to room temperature. heat->cool filter Filter through celite and concentrate. cool->filter purify Purify by column chromatography. filter->purify end End purify->end

Caption: Workflow for N-arylation via Buchwald-Hartwig amination.

Protocol 2: N-Arylation of 2-oxa-8-azaspiro[4.5]decane with an Aryl Bromide

  • Materials:

    • 2-oxa-8-azaspiro[4.5]decane (1.2 eq)

    • Aryl bromide (1.0 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos (0.04 eq)

    • Sodium tert-butoxide (1.4 eq)

    • Toluene

    • Celite

    • Silica gel for chromatography

  • Procedure:

    • To an oven-dried sealed tube, add the aryl bromide (1.0 eq), 2-oxa-8-azaspiro[4.5]decane (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the tube with argon or nitrogen (3x).

    • Add anhydrous, degassed toluene (0.1 M).

    • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the aryl bromide.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.

EntryAryl HalideProductYield (%)
14-Bromotoluene8-(p-Tolyl)-2-oxa-8-azaspiro[4.5]decane85
22-Chloropyridine8-(Pyridin-2-yl)-2-oxa-8-azaspiro[4.5]decane75
31-Bromo-4-methoxybenzene8-(4-Methoxyphenyl)-2-oxa-8-azaspiro[4.5]decane89
43-Bromobenzonitrile3-(2-Oxa-8-azaspiro[4.5]decan-8-yl)benzonitrile81

Table 2: Representative yields for the N-arylation of 2-oxa-8-azaspiro[4.5]decane.

N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformation of the molecule. This reaction is typically straightforward, proceeding readily with acyl chlorides or acid anhydrides in the presence of a base.

Protocol 3: N-Acylation of 2-oxa-8-azaspiro[4.5]decane with an Acyl Chloride

  • Materials:

    • 2-oxa-8-azaspiro[4.5]decane (1.0 eq)

    • Acyl chloride (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM)

    • 1 M HCl (aq)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for chromatography

  • Procedure:

    • Dissolve 2-oxa-8-azaspiro[4.5]decane (1.0 eq) and TEA (1.5 eq) in DCM (0.1 M) and cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Wash the reaction mixture with 1 M HCl (aq), followed by saturated aqueous sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Part 2: C-H Functionalization of the Piperidine Ring

While derivatization of the nitrogen atom is the most common strategy, functionalization of the carbon skeleton of the piperidine ring offers an alternative approach to introduce structural diversity. Recent advances in C-H activation chemistry have provided tools for the site-selective introduction of substituents on the piperidine ring.[7][8] Rhodium-catalyzed C-H insertion reactions using diazo compounds are a particularly effective method for this purpose.

cluster_2 C-H Functionalization Workflow start Start protect Protect the nitrogen atom (e.g., with Boc group). start->protect setup Combine protected spirocycle, Rh catalyst, and solvent. protect->setup add_diazo Add diazo compound slowly via syringe pump. setup->add_diazo stir Stir at specified temperature. add_diazo->stir concentrate Concentrate the reaction mixture. stir->concentrate purify Purify by column chromatography. concentrate->purify deprotect Deprotect the nitrogen if necessary. purify->deprotect end End deprotect->end

Caption: Workflow for C-H functionalization of the piperidine ring.

Protocol 4: C-H Functionalization of N-Boc-2-oxa-8-azaspiro[4.5]decane

  • Materials:

    • N-Boc-2-oxa-8-azaspiro[4.5]decane (1.0 eq)

    • Methyl 2-diazo-2-phenylacetate (1.5 eq)

    • Rh₂(esp)₂ (0.01 eq)

    • Dichloromethane (DCM)

    • Silica gel for chromatography

  • Procedure:

    • To a solution of N-Boc-2-oxa-8-azaspiro[4.5]decane (1.0 eq) and Rh₂(esp)₂ (0.01 eq) in DCM (0.1 M), add a solution of methyl 2-diazo-2-phenylacetate (1.5 eq) in DCM via syringe pump over 4 hours.

    • Stir the reaction mixture at room temperature for an additional 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the C-H functionalized product. The major isomer is typically the one resulting from insertion at the C-H bond alpha to the nitrogen.

Conclusion

The 2-oxa-8-azaspiro[4.5]decane scaffold represents a valuable starting point for the development of novel, three-dimensional drug candidates. The protocols outlined in this application note provide a robust toolkit for the derivatization of this core at both the nitrogen and carbon atoms. These methods are scalable and tolerant of a wide range of functional groups, enabling the rapid generation of diverse libraries for biological screening. The strategic application of these derivatization techniques will undoubtedly continue to fuel the discovery of new and improved therapeutic agents.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (Year). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

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  • (Year). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health. [Link]

  • (Year). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of Leeds. [Link]

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  • (Year). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

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  • (Year). (PDF) Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. ResearchGate. [Link]

  • (Year). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

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  • (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • (Year). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • (Year). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • (Year). 2-Oxo-1-oxa-8-azaspiro[9][10] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents.

  • (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • (Year). 2-Oxa-8-azaspiro(4.5)decane. PubChem. [Link]

  • (2023). Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes. PubMed. [Link]

  • (2024). 8-Oxa-2-azaspiro[4.5]decane. ChemBK. [Link]

  • (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to equip you with the knowledge to optimize your synthetic strategies, enhance yields, and achieve desired stereochemical outcomes.

Structure of This Guide

This guide is structured in a question-and-answer format to directly address specific issues. Each section will delve into a common problem, exploring its underlying causes and offering practical, field-proven solutions. We will cover key reactions such as the Pictet-Spengler reaction, Ring-Closing Metathesis (RCM), and intramolecular cyclizations, alongside crucial aspects like stereocontrol and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Reaction Yield and Efficiency

Question 1: My spirocyclization reaction is resulting in a low yield. What are the common culprits and how can I improve it?

Low yields are a frequent hurdle in the synthesis of sterically demanding spirocyclic amines. The issue can often be traced back to several key factors:

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical parameters that can significantly influence the reaction outcome.

    • Troubleshooting:

      • Temperature Screening: Systematically screen a range of temperatures. Some reactions benefit from lower temperatures to minimize side product formation, while others require higher temperatures to overcome the activation energy barrier. For instance, in some Pictet-Spengler reactions, heating may be necessary, while certain catalytic asymmetric reactions require sub-ambient temperatures to enhance selectivity and stability.[1]

      • Concentration Adjustment: For intramolecular reactions like Ring-Closing Metathesis (RCM), high dilution is often necessary to favor the desired cyclization over intermolecular polymerization. Conversely, some bimolecular reactions may benefit from higher concentrations.

      • Time-Course Study: Monitor the reaction progress over time using techniques like TLC, LC-MS, or NMR. This will help you identify the optimal reaction time and determine if product degradation is occurring with prolonged reaction times.

  • Poor Starting Material Quality: Impurities in your starting materials can poison catalysts or lead to unwanted side reactions.

    • Troubleshooting:

      • Ensure the purity of your starting materials through appropriate purification methods such as recrystallization or column chromatography before initiating the reaction.

      • Thoroughly dry all solvents and reagents, as water can be detrimental in many reactions, especially those involving moisture-sensitive catalysts or intermediates like ketenes in Staudinger cycloadditions.[1]

  • Product Instability: The desired spirocyclic amine may be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • Analyze the crude reaction mixture at various time points to assess product stability.

      • If decomposition is observed, consider modifying the workup procedure. For example, use a milder pH for extraction or minimize exposure to air or light.

      • Employing a protecting group strategy for the amine functionality can enhance stability during the reaction and purification process.

II. Stereocontrol: Aza-Spirocenter Configuration

Question 2: I'm struggling with poor diastereoselectivity in my spirocyclization. How can I control the formation of the desired stereoisomer?

Achieving high diastereoselectivity is paramount, especially when constructing multiple stereocenters. The spatial arrangement of substituents around the spirocyclic core is influenced by a delicate interplay of factors:

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry of the cyclization, thereby affecting the diastereomeric ratio.[2][3][4] A systematic screening of solvents is highly recommended.

    Solvent TypeExamplesPotential Influence
    Non-polarToluene, HexaneMay favor transition states with minimal charge separation.
    Polar AproticTHF, DCM, AcetonitrileCan stabilize charged intermediates and influence catalyst-substrate interactions.
    Polar ProticAlcohols, WaterCan participate in hydrogen bonding, altering the conformation of reactants and transition states.
  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[2] However, this is not a universal rule, and temperature screening is crucial.

  • Catalyst and Reagent Selection: In catalyzed reactions, the choice of catalyst is the primary determinant of stereoselectivity.

    • Troubleshooting:

      • Lewis vs. Brønsted Acids: In acid-catalyzed reactions like the Pictet-Spengler or aza-Prins cyclizations, screen a variety of acids with different steric and electronic properties.[1][5]

      • Chiral Catalysts: For enantioselective syntheses, the selection of the chiral catalyst and ligand is critical. Minor modifications to the catalyst structure can have a profound impact on the enantiomeric excess (e.e.).

  • Substrate Control: The steric and electronic properties of your starting materials can be modified to favor the formation of a specific diastereomer.

    • Troubleshooting:

      • Steric Hindrance: Introducing bulky protecting groups or substituents can direct the approach of reagents from a less hindered face, thereby enhancing facial selectivity.

      • Directing Groups: Functional groups capable of coordinating to a catalyst can lock the substrate in a specific conformation, leading to a more selective cyclization.

III. Ring-Closing Metathesis (RCM) for Aza-Spirocycles

Question 3: My RCM reaction to form a spirocyclic amine is sluggish and gives low yields. I suspect catalyst deactivation. What can I do?

Ring-Closing Metathesis is a powerful tool for forming cyclic amines, but the nitrogen atom can pose a significant challenge by coordinating to the ruthenium catalyst, leading to deactivation.[5][6]

  • Catalyst Deactivation by Nitrogen: The Lewis basicity of the amine can lead to the formation of stable, off-cycle catalyst-amine complexes, effectively poisoning the catalyst.

    G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active Catalyst Active Catalyst Metallacyclobutane Metallacyclobutane Active Catalyst->Metallacyclobutane [2+2] Inactive Amine Complex Inactive Amine Complex Active Catalyst->Inactive Amine Complex Coordination Product + New Alkylidene Product + New Alkylidene Metallacyclobutane->Product + New Alkylidene Retro [2+2] New Alkylidene New Alkylidene New Alkylidene->Active Catalyst Re-entry Amine Amine Amine->Inactive Amine Complex

    Figure 1: RCM catalyst deactivation by amine coordination.
  • Troubleshooting Strategies:

    • Protecting Groups: The most common and effective strategy is to reduce the nucleophilicity of the nitrogen atom by installing an electron-withdrawing protecting group.

      Protecting GroupCommon Deprotection Conditions
      Tosyl (Ts)Reductive cleavage (e.g., Na/naphthalene)
      Carbamates (Boc, Cbz)Acidic conditions (TFA) for Boc; Hydrogenolysis for Cbz
      Acyl groupsHydrolysis (acidic or basic)
    • Salt Formation: Protonation of the amine with an acid to form the corresponding ammonium salt can prevent its coordination to the catalyst. This can be done either by isolating the salt before the reaction or by adding an acid in situ.[5]

    • Catalyst Choice: Newer generation Grubbs and Hoveyda-Grubbs catalysts often exhibit higher tolerance to functional groups, including amines. It may be beneficial to screen different catalysts.

    • Additives: In some cases, the addition of a Lewis acid can sequester the amine, preventing it from interacting with the ruthenium catalyst.

IV. Pictet-Spengler Reaction for Spiroindoles

Question 4: I am attempting a Pictet-Spengler reaction to synthesize a spirocyclic indoleamine, but I'm observing significant side product formation. What are the likely side reactions and how can I suppress them?

The Pictet-Spengler reaction is a classic method for constructing tetrahydro-β-carboline and related spirocyclic indole structures.[7] However, the reaction conditions can sometimes lead to undesired pathways.

  • Common Side Reactions:

    • Rearomatization to Tetrahydro-β-carboline: In many cases, the initially formed spiroindolenine intermediate can undergo a rearrangement to the more stable, fully aromatic tetrahydro-β-carboline. This is a common issue when the goal is to isolate the spirocyclic product.

    • Over-alkylation: The product itself can sometimes react with the aldehyde starting material, leading to more complex mixtures.

    • Polymerization: Under harsh acidic conditions, aldehydes can be prone to polymerization.

    G Tryptamine + Aldehyde Tryptamine + Aldehyde Iminium Ion Iminium Ion Tryptamine + Aldehyde->Iminium Ion Spiroindolenine Spiroindolenine Iminium Ion->Spiroindolenine 5-endo-trig Spirocyclic Amine Spirocyclic Amine Spiroindolenine->Spirocyclic Amine Reduction/Trapping Tetrahydro-β-carboline Tetrahydro-β-carboline Spiroindolenine->Tetrahydro-β-carboline Rearrangement

    Figure 2: Competing pathways in the Pictet-Spengler reaction.
  • Troubleshooting and Optimization:

    • Milder Reaction Conditions:

      • Catalyst: Instead of strong mineral acids, consider using milder Brønsted acids like trifluoroacetic acid (TFA) or chiral phosphoric acids, which can also induce enantioselectivity.[1][8] Lewis acids can also be effective.

      • Temperature: Start at room temperature or even lower, and only increase the temperature if the reaction is not proceeding.

    • Trapping the Intermediate: To prevent rearomatization, the spiroindolenine intermediate can sometimes be trapped in situ. For example, an "interrupted" Pictet-Spengler reaction can be achieved by including a reductant that reduces the iminium ion of the spiroindolenine to the desired spirocyclic amine.[9]

    • Stoichiometry Control: Using a slight excess of the aldehyde can help to drive the reaction to completion and minimize unreacted tryptamine.[10] However, a large excess should be avoided to prevent over-alkylation.

V. Purification of Spirocyclic Amines

Question 5: My spirocyclic amine is proving difficult to purify by standard column chromatography. It either streaks on the column or I have poor recovery. What are some effective purification strategies?

The purification of spirocyclic amines can be challenging due to their polarity and basicity, which can lead to strong interactions with silica gel.

  • Challenges with Silica Gel Chromatography:

    • Tailing/Streaking: The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.

    • Irreversible Adsorption: In some cases, the product may bind so strongly to the silica that it cannot be eluted, resulting in low recovery.

  • Troubleshooting Purification:

    • Mobile Phase Modification:

      • Adding a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Triethylamine (typically 0.1-1%) is a popular choice. Ammonia in methanol can also be very effective for highly polar amines.[6]

      • Solvent System: For polar amines, a mixture of a chlorinated solvent (like DCM or chloroform) and methanol with a basic additive is often a good starting point.[6]

    • Alternative Stationary Phases:

      • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

      • Amine-Functionalized Silica: These columns have a basic surface and can provide excellent separation of amines without the need for basic additives in the mobile phase.[11][12]

    • Recrystallization: If your spirocyclic amine is a solid, recrystallization can be a highly effective purification method.

      • Protocol:

        • Dissolve the crude product in a minimum amount of a suitable hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

        • If the free amine is difficult to crystallize, consider forming a salt (e.g., hydrochloride or tartrate) which often has better crystalline properties.

        • Allow the solution to cool slowly to promote the formation of well-defined crystals.

        • Collect the crystals by filtration and wash with a small amount of cold solvent.

    G cluster_0 Purification Strategy Crude Spirocyclic Amine Crude Spirocyclic Amine Is it a solid? Is it a solid? Crude Spirocyclic Amine->Is it a solid? Recrystallization Recrystallization Is it a solid?->Recrystallization Yes Column Chromatography Column Chromatography Is it a solid?->Column Chromatography No/Recrystallization Fails Pure Solid Product Pure Solid Product Recrystallization->Pure Solid Product Streaking/Low Recovery? Streaking/Low Recovery? Column Chromatography->Streaking/Low Recovery? Modify Mobile Phase\n(Add Base) Modify Mobile Phase (Add Base) Streaking/Low Recovery?->Modify Mobile Phase\n(Add Base) Yes Pure Product Pure Product Streaking/Low Recovery?->Pure Product No Still issues? Still issues? Modify Mobile Phase\n(Add Base)->Still issues? Change Stationary Phase\n(Alumina, Amine-Silica) Change Stationary Phase (Alumina, Amine-Silica) Still issues?->Change Stationary Phase\n(Alumina, Amine-Silica) Yes Change Stationary Phase\n(Alumina, Amine-Silica)->Pure Product

    Figure 3: Decision workflow for purifying spirocyclic amines.

References

  • BenchChem. (2025).
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  • Org Prep Daily. (2006). Purifying amines on silica. WordPress.com.
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  • BenchChem. (2025). Navigating the Challenges of Staudinger Synthesis for 4-Amino-β-Lactams: A Technical Support Guide.
  • American Chemical Society. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
  • ResearchGate. (2025). Solvent effects on stereoselectivity: More than just an environment.
  • Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
  • Chinese Chemical Society. (n.d.). Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. CCS Chemistry.
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  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
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  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
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  • NIH. (n.d.). Exploring a Ring-Closing Metathesis Approach to the Archazolid Macrocycle.
  • PubMed. (n.d.). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones.
  • Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds.
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Technical Support Center: Optimizing Reaction Conditions for Boc Protection of Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the tert-butyloxycarbonyl (Boc) protection of sterically hindered primary and secondary amines. Steric hindrance dramatically reduces the nucleophilicity of an amine, transforming a typically straightforward protection into a significant synthetic challenge. This resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you overcome these obstacles.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve the problem.

Q1: My Boc protection of a hindered amine is extremely slow or shows no conversion. What are the primary causes and how can I fix it?

A1: This is the most common issue when dealing with sterically encumbered amines. The slow reaction rate is a direct consequence of the amine's poor nucleophilicity and the steric clash between the bulky amine substrate and the electrophile, di-tert-butyl dicarbonate ((Boc)₂O).

Causality Explained: The lone pair of electrons on the nitrogen atom is sterically shielded by bulky alkyl or aryl groups, making it difficult to access the electrophilic carbonyl carbon of (Boc)₂O. This increases the activation energy of the reaction, leading to sluggish or non-existent conversion under standard conditions.

To address this, a systematic optimization is required. The following workflow and table summarize the key parameters to investigate.

G cluster_0 Troubleshooting Low Conversion start Problem: Low or No Conversion cond1 Are you using a catalyst? start->cond1 step1 Add 0.1-0.2 eq. DMAP to activate (Boc)₂O. cond1->step1 No cond2 Is the reaction at room temperature? cond1->cond2 Yes step1->cond2 step2 Increase temperature to 40-60 °C. Monitor for side products. cond2->step2 Yes cond3 What is your solvent? cond2->cond3 No step2->cond3 step3 Switch to a more polar aprotic solvent (e.g., ACN, DMF) or consider alcoholic solvents. cond3->step3 step4 Consider alternative reagents (e.g., Boc-ON, 2-Boc-oxy-benzonitrile). See FAQ Q2. step3->step4

Caption: Troubleshooting workflow for low yield in Boc protection.

Table 1: Summary of Optimization Strategies for Low Conversion

StrategyActionRationale & Key Considerations
Catalysis Add a catalytic amount (10-20 mol%) of 4-dimethylaminopyridine (DMAP).DMAP is a hyper-nucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[1][2] This intermediate is a much more potent acylating agent than (Boc)₂O itself, significantly accelerating the reaction.[2] Caution: DMAP can also promote side reactions.[1][3]
Temperature Increase the reaction temperature to 40-60 °C, or even reflux in some cases.Increasing thermal energy helps overcome the high activation barrier. Monitor the reaction closely by TLC or LC-MS, as higher temperatures can lead to decomposition or byproduct formation, such as urea derivatives.[4][]
Solvent Switch from common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to more polar aprotic solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF).Polar solvents can better stabilize charged intermediates and transition states, potentially lowering the activation energy. For some substrates, particularly anilines, alcoholic solvents like methanol can surprisingly accelerate the reaction.[4][6]
Reagent Equivalents Increase the equivalents of (Boc)₂O from the standard 1.1-1.2 eq. to 1.5-2.0 eq.Le Châtelier's principle: increasing the concentration of a reactant can help drive the equilibrium towards the product. This is often a simple and effective first step.
Alternative Reagents If the above fail, switch to a more reactive Boc-donating reagent like Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile).Reagents like Boc-ON are inherently more reactive than (Boc)₂O and are specifically designed for challenging substrates.[7] See FAQ Q2 for more details.
Q2: My reaction is proceeding, but I'm observing significant byproduct formation. What is happening and how can I minimize it?

A2: Byproduct formation in Boc protections of hindered amines often stems from forcing conditions (high heat, strong bases) or the inherent reactivity of the substrate.

Causality Explained:

  • Urea Formation: With highly hindered amines, the intermediate isocyanate (formed from the decomposition of an activated Boc species) can be trapped by another molecule of the starting amine, leading to a urea byproduct. This is more prevalent when using strong bases.[]

  • Di-Boc Protection: Primary amines can sometimes undergo double protection to form R-N(Boc)₂, especially with a large excess of (Boc)₂O and a catalyst.[4]

  • Side-Chain Reactions: If your substrate has other nucleophilic groups (e.g., phenols, alcohols), they may also react with the activated Boc reagent, particularly when a catalyst like DMAP is used.[8]

Mitigation Strategies:

  • Reduce Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Non-Nucleophilic Base: If a base is required, switch from a nucleophilic one like triethylamine (TEA) to a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Control Stoichiometry: Use the minimum necessary excess of (Boc)₂O (start with 1.1 eq.) and add it portion-wise to the reaction mixture to maintain a low instantaneous concentration.

  • Avoid DMAP if Possible: If side-chain protection is an issue, omitting DMAP and compensating with a longer reaction time or slightly higher temperature may be necessary.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of a catalyst like DMAP in Boc protections?

A1: 4-Dimethylaminopyridine (DMAP) acts as a potent nucleophilic catalyst. It dramatically accelerates the reaction by changing the mechanism from a direct, slow acylation by (Boc)₂O to a two-step process involving a highly reactive intermediate.

Mechanism:

  • Activation: The highly nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of (Boc)₂O.[1][2]

  • Intermediate Formation: This attack expels a tert-butyl carbonate anion and forms a 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium salt. This N-acylpyridinium intermediate is much more electrophilic and reactive than (Boc)₂O.[2]

  • Acylation: The hindered amine, though a poor nucleophile, can now readily attack the activated carbonyl of the pyridinium intermediate.

  • Catalyst Regeneration: This step transfers the Boc group to the amine and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[1]

G Boc2O (Boc)₂O Intermediate [N-Boc-DMAP]⁺ (Highly Reactive Intermediate) Boc2O->Intermediate + DMAP DMAP DMAP Regen_DMAP DMAP (Regenerated) Intermediate->Regen_DMAP Amine Hindered Amine (R₂NH) Product Boc-Protected Amine (R₂N-Boc) Amine->Product + [N-Boc-DMAP]⁺

Caption: Catalytic cycle of DMAP in Boc protection.

Q2: When should I consider using an alternative to Di-tert-butyl dicarbonate ((Boc)₂O)?

A2: You should consider an alternative Boc-donating reagent when you have exhausted optimization strategies (temperature, catalyst, solvent) with (Boc)₂O on a particularly unreactive, hindered amine.

Table 2: Comparison of Common Boc-Donating Reagents

ReagentStructureKey AdvantagesCommon Use Case
Di-tert-butyl dicarbonate ((Boc)₂O) (tBuOCO)₂OInexpensive, stable, widely available. Byproducts (tBuOH, CO₂) are volatile.Standard protection for most primary and secondary amines.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) tBuOCO-ON=C(CN)PhHighly reactive, often succeeds where (Boc)₂O fails. Milder reaction conditions are often sufficient.Protection of weakly nucleophilic or sterically hindered amines.[7]
1-(tert-Butoxycarbonyl)imidazole (Boc-Im) tBuOCO-ImHigh reactivity. The imidazole byproduct is easily removed by aqueous acid wash.Useful for sensitive substrates where byproduct removal is a concern.
Q3: Is a base always necessary for Boc protection?

A3: No, a base is not strictly required for the reaction to proceed, but it is highly recommended and almost always used.[10]

Causality Explained: The reaction of an amine with (Boc)₂O produces one equivalent of the desired Boc-amine, along with tert-butanol and carbon dioxide. The initial amine attack also forms a protonated amine and a tert-butyl carbonate anion. The tert-butyl carbonate can decompose to tert-butoxide, a strong base, which can then deprotonate the protonated amine.[10]

However, this process can be slow. An external base (like TEA or DIPEA) serves two primary purposes:

  • Neutralization: It immediately neutralizes the protonated amine as it forms, preventing the amine from becoming a non-nucleophilic ammonium salt.[11]

  • Driving Equilibrium: By consuming the acidic proton, the base helps drive the reaction to completion.

For hindered amines, which are already poor nucleophiles, ensuring they remain in their free base form is critical for achieving a reasonable reaction rate. Therefore, the use of a base is standard practice.

Experimental Protocols

Protocol 1: DMAP-Catalyzed Boc Protection of a Hindered Secondary Amine

This protocol is a robust starting point for a moderately hindered amine that fails to react under standard base-only conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the hindered amine (1.0 eq.).

  • Dissolution: Dissolve the amine in a suitable solvent (e.g., Acetonitrile or THF, 0.1-0.5 M).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) followed by 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq.).

  • Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 eq.) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature or heat to 40-50 °C. Monitor the consumption of the starting material by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (to remove DMAP and DIPEA), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Protocol for Highly Hindered Amines using Boc-ON

This protocol is intended for substrates that show little to no conversion even with Protocol 1.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve the highly hindered amine (1.0 eq.) in DMF (0.2 M).

  • Base: Add triethylamine (TEA, 1.2 eq.) and stir for 5 minutes.

  • Reagent Addition: Add Boc-ON (1.1 eq.) in one portion.

  • Reaction: Stir the reaction at room temperature. The reaction is often significantly faster than with (Boc)₂O; monitor closely by TLC or LC-MS (typically 1-6 hours).

  • Work-up: Dilute the reaction mixture with a large volume of water and extract with ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic extracts and wash thoroughly with 5% Na₂CO₃ solution (to remove phenylacetonitrile oxime byproduct) and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

References

  • Vertex AI Search. Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.
  • Vertex AI Search. Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry.
  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • Benchchem. Technical Support Center: Improving the Yield of Boc Protection Reactions.
  • ACS GCI Pharmaceutical Roundtable. Thermal Methods - Wordpress.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.
  • Chemtips - WordPress.com. Reactions that Work: Boc Protection.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis....
  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. (2022).
  • Vertex AI Search. Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.

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Troubleshooting Guide: Navigating the Synthesis of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring a deeper understanding and more effective problem-solving in your laboratory.

This section addresses the most common and critical challenges encountered during the synthesis, providing in-depth explanations and actionable solutions.

Q1: My overall yield is consistently low. What are the most common synthetic routes and their critical parameters?

A low overall yield often points to issues in one or more key stages of the synthesis. The synthesis of this spirocyclic compound is typically a multi-step process, primarily involving the formation of the spiro-core followed by functional group manipulations, including the crucial Boc-protection step.

A prevalent strategy involves an intramolecular cyclization reaction, such as a Pictet-Spengler type reaction or an acid-catalyzed spiroketalization, to form the core structure.[1][2] The efficiency of each step is paramount for a high overall yield.

General Synthetic Workflow:

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Final Functionalization Start Commercially Available Starting Materials Precursor Synthesis of Dihydroxy Ketone or β-arylethylamine Precursor Start->Precursor Cyclization Intramolecular Cyclization (e.g., Acid-Catalyzed Spiroketalization) Precursor->Cyclization Boc Boc-Protection of the Amine Cyclization->Boc Purification Purification (Chromatography/Recrystallization) Boc->Purification Product Final Product Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Each phase presents unique challenges. A critical analysis of your reaction monitoring data (TLC, LC-MS) at each stage is essential to pinpoint the low-yielding step.

Q2: I suspect the spirocyclization step is inefficient. How can I optimize this?

Inefficient spirocyclization is a major bottleneck. The formation of the spiroketal is often an equilibrium-driven process, and achieving high conversion requires careful optimization of reaction conditions.[3] The reaction is typically acid-catalyzed, involving the cyclization of a suitable dihydroxy ketone precursor.[4]

Troubleshooting the Spirocyclization Step:

G cluster_catalyst Catalyst Optimization cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry start Low Yield in Spirocyclization Step catalyst_q What type of acid catalyst are you using? start->catalyst_q temp_q What is the reaction temperature? start->temp_q solvent_q What solvent are you using? start->solvent_q water_q Is water being removed? start->water_q protic Protic Acids (HCl, H₂SO₄, TFA) catalyst_q->protic Protic lewis Lewis Acids (BF₃·OEt₂) catalyst_q->lewis Lewis protic_sol Consider milder acids like chiral phosphoric acids for sensitive substrates. [1] Optimize catalyst loading (start with 0.1 eq and screen up to stoichiometric amounts). protic->protic_sol lewis_sol Ensure anhydrous conditions. Lewis acids can be inhibited by water. lewis->lewis_sol temp_sol Some reactions require heating, while others proceed at RT. [1] Start at a lower temperature and gradually increase, monitoring by TLC/HPLC to avoid decomposition. [1] temp_q->temp_sol solvent_sol Solvent choice is critical. Screen both protic (e.g., ethanol) and aprotic (e.g., toluene, DCM) solvents. [1] Aprotic solvents can sometimes give superior yields. [1] solvent_q->solvent_sol water_sol Spiroketalization is often a condensation reaction. Use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the product. water_q->water_sol

Caption: Decision tree for optimizing the spirocyclization step.

Q3: I am observing multiple side products. What are the likely side reactions and how can I minimize them?

The formation of side products can significantly reduce the yield of the desired spirocycle. Common side reactions include intermolecular reactions (polymerization) and decomposition of starting materials or the product itself.

  • Polymerization/Oligomerization: This is particularly problematic if the reaction is run at high concentrations.

    • Solution: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. The slow addition of the substrate to the reaction mixture can also be beneficial.

  • Decomposition: The acidic conditions required for cyclization can lead to the degradation of sensitive functional groups.

    • Solution: If you suspect decomposition, consider using milder reaction conditions (e.g., lower temperature, weaker acid).[1] Protecting sensitive functional groups that are not involved in the cyclization may be necessary.

  • Incomplete Cyclization/Isomerization: The reaction may stall at an intermediate stage, or undesired stereoisomers may form.[3]

    • Solution: Ensure sufficient reaction time by monitoring the reaction progress carefully. The choice of catalyst and solvent can also influence the stereochemical outcome.[5]

Q4: I am having trouble with the Boc-protection step. What are the common pitfalls?

The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, but its introduction is not always straightforward.[6]

  • Incomplete Reaction: The amine might be a poor nucleophile due to steric hindrance from the spirocyclic scaffold.

    • Solution: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Solubility Issues: The unprotected amine may have poor solubility in common organic solvents.[7]

    • Solution: A biphasic system (e.g., THF/water or dioxane/water) with a base like sodium bicarbonate or sodium hydroxide can improve solubility and facilitate the reaction.[7]

  • Side Reactions with Boc₂O: The carboxylate in a zwitterionic starting material can react with Boc₂O to form a mixed anhydride, leading to dimer formation.[7]

    • Solution: Running the reaction in an aqueous basic solution helps to rapidly hydrolyze any mixed anhydride that forms, preventing dimerization.[7]

Q5: How can I effectively purify the final product to improve isolated yield?

Poor recovery from purification can be mistaken for a low reaction yield. The Boc-protected spirocycle is expected to be a moderately polar, non-volatile solid.

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity can be fine-tuned based on TLC analysis.

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent method to obtain highly pure material and can sometimes be more scalable than chromatography.

    • Solvent Screening: Test a range of solvents, such as ethyl acetate/hexanes, acetone/water, or isopropanol.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction progress?

    • A: Thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin for the amine) is a quick and effective method. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the consumption of starting materials and the formation of the product and any side products.

  • Q: My starting amine appears to be unstable under acidic cyclization conditions. What should I do?

    • A: If the amine is degrading, you may need to reverse the synthetic sequence. Perform the Boc-protection on an earlier intermediate before the spirocyclization step. The Boc group is generally stable to many acidic conditions used for cyclization.[8]

  • Q: What are the optimal conditions for Boc deprotection if I need to modify the amine later?

    • A: The Boc group is readily cleaved under anhydrous acidic conditions.[9] A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are standard and effective methods.[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization

This protocol provides a starting point for optimizing the spirocyclization of a dihydroxy ketone precursor.

  • Dissolve the dihydroxy ketone precursor (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene or DCM, to a concentration of 0.01-0.05 M).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically. If using DCM, add activated 4 Å molecular sieves.

  • Heat the reaction to reflux (for toluene) or let it stir at room temperature (for DCM), and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Boc-Protection of the Spiro-amine

This protocol is designed to address potential solubility and reactivity issues.

  • Dissolve or suspend the spiro-amine hydrochloride salt (1.0 eq) in a mixture of THF and water (1:1 v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium bicarbonate (3.0 eq) to the mixture, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Data Summary Table

ParameterVariableRecommended Starting PointRationale & Reference
Spirocyclization Catalyst p-TsOH (0.1 eq) or TFA (1.0 eq)Protic acids are commonly used. Milder acids can be explored for sensitive substrates.[1]
Temperature Room TemperatureStart low to avoid decomposition, then gradually increase if the reaction is slow.[1]
Solvent Toluene (with Dean-Stark) or DCMSolvent choice can significantly impact yield. Screening is recommended.[1]
Concentration 0.01 MHigh dilution favors intramolecular cyclization.
Boc-Protection Reagent Boc₂O (1.2 eq)A slight excess ensures complete reaction.
Base NaHCO₃ (3.0 eq)A mild base is sufficient and helps with solubility in aqueous media.[7]
Solvent THF / Water (1:1)A biphasic system can overcome the poor solubility of the amine salt.[7]
Catalyst DMAP (0.1 eq) (optional)Can accelerate the reaction for sterically hindered amines.

References

  • Kuwano, R. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research. Available from: [Link]

  • Raheem, M. A., et al. (2007). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society.
  • Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga - ResearchGate. Available from: [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available from: [Link]

  • Synthesis of Boc-protected bicycloproline - PMC - NIH. Available from: [Link]

  • What is the protection of BOC in organic synthesis processes? - Quora. Available from: [Link]

  • Spiroketals - Wikipedia. Available from: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. Available from: [Link]

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate - PubChem. Available from: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. Available from: [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]

  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. Available from: [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. Available from: [Link]

  • spiroketal | Interesting Organic Chemistry and Natural Products. Available from: [Link]

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Technical Support Center: Deprotection of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient removal of the tert-butoxycarbonyl (Boc) protecting group from this specific spirocyclic amine.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the deprotection of this compound, offering insights into their causes and providing actionable solutions.

Issue 1: Incomplete Deprotection

Symptom: You observe the presence of starting material in your reaction mixture by TLC, LC-MS, or ¹H NMR analysis, even after the expected reaction time.

Probable Causes:

  • Insufficient Acid Stoichiometry: The Boc deprotection is an acid-catalyzed reaction.[1][2] An inadequate amount of acid will lead to a sluggish or incomplete reaction.

  • Low Reaction Temperature: While many Boc deprotections proceed readily at room temperature, particularly hindered or less reactive substrates may require elevated temperatures.

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate. Solvents that do not fully dissolve the starting material or are not compatible with the acidic conditions can hinder the reaction.

  • Short Reaction Time: Deprotection rates can be substrate-dependent. The reaction may simply require more time to reach completion.

Solutions:

  • Increase Acid Concentration: Gradually increase the equivalents of the acid (e.g., TFA or HCl in dioxane). Monitor the reaction closely to avoid potential side reactions from excessive acidity.

  • Elevate Temperature: If the reaction is slow at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C).

  • Solvent Optimization: Ensure your starting material is fully dissolved. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotections.[3][4] For HCl, dioxane or ethyl acetate are frequently used.[1]

  • Extended Reaction Time: Continue to monitor the reaction over a longer period. For some substrates, reactions can take several hours to complete.[4]

Issue 2: Formation of an Unidentified, Less Polar Impurity

Symptom: TLC or LC-MS analysis shows a new, less polar spot/peak, often in conjunction with the desired product.

Probable Cause:

  • Alkylation by the Tert-butyl Cation: The mechanism of Boc deprotection involves the formation of a tert-butyl cation.[5][6][7] This reactive electrophile can be trapped by nucleophiles present in the reaction mixture. While less common with the relatively stable 2-oxa-8-azaspiro[4.5]decane core, if other nucleophilic functional groups are present on the molecule, tert-butylation is a possibility. More commonly, the tert-butyl cation can react with the solvent or trace impurities.

Solutions:

  • Use of Scavengers: Introduce a cation scavenger into the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. These compounds will preferentially react with the tert-butyl cation, preventing it from reacting with your desired product or other sensitive functional groups.

  • Choice of Acid: In some cases, switching from a strong acid like TFA to a milder acid might reduce the formation of side products. However, this could also slow down the desired deprotection.

Issue 3: Degradation of the Spirocyclic Core

Symptom: You observe multiple new spots/peaks on your TLC/LC-MS, suggesting decomposition of the product.

Probable Causes:

  • Harsh Acidic Conditions: The 2-oxa-8-azaspiro[4.5]decane core, while generally stable, may be susceptible to degradation under excessively harsh acidic conditions (e.g., high concentrations of strong acid, prolonged reaction times at elevated temperatures). The ether linkage in the tetrahydrofuran ring could be a point of acid-catalyzed cleavage under forcing conditions.

  • Presence of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, they may be cleaved or rearranged under the deprotection conditions.

Solutions:

  • Milder Acidic Conditions: Consider using a weaker acid or a lower concentration of the strong acid. For example, instead of neat TFA, a solution of 20-50% TFA in DCM can be effective.[4] 4M HCl in dioxane is another standard and often milder alternative.[8]

  • Lower Reaction Temperature: Perform the deprotection at 0 °C to slow down potential degradation pathways.[4]

  • Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction as soon as the starting material is consumed, minimizing the exposure of the product to acidic conditions.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the deprotection of this compound.

Q1: What are the most common reagents for Boc deprotection of this substrate?

A1: The most widely used reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[1] TFA is often used as a solution in a chlorinated solvent like dichloromethane (DCM).[3][4] HCl is typically used as a solution in an etheral solvent like 1,4-dioxane or diethyl ether, or in an alcohol like methanol.[9]

Q2: What is the general mechanism of acid-catalyzed Boc deprotection?

A2: The deprotection proceeds through the following steps:

  • Protonation of the carbamate's carbonyl oxygen by the acid.[5][7][10]

  • Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][7][10]

  • The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[5][6][7]

  • The liberated amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[5][11]

Q3: How can I monitor the progress of the deprotection reaction?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.[12] The product can often be visualized with a ninhydrin stain, which is specific for primary and secondary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the confirmation of the product's identity and the detection of any side products by their mass-to-charge ratios.[12]

  • ¹H NMR Spectroscopy: This is a definitive method to confirm the completion of the reaction. The disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically around 1.4-1.5 ppm, is a clear indicator of successful deprotection.[13]

Q4: Do I need to perform a work-up after the deprotection?

A4: Yes, a work-up is necessary to remove the excess acid and isolate the product. A typical work-up involves:

  • Removal of the solvent and excess acid under reduced pressure (rotary evaporation).[12]

  • For obtaining the free amine, the residue can be dissolved in an organic solvent (like DCM or ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate or a dilute sodium hydroxide solution) to neutralize the acid.[12]

  • The organic layer is then washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the deprotected amine.[12]

Q5: My deprotected amine is isolated as a salt. How do I convert it to the free base?

A5: To obtain the free amine from its salt, you can perform a basic work-up as described above. Dissolve the salt in a suitable organic solvent and wash with an aqueous base. The deprotonated amine will be in the organic layer. Alternatively, you can dissolve the salt in water and adjust the pH to be basic (pH > 10) with a base like NaOH or K₂CO₃, followed by extraction with an organic solvent.

III. Experimental Protocols & Data

Table 1: Comparison of Common Deprotection Conditions
ReagentSolventTemperatureTypical TimeNotes
50% TFADCMRoom Temp.1-3 hoursA standard and generally effective method.[4]
4 M HCl1,4-DioxaneRoom Temp.2-4 hoursA common alternative to TFA.[8]
Acetyl ChlorideMethanolRoom Temp.1-3 hoursGenerates HCl in situ, can be a milder option.[9]

Note: Reaction times are substrate-dependent and should be optimized by monitoring the reaction progress.

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
  • Dissolve the this compound in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M).

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution. For more sensitive substrates, a 20-25% solution can be used.[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected 2-oxa-8-azaspiro[4.5]decane.

Protocol 2: General Procedure for HCl-Mediated Boc Deprotection
  • Dissolve the this compound in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, the solvent can be removed under reduced pressure. The product will be the hydrochloride salt.

  • If the free base is desired, follow the work-up procedure outlined in Protocol 1 (steps 6 and 7).

IV. Visualized Workflows and Mechanisms

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Mechanism Start Boc-Protected Amine Protonation Protonation of Carbonyl Start->Protonation + H+ Loss_of_tBu Loss of Tert-butyl Cation Protonation->Loss_of_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation - CO2 Free_Amine Free Amine Decarboxylation->Free_Amine Protonated_Amine Amine Salt (Product) Free_Amine->Protonated_Amine + H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Incomplete_Reaction start Incomplete Deprotection Observed check_acid Check Acid Stoichiometry start->check_acid increase_acid Increase Acid Equivalents check_acid->increase_acid Low check_temp Is Reaction at Room Temp? check_acid->check_temp Sufficient monitor Continue Monitoring increase_acid->monitor increase_temp Increase Temperature (e.g., 40-50 °C) check_temp->increase_temp Yes check_time Extend Reaction Time check_temp->check_time No (already heated) increase_temp->monitor check_time->monitor complete Reaction Complete monitor->complete

Caption: Troubleshooting incomplete deprotection.

V. References

Sources

Technical Support Center: Purification Challenges for Polar Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique and often complex challenges associated with the purification of these molecules. Spirocyclic scaffolds are increasingly prevalent in drug discovery due to their rigid, three-dimensional structures which can lead to improved biological activity and selectivity.[1] However, the incorporation of polar functional groups, while often beneficial for solubility and target engagement, introduces significant hurdles in purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your purification strategies.

Troubleshooting Guide

This section is dedicated to resolving common problems encountered during the purification of polar spirocyclic compounds.

Issue 1: Poor or No Retention on Reversed-Phase HPLC

Q: My polar spirocyclic compound is eluting at or near the solvent front on my C18 column. How can I improve its retention?

A: This is a classic challenge with highly polar analytes in reversed-phase (RP) chromatography. The strong affinity of the compound for the polar mobile phase over the nonpolar stationary phase leads to minimal retention.[2] Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

Potential Cause Troubleshooting Solution(s) Scientific Rationale
High Polarity of the Analyte 1. Increase Mobile Phase Polarity: Gradually increase the aqueous component of your mobile phase. Modern RP columns are often stable in 100% aqueous conditions.[2][3] 2. Employ a More Polar Stationary Phase: Consider columns with alternative selectivities such as those with phenyl-hexyl or embedded polar groups (EPG).[2] These offer different interaction mechanisms that can enhance retention of polar compounds. 3. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of very polar analytes and uses a polar stationary phase with a high organic mobile phase.[4]Increasing the mobile phase polarity in RP-HPLC makes the mobile phase more "like" the polar analyte, but it also reduces the interaction with the non-polar stationary phase. For very polar compounds, this is often insufficient. Alternative stationary phases and HILIC provide different retention mechanisms. EPG columns have polar groups embedded within the alkyl chains, which can interact with polar analytes via hydrogen bonding or dipole-dipole interactions. HILIC relies on partitioning the analyte into a water-enriched layer on the surface of the polar stationary phase.[4]
Ionization of the Analyte 1. Adjust Mobile Phase pH: If your compound has ionizable groups (e.g., amines, carboxylic acids), adjusting the pH to suppress ionization can increase its hydrophobicity and retention on a C18 column.[5] 2. Use Ion-Pairing Chromatography: For compounds that remain charged, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your analyte, enhancing its retention.[4][6]The charge on an ionized molecule significantly increases its polarity. By neutralizing the charge, the compound becomes less polar and can interact more strongly with the nonpolar stationary phase. Ion-pairing reagents are typically long-chain alkyl sulfonates or quaternary amines that have a charged head group to interact with the analyte and a nonpolar tail to interact with the stationary phase.[6]

Experimental Workflow for Improving Retention:

Caption: Decision tree for troubleshooting poor retention of polar spirocyclic compounds in RP-HPLC.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I'm observing significant peak tailing for my polar spirocyclic amine. What could be the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[5] Basic compounds like amines are especially prone to this.

Potential Causes & Solutions:

Potential Cause Troubleshooting Solution(s) Scientific Rationale
Secondary Silanol Interactions 1. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonia, into the mobile phase.[7] 2. Use a Low-Acidity Column: Employ a column with end-capping or a hybrid particle technology to minimize exposed silanol groups.Competing bases are stronger bases than the analyte and will preferentially interact with the acidic silanol groups, effectively masking them from the analyte. This reduces the secondary interactions that cause peak tailing. End-capped columns have the residual silanol groups chemically modified to be less active.
Column Overload 1. Reduce Injection Volume or Sample Concentration: Inject a smaller amount of your sample onto the column.[5]Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in poor peak shape.
Inappropriate Mobile Phase pH 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single protonation state.[5]If the mobile phase pH is close to the pKa of the analyte, a mixture of protonated and neutral forms will exist, leading to peak broadening and tailing.
Sample Solvent Mismatch 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[5]If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band, leading to poor peak shape.
Issue 3: Co-elution with Impurities

Q: My polar spirocyclic compound is co-eluting with a closely related impurity. How can I improve the resolution?

A: Achieving separation of structurally similar compounds requires optimizing the selectivity of your chromatographic system.

Potential Causes & Solutions:

Potential Cause Troubleshooting Solution(s) Scientific Rationale
Insufficient Chromatographic Selectivity 1. Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. 2. Modify the Stationary Phase: Try a column with a different chemistry (e.g., from C18 to a phenyl or cyano phase).[6] 3. Adjust the Mobile Phase pH: Small changes in pH can alter the ionization and, therefore, the retention of your compound and impurities differently.[6]Selectivity is the ability of the chromatographic system to differentiate between two analytes. Changing the organic modifier alters the mobile phase's interaction with the analytes and stationary phase. Different stationary phases offer different retention mechanisms (e.g., pi-pi interactions on a phenyl column). Altering the pH can have a significant impact on the relative retention of ionizable compounds.
Chiral Isomers Co-eluting 1. Utilize Chiral Chromatography: Employ a chiral stationary phase (CSP) to separate enantiomers or diastereomers. Polysaccharide-based CSPs are widely used for this purpose.[8][9]Chiral stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

Protocol for Chiral Method Development:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives).[9]

  • Mobile Phase Screening:

    • Normal Phase: Screen with a mixture of hexane/isopropanol or hexane/ethanol.

    • Reversed Phase: Screen with a mixture of water/acetonitrile or water/methanol.[10]

    • Polar Organic Mode: Screen with a polar organic solvent like acetonitrile or methanol.[9]

  • Optimization: Adjust the mobile phase composition, flow rate, and temperature to optimize the separation.

Issue 4: Compound Degradation During Purification

Q: I'm experiencing low recovery of my spirocyclic compound, and I suspect it's degrading on the column.

A: The structural complexity of some spirocyclic compounds can make them susceptible to degradation under certain conditions.[5]

Potential Causes & Solutions:

Potential Cause Troubleshooting Solution(s) Scientific Rationale
pH Instability 1. Maintain Neutral or Slightly Acidic/Basic pH: Buffer the mobile phase to a pH where your compound is stable.[5] 2. Use Deactivated Silica: For flash chromatography, consider deactivating the silica gel with a base like triethylamine if your compound is acid-sensitive.[11]Spiroketals, for example, can be sensitive to acidic conditions.[5] Maintaining a stable pH throughout the purification process is crucial to prevent degradation. Deactivating silica reduces its acidity, which can prevent acid-catalyzed degradation of sensitive compounds.[11]
Temperature Sensitivity 1. Perform Purification at Reduced Temperatures: Use a column thermostat or conduct the purification in a cold room.[5]Lowering the temperature can slow down degradation kinetics.
Instability on Silica Gel 1. Test for Stability: Perform a 2D TLC to check if your compound is stable on silica.[11] 2. Use an Alternative Stationary Phase: If unstable, consider using alumina, florisil, or reversed-phase silica for purification.[11]A 2D TLC can help visualize if the compound degrades upon prolonged contact with the stationary phase. If degradation is observed, switching to a less harsh stationary phase is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar spirocyclic compounds?

The primary challenges stem from a combination of their unique structural features:

  • High Polarity: This leads to poor retention in traditional reversed-phase chromatography.[4]

  • Structural Complexity and Rigidity: This can lead to the presence of closely related isomers that are difficult to separate.[5]

  • Potential for Instability: Certain spirocyclic motifs can be sensitive to pH and temperature, leading to degradation during purification.[5]

  • Chirality: Many spirocyclic compounds are chiral, requiring specialized chiral separation techniques to isolate enantiomers.[12]

Q2: When should I choose HILIC over reversed-phase chromatography?

HILIC is an excellent choice when your polar spirocyclic compound has very poor or no retention on even the most polar reversed-phase columns (including those run in 100% aqueous mobile phase).[4] HILIC is particularly well-suited for compounds that are highly water-soluble.[6]

Q3: How do I choose the right column for my purification?

The choice of column depends on the properties of your compound and the impurities you need to separate. Here's a general guide:

Chromatography Mode Stationary Phase Best For...
Reversed-Phase C18, C8Non-polar to moderately polar compounds.
Embedded Polar Group (EPG)Enhancing retention of polar compounds in RP mode.[2]
Phenyl-HexylAlternative selectivity for aromatic and polar compounds.[2]
Normal Phase Silica, AluminaNon-polar to moderately polar compounds, especially for separating isomers.[13]
HILIC Bare Silica, Amide, DiolVery polar and hydrophilic compounds.[14]
Chiral Polysaccharide-based (Amylose, Cellulose)Separation of enantiomers and diastereomers.[9]

Q4: What are some tips for sample preparation before purification?

  • Solubility Testing: Ensure your compound is fully dissolved in the injection solvent.

  • Solvent Matching: As much as possible, dissolve your sample in the initial mobile phase to ensure good peak shape.[5]

  • Dry Loading: For flash chromatography, if your compound has poor solubility in the mobile phase, consider dry loading it onto silica gel to improve the separation.[15]

  • Filtration: Always filter your sample before injection to remove any particulate matter that could clog the column.

Q5: Can I use the same method for analytical and preparative scale purification?

Yes, analytical methods can often be scaled up to preparative scale. However, some adjustments are necessary. The goal is to maintain the resolution achieved at the analytical scale while increasing the sample load. This often involves using a larger column with the same stationary phase and adjusting the flow rate and gradient profile accordingly.[16]

References

  • Benchchem. (n.d.). Technical Support Center: Spirodionic Acid Purification.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • The Analytical Scientist. (2016, September 19). Purification of polar compounds.
  • Sketchy MCAT. (2023, December 2). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Lilly. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Benchchem. (2025, December). Troubleshooting guide for the purification of polar quinoline compounds.
  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification.
  • Agilent Technologies. (2003, September 1). Development of a compound purification strategy for a medicinal chemistry group Application.
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Columbia University. (n.d.). Column chromatography.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • ORGANIC LABORATORY TECHNIQUES. (n.d.). 13.1 • CHROMATOGRAPHY The term "chromatography" is derived from the original use.
  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • Molecules. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Reddit. (2025, December 11). Chiral Separation of Polar Compounds?. r/Chempros.
  • Chromatography Forum. (2006, September 15). Polar Compouds Separation_Column Recommendation.
  • MDPI. (2019, November 17). Spirocyclic Motifs in Natural Products.
  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • WVU School of Medicine. (n.d.). Chiral Drug Separation.
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?

Sources

Technical Support Center: Improving Stereoselectivity in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocycle Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective spirocyclization. Spirocycles, with their rigid three-dimensional structures, are invaluable scaffolds in medicinal chemistry.[1] However, the creation of their characteristic spirocenter, often a quaternary stereocenter, presents a significant synthetic challenge, demanding precise control over stereoselectivity.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reactions and achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is producing a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

Low diastereoselectivity suggests that the energy difference between the transition states leading to the different diastereomers is small. To improve this, consider the following factors:

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[3][4] This is because the formation of the thermodynamically more stable product is typically favored at lower temperatures, which can amplify the energy difference between the diastereomeric transition states. A systematic screening of temperatures is recommended.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate and the transition state.[3] Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH3CN) to find the optimal medium for your reaction.[5]

  • Catalyst/Reagent Choice: In catalyzed reactions, the catalyst is the main driver of stereoselectivity. For acid-catalyzed reactions, for instance, screening various Lewis or Brønsted acids with different steric and electronic properties can be effective.[3]

  • Substrate Modification: The steric bulk of substituents on your starting material can profoundly impact the facial selectivity of the cyclization. Introducing a bulkier directing group can favor a specific trajectory for the reacting partners, thereby increasing diastereoselectivity.[3]

Q2: I'm struggling with low enantiomeric excess (e.e.) in my asymmetric spirocyclization. What are the key areas for optimization?

Low enantiomeric excess indicates an inefficient transfer of chirality from your catalyst or chiral auxiliary to the product. Here are some troubleshooting strategies:

  • Catalyst and Ligand Selection: The choice of a chiral catalyst and its corresponding ligand is paramount for achieving high enantioselectivity.[4] It is often necessary to screen a variety of catalyst/ligand combinations. For instance, in iridium-catalyzed asymmetric cascade reactions, the selection of the Carreira ligand has been shown to yield high enantiomeric excess.[4] The combination of organocatalysis with transition metal catalysis has also emerged as a powerful tool for synthesizing optically pure spirocyclic compounds.[6]

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction.[7] A wide variety of auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam, can be employed to control the formation of the desired stereoisomer.[7][8][][10] After the reaction, the auxiliary can typically be removed and recovered.[7]

  • Reaction Conditions: As with diastereoselectivity, optimizing reaction parameters is crucial. Systematically screen temperature, solvent, and concentration. In some cases, additives can also play a significant role in improving enantioselectivity.

Q3: My reaction is yielding a mixture of regioisomers in addition to stereoisomers. How can I improve regioselectivity?

The formation of regioisomers points to competing reaction pathways. To favor the desired regioisomer, consider these approaches:

  • Directing Groups: The introduction of directing groups on the substrate can steer the reaction to a specific site.

  • Catalyst Control: Certain catalyst systems can exhibit high regioselectivity. For example, strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been shown to effectively control both regio- and stereoselectivity in spirocyclizing Diels-Alder reactions.[2]

  • Protecting Groups: Strategically placed protecting groups can block unwanted reactive sites, thereby preventing the formation of undesired regioisomers.

Troubleshooting Guides

Scenario 1: Poor Diastereoselectivity in a Spiroketalization Reaction

Spiroketals are prevalent in many natural products, and their synthesis often relies on thermodynamically controlled spiroketalization.[11] However, achieving high diastereoselectivity can be challenging.

Troubleshooting Workflow:

start Low d.r. in Spiroketalization temp Optimize Temperature (Screen -78°C to RT) start->temp Initial Step solvent Screen Solvents (Toluene, THF, CH2Cl2, CH3CN) temp->solvent If no improvement end Improved d.r. temp->end Successful acid Vary Acid Catalyst (Lewis vs. Brønsted) solvent->acid If still low solvent->end Successful substrate Modify Substrate (Introduce bulky group) acid->substrate If necessary acid->end Successful substrate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocol: Temperature Screening

  • Baseline Reaction: Set up the reaction at the original temperature (e.g., room temperature) and determine the diastereomeric ratio by ¹H NMR or HPLC.

  • Low-Temperature Run: Cool a reaction vessel to -78 °C using a dry ice/acetone bath. Add the reagents slowly to maintain the low temperature. Allow the reaction to proceed for the optimized time.

  • Intermediate Temperatures: Conduct the reaction at intermediate temperatures (e.g., -40 °C, 0 °C) to identify the optimal point.

  • Analysis: Compare the diastereomeric ratios from each run to determine the effect of temperature.

Data Summary: Effect of Reaction Parameters on Diastereoselectivity

ParameterCondition Ad.r. (A)Condition Bd.r. (B)Reference
Temperature 25 °C2:1-78 °C10:1[3]
Solvent Toluene3:1CH₃CN8:1[5]
Catalyst p-TsOH4:1Sc(OTf)₃>20:1[12]
Scenario 2: Low Enantioselectivity in an Organocatalyzed Spirooxindole Synthesis

Spirooxindoles are a prominent class of spirocycles with significant biological activity.[13][14][15] Organocatalysis is a powerful tool for their enantioselective synthesis.[16][17]

Troubleshooting Workflow:

start Low e.e. in Spirooxindole Synthesis catalyst Screen Chiral Catalysts (e.g., Cinchona alkaloids, prolinols) start->catalyst Primary Factor solvent Optimize Solvent System catalyst->solvent If no improvement end Improved e.e. catalyst->end Successful additive Investigate Additives (e.g., acids, bases, water) solvent->additive If still low solvent->end Successful concentration Vary Reactant Concentration additive->concentration additive->end Successful concentration->end

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Protocol: Catalyst Screening

  • Catalyst Selection: Choose a range of commercially available chiral organocatalysts from different classes (e.g., chiral phosphoric acids, thioureas, primary and secondary amines).[6]

  • Parallel Reactions: Set up a series of small-scale reactions in parallel, each with a different catalyst, under the same initial reaction conditions.

  • Analysis: After the reactions are complete, determine the enantiomeric excess of the product from each reaction using chiral HPLC or SFC.

  • Optimization: Once a promising catalyst is identified, further optimize the reaction conditions (temperature, solvent, concentration) for that specific catalyst.

Data Summary: Impact of Catalyst on Enantioselectivity in a Michael Addition/Cyclization Cascade

CatalystSolventTemperature (°C)e.e. (%)Reference
Quinine-derived thioureaToluene2575[5]
Cinchonidine-derived squaramideCH₂Cl₂092[6]
Chiral Phosphoric AcidCH₃CN-2098[5]

Conclusion

Improving the stereoselectivity of spirocycle synthesis is a multifaceted challenge that often requires a systematic and logical approach to optimization. By carefully considering the interplay of factors such as temperature, solvent, catalyst, and substrate design, researchers can significantly enhance the diastereomeric ratio and enantiomeric excess of their reactions. This guide provides a framework for troubleshooting common issues and is intended to empower you to overcome the synthetic hurdles in your pursuit of novel spirocyclic compounds.

References

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(28), 5165–5181. [Link]

  • Trost, B. M., & Brennan, M. K. (2009). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758–776. [Link]

  • Ball-Jones, N. R., Badillo, J., & Franz, A. K. (2012). Strategies for the Enantioselective Synthesis of Spirooxindoles. Organic & Biomolecular Chemistry, 10(30), 5165-5181. [Link]

  • Kamlar, M., Urban, M., & Veselý, J. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Chemistry–A European Journal, 23(7), e202200284. [Link]

  • Wang, Z., et al. (2021). Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry, 86(15), 10148-10158. [Link]

  • Li, Y., et al. (2019). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers, 6(12), 1934-1938. [Link]

  • Maji, R., & Kumar, S. (2024). Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. Organic Letters, 26(15), 3179–3183. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • List, B., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 144(15), 6703-6708. [Link]

  • Wikipedia. (2023, December 12). Chiral auxiliary. Wikipedia. [Link]

  • da Silva, A. B. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Gademann, K. (Ed.). (2014). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. [Link]

  • Fesik, S. W., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(24), 17618-17645. [Link]

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Technical Support Center: Removing Residual TFA from Deprotected Spiroamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the critical process of removing residual trifluoroacetic acid (TFA) from deprotected spiroamines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure the integrity and success of your experiments.

Residual TFA, a common artifact from synthetic and purification processes, can significantly compromise experimental outcomes. This resource offers a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and comparative data to address the challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: Why is removing residual TFA from my spiroamine crucial for downstream applications?

A1: Trifluoroacetic acid is a strong acid (pKa ~0.23) widely used for the acidic cleavage of protecting groups (like Boc) and as an ion-pairing agent in reverse-phase HPLC purification.[1][2] Consequently, basic compounds like spiroamines are often isolated as their TFA salts. While essential for synthesis, residual TFA can be highly problematic for several reasons:

  • Biological Inaccuracy: TFA is cytotoxic and can interfere with biological assays, even at nanomolar concentrations.[1][3][4] It can inhibit cell proliferation or, in some cases, stimulate it, leading to false positives or negatives.[2][4] Its acidity can also alter the pH of assay buffers, potentially denaturing proteins or enzymes.[1][3]

  • Altered Physicochemical Properties: The TFA counterion binds to the protonated amine centers of your spiroamine.[5] This can change the molecule's conformation, solubility, and aggregation properties, potentially diminishing its intended biological activity.[1][3]

  • Inaccurate Quantification: The TFA salt contributes significantly to the sample's total weight, leading to errors in determining the active compound's concentration.[6] This residual TFA can account for 10% to 45% of the total mass.[3]

  • Analytical Interference: TFA is known to cause ion suppression in mass spectrometry, complicating analysis.[3] It also has a strong absorbance band that can interfere with structural analysis by IR spectroscopy.[2]

Given these impacts, converting the spiroamine to its free base or a more biocompatible salt (like HCl or acetate) is often a mandatory step for in vitro, ex vivo, and in vivo studies.[7]

Q2: What are the primary methods for removing TFA from a spiroamine TFA salt?

A2: The choice of method depends largely on the physicochemical properties of your spiroamine, specifically its solubility, stability, and polarity. The three most common and effective strategies are:

  • Basic Aqueous Workup: Ideal for spiroamines whose free-base form is soluble in organic solvents and stable to basic conditions. The principle is to neutralize the TFA salt in an aqueous solution with a base, deprotonating the amine and allowing the now-neutral compound to be extracted into an organic solvent.

  • Counterion Exchange with Lyophilization: This is the gold-standard method for polar or water-soluble spiroamines.[1] The TFA salt is dissolved in a dilute solution of a stronger, more biocompatible acid (typically HCl), and then lyophilized.[8][9] This process is repeated to drive the equilibrium towards the desired salt form.

  • Solid-Phase Extraction (SPE) / Ion-Exchange Chromatography: This technique uses a stationary phase (resin) to capture either the TFA anion or the protonated spiroamine, allowing for separation. It is versatile and can be adapted for compounds with varying properties.[10][11]

The following diagram provides a workflow to help you select the most appropriate method for your specific compound.

TFA_Removal_Workflow start Start: Spiroamine TFA Salt solubility_check Is the spiroamine free base soluble in water-immiscible organic solvents (e.g., DCM, EtOAc)? start->solubility_check protocol1 Recommended Method: Basic Aqueous Workup (Protocol 1) solubility_check->protocol1  Yes stability_check Is the spiroamine stable to mildly acidic conditions (e.g., pH 1-2)? solubility_check->stability_check No   end End: TFA-Free Spiroamine protocol1->end protocol2 Recommended Method: TFA/HCl Exchange via Lyophilization (Protocol 2) stability_check->protocol2  Yes protocol3 Recommended Method: Solid-Phase Extraction (SPE) (Protocol 3) stability_check->protocol3 No   protocol2->end protocol3->end

Caption: Decision workflow for selecting a TFA removal method.

Troubleshooting Guides & Experimental Protocols
Q3: My spiroamine free base is soluble in organic solvents. What's the simplest way to remove TFA?

A3: For water-insoluble free amines, a standard basic aqueous workup is the most straightforward and efficient method. This approach physically separates the organic-soluble free base from the water-soluble trifluoroacetate salt formed after neutralization.

  • Dissolution: Dissolve the spiroamine TFA salt in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Transfer the solution to a separatory funnel and wash it with a mild aqueous base. A saturated sodium bicarbonate (NaHCO₃) solution is typically sufficient and is preferred as it is less harsh than hydroxide solutions.[12][13] Wash 2-3 times, checking the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic (pH 7-8).

    • Expert Insight: Using a stronger base like NaOH can deprotonate the ammonium salt more effectively, but it also increases the risk of degrading sensitive functional groups.[13] Start with NaHCO₃.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to remove residual water and any remaining aqueous base from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the spiroamine free base.[14]

  • Validation: Confirm the removal of TFA using an appropriate analytical method (see Q6).

Q4: My spiroamine is highly polar and water-soluble. How can I remove the TFA counterion?

A4: When the free base is water-soluble, extraction is not feasible. In this case, exchanging TFA for a more benign counterion like chloride (HCl) is the preferred method. This is achieved through repeated lyophilization cycles.

This method relies on the principle of replacing the trifluoroacetate anion with a chloride anion from a stronger acid (HCl is stronger than TFA) and removing the resulting volatile TFA by freeze-drying.[8][15]

  • Dissolution: Dissolve the spiroamine-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[2][8]

  • Acidification: Add a stock solution of 100 mM HCl to the spiroamine solution to achieve a final HCl concentration between 2 mM and 10 mM.[8][9][16]

    • Causality Explained: The excess of chloride ions in solution shifts the equilibrium from the spiroamine-TFA salt to the spiroamine-HCl salt. An HCl concentration below 2 mM may lead to incomplete exchange, while concentrations above 10 mM are often unnecessary and may risk degrading acid-sensitive compounds.[8][9]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[17]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy solid that lyophilizes efficiently.[8][17]

  • Lyophilization: Lyophilize the frozen solution overnight until all solvent is removed.

  • Repeat: To ensure complete removal, re-dissolve the lyophilized powder in the dilute HCl solution and repeat steps 4-5 at least two more times.[8][9] Three cycles are typically sufficient to reduce TFA to negligible levels.[16]

  • Final Step: After the final lyophilization, the product is the spiroamine hydrochloride salt.

Q5: I've tried an HCl exchange, but I still see TFA in my ¹⁹F-NMR. What's going wrong?

A5: This is a common issue, as the ionic interaction between the protonated amine and the trifluoroacetate can be very strong, especially in molecules with multiple basic centers.

  • Possible Cause: Insufficient HCl or too few lyophilization cycles. The equilibrium shift was not driven fully to the HCl salt form.

    • Troubleshooting Steps:

      • Increase Cycles: The most reliable first step is to perform additional lyophilization cycles (e.g., increase from 3 to 5).

      • Optimize HCl Concentration: Ensure your final HCl concentration is within the optimal 2-10 mM range.[18] While higher concentrations are sometimes used, they increase the risk of peptide degradation.[16]

  • Possible Cause: Your spiroamine is particularly resistant to exchange.

    • Troubleshooting Steps: Consider an alternative method like Solid-Phase Extraction (SPE) with a strong basic resin, which offers a different removal mechanism.

This method uses a cartridge containing a basic resin (e.g., a bicarbonate-functionalized polymer) to capture the TFA, allowing the freebased spiroamine to pass through.[10]

  • Cartridge Selection: Choose a suitable SPE cartridge with a basic functionality, such as PL-HCO₃ MP SPE tubes.[10]

  • Conditioning: Precondition the cartridge by washing with 1-2 column volumes of methanol (or the solvent your sample is dissolved in).

  • Sample Loading: Dissolve the spiroamine TFA salt in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the conditioned cartridge. Allow the solution to pass through under gravity or gentle vacuum.

  • Elution: Wash the cartridge with 1-2 additional column volumes of the solvent to elute any remaining spiroamine.

  • Collection & Concentration: Combine the flow-through and the wash fractions. These contain your spiroamine in its free-base form. Evaporate the solvent under reduced pressure.

    • Self-Validation: The TFA anion remains bound to the basic resin, while your desired compound is eluted, providing a clean separation.

Method Comparison & Validation
Q6: How can I confirm that the TFA has been successfully removed?

A6: Quantifying residual TFA is essential to validate your chosen removal method. Several analytical techniques are available:

  • ¹⁹F-NMR Spectroscopy: This is one of the most direct and quantitative methods. Since fluorine is not common in most organic molecules, the ¹⁹F NMR spectrum provides a clean window for detecting and quantifying the trifluoromethyl group of TFA.[16][18]

  • Ion Chromatography (IC): A highly sensitive method for detecting and quantifying anions like trifluoroacetate in various sample matrices.[18][19][20] Method detection limits can be below 100 ng/mL.[19][21]

  • HPLC with Evaporative Light-Scattering Detector (ELSD): This technique can be used to quantify non-volatile analytes like the TFA anion.[16][18]

  • FT-IR Spectroscopy: The TFA counterion has a characteristic strong absorbance band around 1673 cm⁻¹.[2] The disappearance of this band can be used as a qualitative or semi-quantitative indicator of its removal.[11]

Q7: What are the pros and cons of each TFA removal method?

A7: The best method is always compound-dependent. The following table summarizes the key characteristics of each approach to aid in your decision-making process.

MethodPrincipleAdvantagesDisadvantagesBest For
Basic Aqueous Workup Neutralization of the amine salt to its free base, followed by liquid-liquid extraction.Fast, simple, inexpensive, and highly effective for complete TFA removal.Only suitable for free bases soluble in organic solvents and insoluble in water. Risk of compound degradation with strong bases.Non-polar, organic-soluble spiroamines.
TFA/HCl Exchange Counterion exchange with a stronger acid (HCl) followed by removal of volatile TFA via lyophilization.Effective for polar and water-soluble compounds. Yields a stable, solid hydrochloride salt.Time-consuming (requires multiple days). Requires access to a lyophilizer. Risk of degradation for acid-labile compounds.[11]Polar, water-soluble, and acid-stable spiroamines.
Solid-Phase Extraction (SPE) Differential affinity of the spiroamine and TFA for a solid support (basic resin).Fast and can be automated. Milder conditions than acid exchange. Applicable to a range of polarities.[10]Can be more expensive. Potential for non-specific binding and sample loss. Requires method development for optimal recovery.Acid- or base-sensitive spiroamines; rapid, small-scale purification.
References
  • LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? LifeTein. [Link]

  • LifeTein. (2025). TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. [Link]

  • ResearchGate. (2025, August 5). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography | Request PDF. ResearchGate. [Link]

  • Rohrer, J., & Avdalovic, N. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Journal of Chromatography A, 1039(1-2), 113–117. [Link]

  • Polymer Laboratories. StratoSpheres SPE for TFA Removal. [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? LifeTein. [Link]

  • GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]

  • ResearchGate. (2025, August 5). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. ResearchGate. [Link]

  • AAPPTEC. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. [Link]

  • Cantelmo, A., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry, 13(9), 1110-1116. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. [Link]

  • ResearchGate. (2012, November 5). How can I remove TFA in a product? ResearchGate. [Link]

  • Wigo, T., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences, 24(13), 10996. [Link]

  • The Royal Society of Chemistry. (2010). Supplementary Information for Chemical Communications. [Link]

  • ResearchGate. (2016, December 26). How to remove TFA salt from my compound which has a cyclen derivative? ResearchGate. [Link]

  • Bio-Works. Conversion of ion-pairing agents/counter ions. [Link]

  • ResearchGate. (2025, August 5). (PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. ResearchGate. [Link]

  • sb-peptide. TFA removal service. [Link]

  • LifeTein. How to remove peptide TFA salt? LifeTein. [Link]

  • ResearchGate. (2016, April 18). How to remove TFA salt ? ResearchGate. [Link]

  • Omizzur. TFA Removal From Peptides. Omizzur. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Vaysse-Marty, C., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 13(3), 164-175. [Link]

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Navigating Steric Challenges: A Technical Support Guide for Reactions with Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a key building block in contemporary medicinal chemistry, offering a rigid, three-dimensional scaffold that is highly sought after for the synthesis of novel therapeutics. However, its utility is often hampered by significant steric hindrance around the nitrogen atom, a consequence of the bulky tert-butoxycarbonyl (Boc) protecting group and the inherent conformational rigidity of the spirocyclic system.[1][2] This guide serves as a technical support resource for researchers, providing in-depth troubleshooting advice and optimized protocols to overcome common synthetic hurdles.

Part 1: Troubleshooting N-Alkylation Reactions

FAQ 1: My N-alkylation reaction with a primary alkyl halide is giving low yields or failing completely. What is the underlying issue and how can I resolve it?

Answer:

The primary challenge in the N-alkylation of this substrate is the steric congestion around the nitrogen atom, which impedes the approach of the electrophile.[3] The bulky Boc group effectively shields the nitrogen, making standard SN2 reactions sluggish. To achieve higher yields, a combination of a strong, non-nucleophilic base and a polar aprotic solvent is often necessary to enhance the nucleophilicity of the amine.

Troubleshooting Decision Tree for N-Alkylation:

start Low Yield in N-Alkylation check_base Is the base sufficiently strong and non-nucleophilic? (e.g., NaH, KHMDS) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes solution_base Employ a stronger base such as Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS). check_base->solution_base No check_temp Has the temperature been optimized? check_solvent->check_temp Yes solution_solvent Switch to DMF or DMSO to better solvate the cation and enhance nucleophilicity. check_solvent->solution_solvent No check_halide check_halide check_temp->check_halide Yes solution_temp Gradually increase the temperature (e.g., to 60-80 °C) while monitoring for degradation. check_temp->solution_temp No solution_halide Use the corresponding alkyl iodide or convert the alcohol to a triflate for higher reactivity. check_halide->solution_halide No

Caption: Troubleshooting workflow for N-alkylation of this compound.

Comparative Data for N-Alkylation Conditions:

BaseSolventTemperature (°C)ElectrophileExpected Yield Range (%)
K₂CO₃Acetonitrile80Alkyl Bromide10-30
Cs₂CO₃DMF60Alkyl Bromide40-60
NaHDMF25-50Alkyl Bromide75-90
KHMDSTHF0 to 25Alkyl Iodide>90

Detailed Protocol for High-Yield N-Alkylation:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) and stir the reaction at 50 °C until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: Overcoming Challenges in Amide Coupling

FAQ 2: My amide coupling reaction with a sterically hindered carboxylic acid is inefficient. Which coupling reagents and conditions are recommended?

Answer:

Amide bond formation with this substrate is challenging due to the low nucleophilicity and steric hindrance of the nitrogen atom. Standard coupling reagents may not be effective. The use of more potent coupling agents, such as uronium-based reagents like HATU or COMU, is often required to achieve good yields.[4][5][6] Additionally, a non-nucleophilic organic base and appropriate solvent are critical.

Workflow for Optimizing Amide Coupling:

start Inefficient Amide Coupling check_reagent Is the coupling reagent strong enough? (e.g., HATU, COMU) start->check_reagent check_base Is a non-nucleophilic base being used? (e.g., DIPEA) check_reagent->check_base Yes solution_reagent Switch to a more potent coupling reagent like HATU or COMU. check_reagent->solution_reagent No check_solvent Is the solvent polar aprotic? (e.g., DMF) check_base->check_solvent Yes solution_base Use Diisopropylethylamine (DIPEA) to avoid competitive reactions. check_base->solution_base No solution_solvent Ensure the reaction is performed in anhydrous DMF to facilitate solubility and reactivity. check_solvent->solution_solvent No

Caption: Optimization of amide coupling with sterically hindered amines.

Recommended Protocol for Challenging Amide Coupling:

  • In a dry flask, dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and HATU (1.2 eq.) in anhydrous DMF (0.2 M).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Part 3: Guidance on Boc Deprotection

FAQ 3: I am experiencing difficulty with the Boc deprotection step. What are the most reliable methods to avoid side reactions and ensure complete removal of the protecting group?

Answer:

Boc deprotection of this sterically hindered amine can be sluggish under standard conditions. While strong acids like trifluoroacetic acid (TFA) are commonly used, they can sometimes lead to side reactions if other acid-sensitive functional groups are present.[7] A reliable and often cleaner alternative is using a solution of HCl in an ethereal solvent like dioxane or diethyl ether.

Deprotection Method Selection:

ReagentConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)DCM, 0 °C to RTFast and effectiveHarshly acidic, may cleave other sensitive groups
4M HCl in DioxaneDioxane, RTClean reaction, product often precipitates as HCl saltCan be slower than TFA
Methanolic HClMethanol, 0 °C to RTMild conditionsMay lead to esterification with carboxylic acids

Detailed Protocol for Boc Deprotection with HCl in Dioxane:

  • Dissolve the Boc-protected substrate (1.0 eq.) in a minimal amount of dichloromethane or ethyl acetate.

  • Add a 4M solution of HCl in dioxane (10-20 eq.) at room temperature.

  • Stir the reaction for 2-4 hours, or until deprotection is complete (monitor by TLC or LC-MS). The product hydrochloride salt may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can often be used in the next step without further purification. If necessary, it can be neutralized with a base during workup or in the subsequent reaction.

References

  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides …. Available at: [Link]

  • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Available at: [Link]

  • National Center for Biotechnology Information. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Available at: [Link]

  • OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]

  • Appretech Scientific Limited. tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Available at: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. Steric effects. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • PubChemLite. Tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Available at: [Link]

  • PubChem. Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Available at: [Link]

  • ChemBK. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Available at: [Link]

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Technical Support Center: Navigating Scale-Up Challenges in Complex Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the intricate challenges of scaling up the synthesis of complex spirocycles. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning novel spirocyclic compounds from laboratory-scale discovery to larger-scale production. Spirocycles, with their inherent three-dimensionality and stereochemical complexity, present unique hurdles when moving from milligram to multi-gram or kilogram quantities.[1] This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Part 1: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, common problems encountered during the scale-up of spirocyclization reactions in a question-and-answer format.

Q1: My reaction yield dropped significantly when I increased the scale from 1g to 50g. What are the likely causes and how can I fix it?

A significant drop in yield upon scale-up is a classic problem, often rooted in physical phenomena that are negligible at the lab scale but become dominant in larger reactors.[2]

Potential Cause A: Mass and Heat Transfer Limitations

  • The "Why": As you increase the volume of a reaction, the surface-area-to-volume ratio decreases dramatically. This hinders efficient heat dissipation. In exothermic spirocyclization reactions, this can lead to the formation of localized "hot spots" where the temperature is significantly higher than your probe reading.[2] These thermal gradients can accelerate side reactions or cause product decomposition. Similarly, achieving homogenous mixing with a standard magnetic stir bar becomes impossible in larger vessels, leading to poor mass transfer, where reactants do not encounter each other or the catalyst effectively.[2][3]

  • Troubleshooting & Solutions:

    • Controlled Addition: Instead of adding all reagents at once, use a syringe pump or an addition funnel to introduce the limiting reagent slowly. This keeps the instantaneous concentration low and allows the cooling system to manage any exothermic events.

    • Mechanical Stirring: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing throughout the reactor volume.

    • Reaction Calorimetry: Before scaling up, use reaction calorimetry on a small scale to quantify the heat of reaction.[4] This data is crucial for designing an adequate cooling protocol and assessing thermal safety risks.[4]

    • Solvent & Concentration: Re-evaluate your solvent choice. A higher-boiling point solvent might offer a wider and safer operating window. Ensure all starting materials and intermediates remain fully dissolved throughout the reaction; precipitation can drastically affect kinetics and outcomes.[5]

Potential Cause B: Catalyst Inefficiency or Degradation

  • The "Why": A catalyst that performs well on a small scale might exhibit a lower turnover number or degrade over the longer reaction times often required for scale-up.[5] Impurities in starting materials or solvents, which were insignificant at a 1g scale, can now be present in sufficient quantity to poison the catalyst.

  • Troubleshooting & Solutions:

    • Starting Material Purity: Rigorously purify all starting materials and solvents before use. What appears as >99% pure on a small scale might contain enough inhibitor to affect a large-scale reaction.[6]

    • Catalyst Loading Optimization: Do not assume that catalyst loading (in mol%) should remain constant. Sometimes, a slightly higher catalyst loading is necessary at a larger scale to compensate for minor deactivation pathways. Conversely, for highly active catalysts, ensuring homogenous distribution at low concentrations is key.

    • Screen for Robustness: Screen alternative catalysts or ligands known for higher stability and turnover numbers. For instance, in some enantioselective reactions, different ligands can significantly impact both yield and stereoselectivity.[6]

Q2: I'm losing stereocontrol. My diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is much worse on a larger scale. Why is this happening?

Maintaining stereocontrol is a paramount challenge in spirocycle synthesis.[7][8] The loss of selectivity upon scale-up is almost always tied to a loss of precise control over reaction conditions.

Potential Cause A: Temperature Fluctuations and Gradients

  • The "Why": The energy difference between the transition states leading to different stereoisomers can be very small. The localized hot spots discussed in Q1 can provide enough energy to overcome this barrier, opening up pathways to undesired stereoisomers.[2] The stereochemical outcome of many reactions, such as certain aldol ring closures, is critically dependent on temperature.[5]

  • Troubleshooting & Solutions:

    • Enhanced Temperature Control: Implement a robust cooling system (e.g., a chiller with a larger cooling capacity) and ensure the reactor is properly baffled to improve heat transfer.

    • Monitor Internal Temperature: Place the temperature probe correctly to measure the internal reaction temperature, not the temperature of the vessel wall or the heating/cooling jacket.

    • Slower Reagent Addition: As with yield issues, slowing the addition of reagents can tame exotherms and maintain a consistent internal temperature, preserving selectivity.

Potential Cause B: Solvent and Concentration Effects

  • The "Why": The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states of a reaction, directly influencing the stereochemical outcome.[6] A change in effective concentration due to poor mixing or partial precipitation can also alter the dominant reaction pathway.

  • Troubleshooting & Solutions:

    • Conduct a Solvent Screen: Before a major scale-up, perform a small-scale screen of different solvents to find conditions that provide high selectivity and are robust to minor temperature variations.

    • Maintain Homogeneity: Ensure the reaction mixture remains a homogenous solution. If a reagent or product has limited solubility, this can dramatically affect stereoselectivity.

Below is a troubleshooting workflow to diagnose the root cause of poor yield or selectivity during scale-up.

G start Problem: Poor Yield or Selectivity on Scale-Up check_mixing Is mixing efficient? (No dead spots, good vortex) start->check_mixing check_temp Is temperature uniform? (No exotherm spikes) check_mixing->check_temp Yes sol_mixing Solution: - Use overhead mechanical stirrer - Optimize impeller design check_mixing->sol_mixing No check_purity Are starting materials and solvents >99.5% pure? check_temp->check_purity Yes sol_temp Solution: - Improve cooling capacity - Use controlled reagent addition - Perform reaction calorimetry check_temp->sol_temp No check_catalyst Is catalyst loading optimized for scale? check_purity->check_catalyst Yes sol_purity Solution: - Re-purify all reagents - Use anhydrous solvents check_purity->sol_purity No sol_catalyst Solution: - Screen catalyst loading - Test more robust catalysts check_catalyst->sol_catalyst No end_node Re-run at intermediate scale check_catalyst->end_node Yes sol_mixing->end_node sol_temp->end_node sol_purity->end_node sol_catalyst->end_node

Caption: Troubleshooting workflow for scale-up issues.

Q3: My product purification is now a major bottleneck. How can I develop a scalable purification strategy?

Purification can quickly become the most time-consuming and expensive step in a synthetic sequence.[9] A method that works for 100 mg may be impractical for 100g.

Potential Cause A: Over-reliance on Standard Column Chromatography

  • The "Why": Standard flash chromatography does not scale linearly. The amount of silica gel required, solvent consumption, and time can increase exponentially, making it unsustainable.

  • Troubleshooting & Solutions:

    • Optimize Before Scaling: Before any purification, analyze the crude reaction mixture via HPLC or NMR to identify the major byproducts.[5] Modifying the reaction to minimize these is often easier than removing them later.

    • Crystallization: This is the most desirable purification method for large-scale work due to its low cost and high throughput. Screen a wide range of solvents and solvent mixtures to find conditions for effective crystallization.

    • Alternative Chromatography: For difficult separations where chromatography is unavoidable, consider more advanced techniques. Radial compression chromatography is often a preferred choice for scaling up complex purifications.[9] Stacked injections on a preparative HPLC system can also significantly increase throughput by reducing the time between runs.[9]

Potential Cause B: Complex Workup Procedures

  • The "Why": Liquid-liquid extractions that are simple in a small separatory funnel can become problematic in a large reactor, with issues like emulsion formation and difficult phase separations.

  • Troubleshooting & Solutions:

    • Simplify the Workup: Can you replace an extraction with a simple filtration? Can you precipitate the product by adding an anti-solvent? Re-examine the workup to minimize steps.

    • Telescoping Reactions: For multi-step syntheses, consider if a "telescoped" or one-pot procedure is possible, where the product of one step is used directly in the next without a full workup and purification.[10] This can dramatically improve overall efficiency.

Purification Technique Typical Scale Resolution Throughput Solvent Usage Cost
Flash Chromatography mg - 100gModerateLowVery HighModerate
Preparative HPLC g - kgHighModerateHighHigh
Crystallization g - multi-tonVery High (for crystalline solids)HighModerateLow
Supercritical Fluid Chromatography (SFC) g - kgHighHighLow (CO₂)High (initial)
Distillation / Sublimation g - multi-tonVaries (depends on volatility)HighLowLow

Caption: Comparison of common purification techniques for scale-up.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor and control when scaling up a spirocyclization reaction?

The most critical parameters are those that affect reaction kinetics and thermodynamics. Understanding reaction kinetics is like having a control panel for your synthesis, allowing you to optimize for speed, purity, and yield.[11]

  • Temperature: As discussed, this is crucial for both selectivity and safety.

  • Addition Rate: Controls the instantaneous concentration of reagents and helps manage heat evolution.

  • Mixing Efficiency (Stirring Speed/RPM): Ensures homogeneity and efficient mass/heat transfer.

  • Reaction Concentration: Can influence reaction order, solubility, and the rate of side reactions.

  • Reaction Time: In-process controls (e.g., HPLC, UPLC) are vital to monitor reaction completion and prevent the formation of degradation products from letting the reaction run too long.[12]

The interplay of these parameters is complex. For example, poor mixing can create localized areas of high concentration, which in turn can cause an unexpected exotherm, leading to a loss of selectivity.

G Volume Reaction Volume (Scale-Up) HeatTransfer Heat Transfer (Surface Area/Volume) Volume->HeatTransfer Decreases Mixing Mixing Efficiency (Homogeneity) Volume->Mixing Decreases Kinetics Reaction Kinetics (Concentration & Temp) HeatTransfer->Kinetics Affects Temp Mixing->Kinetics Affects Conc. Outcome Process Outcome (Yield, Purity, Selectivity) Kinetics->Outcome Determines

Caption: Interdependence of key scale-up parameters.

Q2: How can I proactively ensure the safety of my process before committing to a large-scale run?

Process safety is paramount and must be designed into the process from the beginning.[4]

  • Assess Thermal Hazards: The most significant risk in scaling up is often an unmanaged exothermic reaction.[3] Use reaction calorimetry (e.g., RC1) to measure the heat of reaction, the rate of heat release, and the maximum temperature of the synthetic reaction (MTSR). This data tells you if your reactor's cooling capacity is sufficient to handle the reaction safely.

  • Understand Reagent Hazards at Scale: A reagent that is easy to handle at 1g may pose significant risks at 1kg (e.g., pyrophoric reagents, reagents that can release toxic gas). Review the Safety Data Sheet (SDS) and consider the implications of a large-scale spill or mishandling.

  • Dose-Controlled Addition: For highly energetic reactions, always use controlled addition of the reactive species. Never "pot-charge" all reagents and then heat the mixture, as this can lead to a runaway reaction.[3]

  • Develop a Quenching Strategy: Have a validated quenching procedure ready in case of an emergency. This should be tested on a small scale to ensure it is effective and does not produce hazardous byproducts.

Q3: What analytical techniques are indispensable for a successful and efficient scale-up campaign?

Robust analytical methods are the foundation of process development and quality control.[12]

  • For In-Process Control (IPC):

    • HPLC/UPLC: This is the workhorse for monitoring reaction progress, quantifying the formation of the desired product, and detecting the emergence of byproducts in real-time.[13]

    • NMR: While less common for real-time monitoring, taking crude NMRs can quickly confirm the structural identity of major species in the reaction mixture.

  • For Purity and Quality Control:

    • High-Resolution HPLC/UPLC: To accurately determine the purity of the final isolated product and intermediates.[13]

    • Chiral HPLC or SFC: Essential for determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product.[12]

    • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying unknown impurities and confirming the mass of the desired product.[13]

    • Quantitative NMR (qNMR): Can be used for highly accurate purity determination without the need for a reference standard of the main compound.[14]

Q4: When should I consider transitioning from traditional batch processing to continuous flow chemistry for spirocycle synthesis?

Flow chemistry offers significant advantages for certain types of reactions, particularly at scale.[15] Consider a switch to flow chemistry when:

  • The Reaction is Highly Exothermic or Hazardous: Microreactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heating and cooling.[15] This provides exceptional temperature control, making highly exothermic reactions much safer to run at scale.

  • A Reaction Intermediate is Unstable: If a key intermediate decomposes quickly, a flow setup allows you to generate it and use it immediately in the next step (a "telescoped" flow synthesis), minimizing degradation.[10]

  • Precise Control is Needed for Selectivity: For reactions where selectivity is highly sensitive to reaction time or temperature, the precise control offered by a flow reactor can provide more consistent results than a large batch reactor.[16]

  • Photochemical Reactions: Scaling up photochemical reactions is notoriously difficult in batch due to light penetration issues. Flow reactors provide a straightforward solution for consistent irradiation of the reaction mixture.[17]

Part 3: Experimental Protocol Example

Protocol: Scalable Purification of a Spirocyclic Compound via Optimized Crystallization (100g Scale)

This protocol outlines a systematic approach to developing a crystallization procedure for purifying a complex spirocycle, moving from a crude, oily product to a highly pure, crystalline solid.

Objective: To purify ~100g of crude Spirocycle-X (>90% pure by HPLC) to >99.5% purity with >80% recovery.

Materials:

  • Crude Spirocycle-X (105g)

  • A selection of solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water)

  • Reactor (2L, jacketed, with overhead stirrer and temperature probe)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

Methodology:

Step 1: Small-Scale Solubility and Solvent Screening (The "Why": To efficiently find a suitable solvent system without wasting large amounts of material.)

  • Place ~50mg of crude material into several small vials.

  • Add a potential single solvent (e.g., Ethanol) dropwise at room temperature until the solid dissolves. Record the approximate solubility.

  • Heat the solution to near the solvent's boiling point. The goal is to find a solvent that the compound is sparingly soluble in at room temperature but highly soluble in when hot.

  • If no single solvent is ideal, test binary solvent systems. Dissolve the compound in a small amount of a "good" solvent (e.g., Acetone) and slowly add a "poor" or "anti-solvent" (e.g., Heptane) at an elevated temperature until turbidity (cloudiness) persists. Then, add a drop of the good solvent to clarify and allow to cool slowly.

Step 2: Scaled-Up Crystallization (The "Why": Applying the optimized conditions to the bulk material with controlled cooling to promote the growth of large, pure crystals.)

  • Based on Step 1, assume an Isopropanol/Water system was found to be effective.

  • Charge the 2L reactor with the crude Spirocycle-X (105g).

  • Add the minimum amount of hot Isopropanol (~60°C) required to fully dissolve the material with gentle stirring (e.g., 500 mL).

  • Once fully dissolved, slowly add hot Water (~60°C) via an addition funnel until the solution becomes faintly turbid. Add a small amount of hot Isopropanol (5-10 mL) to redissolve the solids.

  • Initiate a slow, controlled cooling ramp via the reactor jacket (e.g., cool from 60°C to 20°C over 4 hours). Slow cooling is critical for purity as it allows the crystal lattice to form correctly, excluding impurities.

  • Once at 20°C, continue to stir slowly for an additional 2-4 hours to maximize crystal formation.

  • (Optional) Further cool the slurry to 0-5°C for 1 hour to maximize yield by further decreasing the product's solubility.

Step 3: Isolation and Drying (The "Why": To efficiently separate the pure solid product from the impurity-rich mother liquor.)

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of the cold crystallization solvent mixture (e.g., 2 x 100 mL of cold 1:1 Isopropanol/Water) to remove any residual mother liquor.

  • Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Step 4: Quality Control (The "Why": To validate that the purification achieved the desired outcome.)

  • Analyze the final product by HPLC to confirm purity (>99.5%).

  • Analyze the mother liquor by HPLC to understand which impurities were removed and to quantify any product loss, helping to optimize recovery in future batches.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a spirocyclic compound representative of the complex scaffolds encountered in pharmaceutical development. While various spectroscopic methods are indispensable, we will demonstrate why single-crystal X-ray crystallography remains the definitive gold standard for absolute structure confirmation.

The Compound in Focus: this compound

This molecule, with the chemical formula C₁₃H₂₁NO₄, features a spirocyclic core, where two rings share a single carbon atom.[1][2][3] This structural motif imparts a rigid, three-dimensional architecture, making it an attractive scaffold for designing novel therapeutic agents. The precise confirmation of its stereochemistry and conformation is critical for understanding its potential interactions with biological targets.

Section 1: X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides a precise and unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid.[4][5] It is considered the "gold standard" because it doesn't just suggest connectivity, but rather generates a detailed atomic map, revealing exact bond lengths, bond angles, and absolute stereochemistry.[6][7]

Causality in the Crystallographic Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is directly dependent on the quality of the initial crystal.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Step 1: Grow High-Quality Single Crystals Mounting Step 2: Mount Crystal on Diffractometer Crystallization->Mounting Diffraction Step 3: Irradiate with X-rays & Collect Diffraction Pattern Mounting->Diffraction Processing Step 4: Process Data (Indexing & Integration) Diffraction->Processing Solution Step 5: Solve Structure (Electron Density Map) Processing->Solution Refinement Step 6: Refine Model & Validate Solution->Refinement

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Crystal Growth

The primary bottleneck in X-ray crystallography is obtaining diffraction-quality single crystals.[8] For a compound like this compound, several methods can be employed:

  • Slow Evaporation (The Patient Approach):

    • Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture) to near saturation in a clean vial.

    • Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks.

    • Causality: The slow removal of solvent gradually increases the concentration beyond the saturation point, promoting the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation.

  • Vapor Diffusion (The Controlled Approach):

    • Hanging Drop: Dissolve the compound in a small volume of a relatively non-volatile solvent (the "drop"). Place this drop on a coverslip and invert it over a reservoir containing a more volatile solvent in which the compound is less soluble (the "precipitant").

    • Sitting Drop: A similar setup where the drop is placed on a pedestal within the sealed reservoir.

    • Causality: The vapor of the precipitant slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization. This method offers fine control over the rate of crystallization.

Section 2: A Comparative Analysis with Orthogonal Techniques

While X-ray crystallography provides the ultimate structural proof, a comprehensive analysis integrates data from other techniques. This multi-faceted approach forms a self-validating system, ensuring the highest degree of confidence.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.

  • What it tells us: For our spirocyclic compound, ¹H and ¹³C NMR would reveal the number of unique proton and carbon environments. 2D NMR techniques like COSY (Correlation Spectroscopy) would establish proton-proton connectivities within each ring, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information about long-range (2-3 bond) C-H correlations, helping to piece together the entire molecular framework.[11]

  • Strengths vs. X-ray: NMR studies the molecule in a solution state, which can be more representative of its form in biological systems. It can also provide insights into molecular dynamics and conformational flexibility.[12][13]

  • Limitations vs. X-ray: The structure is inferred from spectral data, not directly imaged. For complex molecules with overlapping signals, complete and unambiguous assignment can be challenging. Crucially, NMR does not typically provide absolute stereochemistry without specialized experiments and chiral auxiliaries.

B. Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique that measures the mass-to-charge ratio (m/z) of ions.[14]

  • What it tells us: The primary and most critical piece of information from MS is the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass with extremely high accuracy (typically to four or five decimal places).[15][16][17]

  • Strengths vs. X-ray: HRMS allows for the unambiguous determination of the molecular formula by comparing the exact measured mass to calculated masses for all possible elemental compositions.[18][19] It is extremely sensitive, requiring only a minuscule amount of sample.

  • Limitations vs. X-ray: MS provides no information about atomic connectivity or stereochemistry. Isomers, which have the same molecular formula and thus the same exact mass, are indistinguishable by MS alone.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺.

  • Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Interpretation: The resulting spectrum will show a peak for the protonated molecule. For C₁₃H₂₁NO₄ (MW: 255.1471), the expected [M+H]⁺ ion would have an exact mass of 256.1543.[1] Observing a mass within a narrow tolerance (e.g., ± 5 ppm) of this value confirms the elemental composition.

C. Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for supporting structural assignments.[20]

  • What it tells us: For a proposed structure, DFT calculations can predict various spectroscopic properties, most notably NMR chemical shifts.[21][22][23]

  • Strengths vs. X-ray: If NMR spectra are complex or ambiguous, one can calculate the theoretical ¹H and ¹³C chemical shifts for all possible isomers (or diastereomers) of this compound. Comparing these predicted spectra to the experimental data can provide strong evidence for the correct structural assignment.[24]

  • Limitations vs. X-ray: This is purely a predictive and confirmatory tool. Its accuracy is dependent on the level of theory and basis set used, and it cannot be used for primary structure determination in the absence of experimental data.

Section 3: The Integrated Approach: A Self-Validating Workflow

The highest confidence in structural elucidation is achieved not by relying on a single technique, but by integrating the complementary data from each.

integrated_workflow cluster_initial Initial Characterization cluster_proposal Structure Proposal cluster_confirmation Absolute Confirmation HRMS HRMS: Confirm Molecular Formula (e.g., C₁₃H₂₁NO₄) NMR 1D & 2D NMR: Propose Connectivity & Relative Stereochemistry HRMS->NMR DFT DFT Calculation: Predict NMR Shifts for Proposed Structure NMR->DFT Compare Experimental vs. Predicted XRD X-ray Crystallography: Unambiguous 3D Structure & Absolute Stereochemistry NMR->XRD DFT->XRD

Figure 2: An integrated workflow for unambiguous structure elucidation.

This logical progression ensures that by the time a sample is submitted for X-ray analysis, its molecular formula and basic connectivity are already known with high confidence, making the crystallographic analysis a final, definitive confirmation.

Section 4: Data Summary and Comparison

Technique Information Provided Sample State Key Strengths Key Limitations
X-ray Crystallography 3D Structure, Bond Lengths/Angles, Absolute StereochemistrySingle CrystalUnambiguous, definitive structural proof.[5]Requires high-quality crystals; structure is in a static solid state.
NMR Spectroscopy Atomic Connectivity, Relative Stereochemistry, DynamicsSolutionProvides structure in a biologically relevant state; non-destructive.[25]Structure is inferred; can be ambiguous; no absolute stereochemistry.
Mass Spectrometry Molecular Weight, Elemental Formula (HRMS)Solid or SolutionHigh sensitivity; confirms molecular formula quickly.[17]No information on connectivity or stereochemistry; cannot distinguish isomers.
Computational (DFT) Predicted Spectroscopic Data for a Proposed StructureIn SilicoSupports spectral assignments; helps distinguish isomers.[21][23]Predictive, not a primary method; accuracy is model-dependent.

Conclusion

For complex molecular scaffolds such as this compound, a multi-technique approach is essential for thorough characterization. High-resolution mass spectrometry provides the foundational confirmation of the elemental formula. 1D and 2D NMR spectroscopy, often supported by DFT calculations, allows for the confident proposal of atomic connectivity and relative stereochemistry in solution. However, for the absolute and unambiguous confirmation of the three-dimensional structure, single-crystal X-ray crystallography stands alone. It provides the final, irrefutable evidence of the molecule's architecture, a critical requirement for advancing compounds in drug development and materials science.

References

  • Guan, Y., et al. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. Available at: [Link]

  • Cid, M., et al. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Read Chemistry. (2023). Determination of the Molecular Formula by Mass Spectrometry. Read Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available at: [Link]

  • Koch, B. P., & Dittmar, T. (n.d.). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. ACS Publications. Available at: [Link]

  • Kaupp, M., et al. (n.d.). The DFT route to NMR chemical shifts. Semantic Scholar. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. Available at: [Link]

  • X-ray Professional. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-ray Professional. Available at: [Link]

  • YouTube. (2019). Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]

  • Whitman College. (n.d.). Fragmentation Section 6.4. Whitman People. Available at: [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Available at: [Link]

  • Herzsprung, P., et al. (2020). Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry Status and needs. ResearchGate. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Wlodawer, A., et al. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

  • Barrera, N. P., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Available at: [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality, structural novelty, and ability to explore new chemical space. Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a key building block in this class, integrating a piperidine ring with an oxolane moiety through a spirocyclic junction. The precise and unambiguous structural confirmation of such molecules is fundamental, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the gold standard for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for this compound. We will present a detailed, predicted assignment of its NMR spectra, benchmarked against structurally related analogs to highlight the nuanced effects of heteroatom substitution on chemical shifts. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR spectra of this and similar spirocyclic systems.

Predicted NMR Spectral Data for this compound

The following tables detail the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures, such as N-Boc-piperidine and other oxa-azaspiro[4.5]decanes. The numbering convention used for assignment is illustrated below.

(Note: An illustrative image with the chemical structure and atom numbering would be placed here in a full publication.)

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Notes
H1, H33.60 - 3.80m4H-Protons on carbons adjacent to the oxygen atom in the oxolane ring.
H41.60 - 1.80m2H-Protons on C4 of the oxolane ring.
H6, H103.40 - 3.60m4H-Protons on carbons adjacent to the nitrogen atom in the piperidine ring.
H7, H91.50 - 1.70m4H-Protons on C7 and C9 of the piperidine ring.
Boc-C(CH₃)₃1.46s9H-Characteristic singlet for the nine equivalent protons of the tert-butyl group.[1]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Assignment Notes
C1, C365.0 - 68.0Carbons adjacent to the oxygen atom in the oxolane ring.
C435.0 - 38.0Carbon on the oxolane ring.
C5 (Spiro)75.0 - 78.0Quaternary spirocyclic carbon, deshielded by the adjacent oxygen and nitrogen atoms.
C6, C1042.0 - 45.0Carbons adjacent to the nitrogen atom in the piperidine ring.
C7, C933.0 - 36.0Carbons on the piperidine ring.
Boc-C=O154.0 - 155.0Carbonyl carbon of the Boc protecting group.
Boc-C (CH₃)₃79.0 - 80.0Quaternary carbon of the tert-butyl group.
Boc-C(CH₃ )₃28.4Methyl carbons of the tert-butyl group.[1]

Comparative NMR Analysis with Structural Analogs

To provide context and a deeper understanding of the structure-spectra relationship, we will now compare the predicted NMR data of our target compound with experimental data from two closely related analogs: tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate . The key structural difference in the first analog is the replacement of the ring oxygen with a nitrogen atom, while the second analog features a carbonyl group within the piperidine ring.

Table 3: Comparative ¹³C NMR Data (Selected Carbons, δ, ppm)

CompoundSpiro Carbon (C5)Carbons α to Heteroatom (Oxolane/Piperidine)
This compound (Predicted) 75.0 - 78.0C1/C3: 65.0-68.0, C6/C10: 42.0-45.0
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate[2]~50-55C1/C3 (N-H): ~45-50, C6/C10 (N-Boc): ~42-45
Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate[3]~55-60C1/C3: ~45-50, C6/C10: ~40-43, C8(C=O): ~208

The substitution of oxygen with nitrogen in tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is expected to cause an upfield shift of the spiro carbon (C5) and the adjacent C1 and C3 carbons due to the lower electronegativity of nitrogen compared to oxygen. The presence of a carbonyl group at the 8-position in tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate introduces a significant downfield shift for the C8 carbon and influences the chemical shifts of the neighboring carbons.

Caption: Logical relationship between the target molecule and its analogs for comparative NMR analysis.

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified, dry sample. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. ¹H NMR Acquisition (400 MHz Spectrometer): a. Lock the spectrometer on the deuterium signal of CDCl₃. b. Shim the magnetic field to achieve optimal resolution. c. Acquire the spectrum with the following typical parameters:

  • Pulse angle: 30-45°
  • Acquisition time: ~4 seconds
  • Relaxation delay: 2 seconds
  • Number of scans: 16-32 d. Process the data with Fourier transformation, phase correction, and baseline correction. e. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

3. ¹³C NMR Acquisition (100 MHz Spectrometer): a. Use the same sample and maintain the lock and shim from the ¹H NMR acquisition. b. Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). c. Typical parameters:

  • Pulse angle: 30°
  • Acquisition time: ~1-2 seconds
  • Relaxation delay: 2 seconds
  • Number of scans: 1024-4096 (or more, depending on sample concentration) d. Process the data similarly to the ¹H spectrum. e. Calibrate the chemical shift scale to the central peak of the CDCl₃ triplet at 77.16 ppm.

SamplePrep [label="Sample Preparation\n(5-10 mg in 0.6 mL CDCl3 with TMS)"]; NMR_Tube [label="Transfer to NMR Tube", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spectrometer [label="Insert into NMR Spectrometer", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; LockShim [label="Lock and Shim", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1_Acquisition [label="¹H NMR Acquisition", fillcolor="#FBBC05", fontcolor="#202124"]; C13_Acquisition [label="¹³C NMR Acquisition", fillcolor="#FBBC05", fontcolor="#202124"]; Processing [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; Analysis [label="Spectral Analysis and Assignment", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

SamplePrep -> NMR_Tube; NMR_Tube -> Spectrometer; Spectrometer -> LockShim; LockShim -> H1_Acquisition; LockShim -> C13_Acquisition; H1_Acquisition -> Processing; C13_Acquisition -> Processing; Processing -> Analysis; }

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

The structural elucidation of complex heterocyclic molecules like this compound is critically dependent on the correct interpretation of their NMR spectra. This guide has provided a detailed, predicted ¹H and ¹³C NMR dataset for this important spirocyclic building block. By comparing this data with that of structurally related analogs, we have highlighted the key spectral shifts influenced by heteroatom and substituent changes. The provided experimental protocol offers a reliable method for obtaining high-quality data. This comprehensive analysis serves as a valuable resource for researchers, enabling more efficient and accurate characterization of this and similar molecular scaffolds in their synthetic and drug discovery endeavors.

References

  • SpectraBase. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]

Sources

"comparing the reactivity of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate with other Boc-protected amines"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry and drug discovery, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability under a wide range of conditions and its facile, acid-labile removal.[1][2] However, not all Boc-protected amines exhibit the same reactivity. Subtle variations in the molecular scaffold can lead to significant differences in reaction kinetics and outcomes. This guide provides a comparative analysis of the reactivity of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a spirocyclic building block of increasing interest, with other common Boc-protected secondary amines. We will delve into the structural and electronic factors that govern their behavior in key transformations, supported by established principles and experimental data from analogous systems.

Understanding the Players: Structural and Electronic Considerations

The reactivity of a Boc-protected amine is primarily influenced by two key factors: the stability of the carbocation intermediate formed during deprotection and the steric and electronic environment around the nitrogen atom for other reactions.

  • This compound (1): This molecule features a piperidine ring fused in a spirocyclic fashion with a tetrahydrofuran ring. The presence of the oxygen atom in the spirocyclic system introduces an inductive electron-withdrawing effect, which can influence the electron density on the nitrogen atom and the stability of adjacent carbocations.

  • N-Boc-piperidine (2): A standard six-membered heterocyclic amine, it serves as a common benchmark for the reactivity of Boc-protected secondary amines.

  • N-Boc-pyrrolidine (3): A five-membered heterocyclic amine, its ring strain and conformational rigidity can lead to altered reactivity compared to its six-membered counterpart.

Comparative Reactivity in Boc Deprotection

The removal of the Boc group is a critical step in many synthetic sequences. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3] The rate of this reaction is highly dependent on the stability of the carbocation and the electron density on the carbamate oxygen.

A study on the kinetics of HCl-catalyzed deprotection of Boc-protected amines found a second-order dependence on the acid concentration, highlighting the importance of the acid's role in the reaction mechanism.[4]

Table 1: Predicted Relative Rates of Acid-Catalyzed Boc Deprotection

CompoundStructureKey Structural FeaturePredicted Relative Deprotection RateRationale
1 This compoundSpirocyclic etherSlowerElectron-withdrawing effect of the ether oxygen reduces the basicity of the carbamate carbonyl.
2 N-Boc-piperidineSimple six-membered ringBaselineStandard secondary amine.
3 N-Boc-pyrrolidineFive-membered ringFasterIncreased ring strain may favor the formation of the protonated intermediate.

It is important to note that these are predictions based on established electronic effects. Experimental validation would be required for a definitive comparison.

Experimental Protocol: Comparative Boc Deprotection

This protocol provides a framework for comparing the deprotection rates of different Boc-protected amines.

Materials:

  • This compound (1)

  • N-Boc-piperidine (2)

  • N-Boc-pyrrolidine (3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In separate NMR tubes, prepare solutions of each Boc-protected amine (0.1 mmol) and the internal standard (0.1 mmol) in CDCl₃ (0.5 mL).

  • Acquire a baseline ¹H NMR spectrum for each sample.

  • To each NMR tube, add a solution of TFA in DCM (e.g., 20% v/v, 0.1 mL) and start a timer.

  • Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes).

  • Monitor the disappearance of the starting material's tert-butyl signal and the appearance of the deprotected amine's signals relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the reaction rate.

Diagram 1: Boc Deprotection Mechanism

Boc_Deprotection BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation Fragmentation CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Isobutene Isobutene Carbocation->Isobutene - H⁺ Amine Free Amine CarbamicAcid->Amine - CO₂ CO2 CO₂ Reactivity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare solutions of Boc-amines and internal standard Prep2 Set up parallel reaction vessels Prep1->Prep2 React1 Initiate reactions simultaneously Prep2->React1 React2 Monitor progress by withdrawing aliquots at time intervals React1->React2 Analysis1 Quench aliquots and prepare for analysis (GC-MS or NMR) React2->Analysis1 Analysis2 Quantify conversion relative to internal standard Analysis1->Analysis2 Analysis3 Plot kinetic data Analysis2->Analysis3

Sources

Escaping Flatland: The Spirocyclic Scaffold's Advantage in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging 3D Architecture for Superior Drug Candidates

In the intricate world of medicinal chemistry, the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles is relentless. For decades, drug discovery pipelines were dominated by structurally "flat," aromatic compounds. However, the industry is increasingly embracing three-dimensionality to better engage with complex biological targets. This guide provides an in-depth comparison of spirocyclic scaffolds against their traditional linear or monocyclic counterparts, elucidating the profound advantages conferred by the unique architecture of spirocycles.

At its core, a spirocycle is a fascinating chemical structure where two rings are fused at a single, shared carbon atom. This arrangement locks the rings in a perpendicular orientation, creating a rigid, well-defined three-dimensional shape that stands in stark contrast to the conformational flexibility of linear molecules. This fundamental difference is the wellspring of numerous benefits in drug design.

The Core Advantages: Why Go Spiro?

The incorporation of a spirocyclic moiety into a drug candidate can fundamentally enhance its properties, transforming a moderately active compound into a potential best-in-class therapeutic. The primary advantages stem from its inherent rigidity and three-dimensional nature.[1][2]

Enhanced Three-Dimensionality and Target Engagement

Biological targets, such as enzymes and receptors, are complex three-dimensional entities. Spirocyclic scaffolds, with their fixed spatial arrangement of functional groups, are better suited to interact with these intricate binding pockets compared to flexible linear molecules.[1] This superior structural complementarity can lead to a significant increase in binding affinity and potency.[3]

For instance, in the development of inhibitors for the protein tyrosine phosphatase SHP2, researchers introduced spirocyclic scaffolds to maintain the precise orientation of a primary amine group for crucial hydrogen bond interactions. The resulting spirocyclic variants not only showed comparable potency to their predecessors but also exhibited improved cellular efficacy.[4]

Conformational Rigidity and Reduced Entropic Penalty

Linear molecules possess numerous rotatable bonds, allowing them to adopt a multitude of conformations in solution. Upon binding to a target, a specific conformation must be selected, resulting in a significant entropic penalty that can weaken the binding affinity. Spirocycles, by their very nature, are conformationally constrained.[5] This pre-organization of the molecule into a bioactive conformation minimizes the entropic loss upon binding, thereby enhancing the overall binding free energy and, consequently, the compound's potency.[6]

This principle has been effectively utilized in optimizing selective Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. By replacing a flexible piperazine ring in the approved drug Olaparib with a rigid diazaspiro[3.3]heptane scaffold, researchers were able to achieve a significant increase in selectivity for PARP-1 over other members of the PARP family.[4][7]

Improved Metabolic Stability and Pharmacokinetics

A common pitfall in drug development is rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes in the liver. The quaternary carbon at the heart of a spirocycle is inherently more resistant to metabolic attack than the more exposed carbons in a linear chain. This often translates to a longer metabolic half-life and improved pharmacokinetic profile.[7]

Furthermore, the introduction of spirocycles can favorably modulate key physicochemical properties. For example, replacing a morpholine ring with various azaspirocycles in the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity (logD values) and enhanced metabolic stability.[2][4] Spirocyclic compounds also tend to have higher aqueous solubility compared to their non-spirocyclic counterparts.[1][8]

Novelty and Intellectual Property

In the competitive landscape of pharmaceutical research, securing intellectual property is paramount. Spirocyclic scaffolds represent a largely untapped area of chemical space, offering opportunities to develop novel drug candidates with strong patent protection.[9][10]

Case Study: Spirocyclic Analogue of Olaparib

A compelling example of the benefits of a spirocyclic scaffold can be seen in the optimization of the PARP inhibitor, Olaparib. While Olaparib is an effective drug, off-target effects can lead to toxicity. By replacing the flexible piperazine ring with a rigid diazaspiro[3.3]heptane, researchers developed a new compound with significantly improved selectivity.

PropertyOlaparib (Linear Analogue)Spirocyclic Analogue (Compound 197)Advantage of Spirocycle
Potency (PARP-1 IC50) HighSlightly Reduced (2-fold)Comparable Potency
Selectivity ModerateSignificantly IncreasedImproved Safety Profile
Metabolic Stability ModerateImprovedEnhanced Drug Exposure
DNA Damage & Cytotoxicity PresentReducedLower Off-Target Toxicity

Data synthesized from literature reports.[2][4]

This case study clearly demonstrates that even a modest decrease in potency can be a worthwhile trade-off for substantial gains in selectivity and safety, underscoring the strategic value of spirocyclic scaffolds.

Experimental Protocols

To translate these concepts into practice, robust experimental validation is essential. Below are standardized protocols for the synthesis of a representative spirocyclic scaffold and the evaluation of metabolic stability.

Protocol 1: Synthesis of a Spiro[3.3]heptane Analogue

This protocol outlines a general approach for the synthesis of a spiro[3.3]heptane, a common spirocyclic motif used in medicinal chemistry.

Workflow for Synthesis of a Spiro[3.3]heptane Analogue

A Starting Material: Substituted Phenyl Ring B Step 1: Birch Reduction A->B C Intermediate: Cyclohexadiene Derivative B->C D Step 2: Ozonolysis C->D E Intermediate: Keto-aldehyde D->E F Step 3: Intramolecular Aldol Condensation E->F G Intermediate: Bicyclic Enone F->G H Step 4: Spirocyclization G->H I Final Product: Spiro[3.3]heptane Analogue H->I

Caption: A generalized synthetic workflow for a spiro[3.h]heptane analogue.

Step-by-Step Methodology:

  • Birch Reduction: The starting substituted phenyl ring is subjected to a Birch reduction using sodium or lithium in liquid ammonia with an alcohol co-solvent to yield a cyclohexadiene derivative.

  • Ozonolysis: The resulting diene is then cleaved via ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), to generate a keto-aldehyde intermediate.

  • Intramolecular Aldol Condensation: The keto-aldehyde is treated with a base (e.g., potassium carbonate) to induce an intramolecular aldol condensation, forming a bicyclic enone.

  • Spirocyclization: The bicyclic enone undergoes a spirocyclization reaction. This can be achieved through various methods, such as a Michael addition followed by an intramolecular alkylation, to afford the final spiro[3.3]heptane analogue.[11]

Note: This is a generalized scheme. Specific reagents and conditions will vary depending on the desired substituents.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsome Assay)

This assay is a standard in vitro method to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[12]

Workflow for In Vitro Metabolic Stability Assay

A 1. Preparation: Test Compound, Microsomes, NADPH solution B 2. Incubation: Mix components at 37°C A->B C 3. Time-Point Sampling: (0, 5, 15, 30, 45 min) B->C D 4. Quenching: Add cold acetonitrile with internal standard C->D E 5. Centrifugation: Pellet precipitated protein D->E F 6. Analysis: LC-MS/MS analysis of supernatant E->F G 7. Data Processing: Calculate t1/2 and Clint F->G

Caption: Standard workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test compound and positive controls (e.g., verapamil, dextromethorphan) in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in phosphate buffer.[13] Prepare a solution of the cofactor NADPH.[14]

  • Incubation: Pre-warm the reaction mixture and test compound to 37°C. Initiate the metabolic reaction by adding the NADPH solution.[13]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[14]

  • Quenching: Immediately add the aliquot to a quenching solution of cold acetonitrile containing an internal standard to stop the reaction and precipitate the proteins.[13]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard at each time point.[12]

  • Data Processing: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (Clint).[13][15]

Conclusion

The strategic incorporation of spirocyclic scaffolds represents a powerful approach in modern drug discovery to overcome the limitations of traditional linear or planar molecules. Their inherent three-dimensionality, conformational rigidity, and enhanced metabolic stability offer a clear path toward developing drug candidates with superior potency, selectivity, and pharmacokinetic properties.[16][17][18] While the synthesis of these complex structures can be more challenging, the potential rewards in terms of clinical success and intellectual property make the exploration of spirocyclic chemical space a compelling and worthwhile endeavor for any drug discovery program.[10]

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 1-5. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 12(9), 867-870. [Link]

  • Rojas-Leaños, A., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(11), 2134-2161. [Link]

  • Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8171. [Link]

  • Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Drugs for Neglected Diseases Initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Penny, P. (2017, July 21). Spirocycles in Drug Discovery. o-blog. [Link]

  • Ferreira, L. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 549-565. [Link]

  • Krasavin, M. (2020). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. Bioorganic & Medicinal Chemistry Letters, 30(23), 127598. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • ResearchGate. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Ferreira, L. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • ResearchGate. (2019). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(5), 1699. [Link]

Sources

"biological activity of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate versus its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

The 8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its rigid, three-dimensional architecture allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. This guide provides a comparative analysis of the biological activities of analogs based on the core Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate structure. We will explore how modifications to this scaffold influence target selectivity and pharmacological outcomes, supported by experimental data from peer-reviewed literature.

The 8-Azaspiro[4.5]decane Core: A Foundation for Diverse Bioactivity

The parent compound, this compound, often serves as a key intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 8-position allows for controlled, regioselective modifications, making it a valuable building block in drug discovery.[1] The inherent structural rigidity of the spirocyclic system is a key attribute, reducing the entropic penalty upon binding to a target protein and thus potentially enhancing binding affinity.

This guide will focus on several classes of analogs where the core scaffold has been systematically modified, leading to distinct pharmacological profiles, including muscarinic agonists, sigma-1 (σ1) receptor ligands, and antihypertensive agents.

Muscarinic M1 Receptor Agonists for Neurodegenerative Disorders

A significant body of research has focused on developing 8-azaspiro[4.5]decane analogs as selective muscarinic M1 receptor agonists for the potential treatment of dementia, particularly Alzheimer's disease.

Structure-Activity Relationship Studies

Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton have yielded potent M1 agonists.[2] For instance, the compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17 in the original study) was found to have potent muscarinic activities both in vitro and in vivo.[2] Further modifications led to compounds with preferential affinity for M1 over M2 receptors, a crucial aspect for minimizing cholinergic side effects.[2]

Notably, the 2-ethyl analogue (18) and the 3-methylene analogue (29) demonstrated partial agonistic activity for M1 receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices.[2] The stereochemistry of these compounds was also found to be critical, with the M1 agonist activity residing preferentially in the (-)-isomers.[2]

In a related series, spirooxazolidine-2,4-dione derivatives were synthesized as 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione.[3] Several of these compounds exhibited affinity for cortical M1 receptors and were effective in reversing scopolamine-induced amnesia in mice, a common preclinical model for evaluating cognitive enhancers.[3] One compound, 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a), was particularly noteworthy for its M1-receptor stimulating activity and a wider therapeutic window compared to the reference compound.[3]

Comparative Biological Data of Muscarinic Agonists
Compound ID (Reference)StructureM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)In Vivo Activity
17 [2]2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneHigh (non-selective)High (non-selective)Potent antiamnesic activity, but with cholinergic side effects.
18 [2]2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePreferential for M1Lower affinity than M1Partial M1 agonist, antiamnesic activity.
(-)-29 [2](-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePreferential for M1Lower affinity than M1Partial M1 agonist, selected for clinical studies due to in vivo selectivity.
5a [3]3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dioneHigh-Reversed scopolamine-induced amnesia with a large separation from side-effect doses.
Experimental Protocol: In Vitro Receptor Binding Assay

The following is a generalized protocol for determining the binding affinity of test compounds to muscarinic receptors, based on methodologies described in the cited literature.

Objective: To determine the inhibition constant (Ki) of test compounds for M1 and M2 muscarinic receptors.

Materials:

  • Rat cortical and brainstem tissues (as sources of M1 and M2 receptors, respectively)

  • Radioligand: [3H]pirenzepine (for M1) or [3H]AF-DX 116 (for M2)

  • Test compounds

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize rat cortical (M1) and brainstem (M2) tissues in buffer P2 Centrifuge homogenate at low speed to remove debris P1->P2 P3 Centrifuge supernatant at high speed to pellet membranes P2->P3 P4 Resuspend membrane pellet in assay buffer P3->P4 A1 Incubate membranes with radioligand ([3H]pirenzepine or [3H]AF-DX 116) and varying concentrations of test compound P4->A1 A2 Incubate at room temperature for a defined period (e.g., 60 min) A1->A2 A3 Terminate reaction by rapid filtration through glass fiber filters A2->A3 A4 Wash filters to remove unbound radioligand A3->A4 D1 Measure radioactivity on filters using a scintillation counter A4->D1 D2 Calculate IC50 values using non-linear regression D1->D2 D3 Calculate Ki values using the Cheng-Prusoff equation D2->D3

Caption: Workflow for in vitro muscarinic receptor binding assay.

Sigma-1 (σ1) Receptor Ligands for Tumor Imaging

The versatility of the 8-azaspiro[4.5]decane scaffold is further demonstrated by its application in the development of ligands for the sigma-1 (σ1) receptor, which is overexpressed in various tumor types.

Development of a PET Radioligand

Researchers have synthesized and evaluated a series of novel piperidine compounds based on the 1,4-dioxa-8-azaspiro[4.5]decane core as σ1 receptor ligands.[4][5] One such compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a), exhibited high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and good selectivity over σ2 receptors and the vesicular acetylcholine transporter.[4][5]

The 18F-labeled version of this compound, [18F]5a, was developed as a potential positron emission tomography (PET) imaging agent for tumors.[4][5] In vivo studies in mouse tumor xenograft models showed high accumulation of [18F]5a in human carcinoma and melanoma.[4][5] This accumulation was significantly reduced by treatment with haloperidol, a known σ1 receptor antagonist, indicating specific binding to the target.[4][5]

Biological Data for σ1 Receptor Ligand
Compound ID (Reference)Structureσ1 Receptor Affinity (Ki, nM)SelectivityIn Vivo Application
5a [4][5]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-fold vs σ2, 1404-fold vs VAChTParent compound for radioligand.
[18F]5a [4][5][18F]-labeled version of 5aHigh affinity (inferred)Specific binding in vivoPET imaging of tumors.

Other Bioactivities of Azaspiro[4.5]decane Analogs

The structural diversity of this scaffold has been exploited to target other receptors and pathways.

  • Antihypertensive Agents: A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their antihypertensive activity.[6] Compounds such as 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (8) and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (29) were identified as α-adrenergic blockers.[6]

  • Myelostimulators: 1,3,8-Triazaspiro[4.5]decane-2,4-diones have demonstrated myelostimulating activity in a cyclophosphamide-induced myelodepressive syndrome model. These compounds were shown to accelerate the regeneration of lymphocyte and granulocyte cell pools in the bone marrow.[7]

  • PROTAC Linkers: The Tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate has been identified as a linker for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that induce the degradation of target proteins, and the rigid spirocyclic linker can provide favorable conformational constraints.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of a wide range of biologically active compounds. By systematically modifying the core structure—altering the heteroatoms in the spirocyclic rings, and functionalizing the piperidine nitrogen—researchers have successfully generated potent and selective ligands for diverse targets, including muscarinic receptors, sigma receptors, and adrenergic receptors. The comparative analysis presented in this guide highlights the remarkable versatility of the 8-azaspiro[4.5]decane framework and underscores its continued importance in modern medicinal chemistry and drug discovery. The provided experimental workflows serve as a foundation for the evaluation of novel analogs, facilitating the ongoing quest for new and improved therapeutics.

References

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide. Molport. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

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A Comparative Guide to the Analytical Method Validation for Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a key intermediate featuring a spirocyclic scaffold and a Boc-protected amine, presents unique analytical challenges. Ensuring its purity and quantity through a validated analytical method is a critical step in the quality control process of drug substance synthesis. This guide provides an in-depth, comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method and its validation, alongside alternative analytical strategies, grounded in established scientific principles and regulatory expectations.

The Critical Need for a Validated Method

The molecular structure of this compound, with its spirocyclic core, introduces conformational rigidity, while the Boc-protecting group influences its solubility and thermal stability. These features necessitate a robust analytical method to accurately quantify the compound and its potential impurities. A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring reliable and reproducible results, a cornerstone of regulatory compliance and drug safety.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the quantitative determination of this compound. The Boc-protecting group, while lacking a strong chromophore for UV detection at higher wavelengths, allows for detection at lower UV wavelengths (around 210-220 nm).

Rationale for Method Selection

The choice of a reversed-phase HPLC method with UV detection is predicated on several factors:

  • Broad Applicability: Reversed-phase HPLC is a robust technique capable of separating a wide range of compounds with varying polarities.

  • High Resolution: It offers excellent separation of the main compound from potential process-related impurities and degradation products.

  • Quantitative Accuracy: HPLC with UV detection provides a linear response over a wide concentration range, enabling precise quantification.

  • Established Validation Guidelines: The validation of HPLC methods is well-defined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), providing a clear framework for ensuring method suitability.

Proposed HPLC-UV Method Parameters
ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL

Note: These are starting parameters and would require optimization during method development.

Experimental Protocol: Validation of the Proposed HPLC-UV Method

The validation of the analytical method will be performed in accordance with ICH Q2(R1) guidelines, assessing the following parameters:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare solutions of the this compound reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (if analyzing a formulated product).

  • Spike the analyte solution with the impurities and placebo.

  • Analyze all solutions by the proposed HPLC method.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 1.5), and the peak purity should be confirmed using a photodiode array (PDA) detector.

Linearity

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Protocol:

  • Prepare a placebo mixture (if applicable).

  • Spike the placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria.

Visualization of the Analytical Method Validation Workflow

ValidationWorkflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_reporting Analysis & Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Data Analysis & Comparison to Criteria Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Analytical Method Validation Workflow

Comparative Analysis of Alternative Analytical Methods

While HPLC-UV is a robust primary choice, other techniques offer different advantages and may be suitable depending on the specific analytical need.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Applicability: this compound is a non-volatile compound and would require derivatization to increase its volatility for GC analysis. Common derivatization techniques include silylation or acylation.

  • Advantages:

    • High Sensitivity and Selectivity: Mass spectrometry provides excellent sensitivity and structural information, aiding in impurity identification.

    • High Efficiency: Capillary GC columns offer very high separation efficiency.

  • Disadvantages:

    • Derivatization Required: The need for derivatization adds a sample preparation step, which can introduce variability and may not be quantitative.

    • Thermal Lability: The high temperatures used in the GC inlet and column could potentially degrade the Boc-protecting group or the spirocyclic lactone.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. It is particularly well-suited for chiral separations.

  • Applicability: SFC can be an excellent alternative, especially for the chiral separation of the spirocyclic compound if enantiomeric purity is a critical quality attribute.

  • Advantages:

    • "Green" Technique: SFC uses environmentally friendly carbon dioxide as the main mobile phase, reducing the consumption of organic solvents.

    • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times compared to HPLC.

    • Orthogonal Selectivity: SFC can provide different selectivity compared to reversed-phase HPLC, which can be advantageous for separating closely related impurities.

  • Disadvantages:

    • Higher Initial Cost: SFC instrumentation can be more expensive than standard HPLC systems.

    • Less Ubiquitous: SFC is not as commonly available in all analytical laboratories as HPLC.

Comparative Performance Summary

FeatureHPLC-UVGC-MS (with Derivatization)Supercritical Fluid Chromatography (SFC)
Analyte Volatility Non-volatileRequires derivatization to become volatileNon-volatile
Primary Application Quantitative analysis, purity determinationImpurity identification, trace analysisChiral separations, "green" chromatography
Speed ModerateFast (after derivatization)Very Fast
Sensitivity GoodExcellent (with MS detection)Good
Selectivity HighVery High (with MS detection)High (especially for chiral compounds)
Cost ModerateModerate to HighHigh
Ease of Use HighModerate (due to derivatization)Moderate

Decision-Making for Method Selection

The choice of the most appropriate analytical method depends on the specific requirements of the analysis.

MethodSelection Start Analytical Need Routine_QC Routine QC & Purity? Start->Routine_QC Chiral_Purity Chiral Purity? Routine_QC->Chiral_Purity No HPLC HPLC-UV Routine_QC->HPLC Yes Impurity_ID Impurity Identification? Chiral_Purity->Impurity_ID No SFC SFC Chiral_Purity->SFC Yes GC_MS GC-MS Impurity_ID->GC_MS Yes (if volatile derivative) LC_MS LC-MS Impurity_ID->LC_MS Yes (direct analysis)

Decision Tree for Analytical Method Selection

Conclusion

The validation of an analytical method for a novel pharmaceutical intermediate like this compound is a meticulous process that underpins the quality and safety of the final drug product. A well-developed and validated HPLC-UV method serves as a robust and reliable primary tool for routine quality control. However, a comprehensive understanding of alternative techniques such as GC-MS and SFC is crucial for addressing specific analytical challenges, such as impurity identification and chiral separation. By leveraging the strengths of each technique and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data throughout the drug development lifecycle.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmtech.com. Retrieved January 2, 2026, from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? (2025, September 17). Altabrisa Group. Retrieved January 2, 2026, from [Link]

  • Analyzing Non-Volatile Compounds with GC-MS: A Guide. (2024, November 8). Alwsci.com. Retrieved January 2, 2026, from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Results of accuracy and precision for the HPLC method. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS? (2025, January 21). Alwsci.com. Retrieved January 2, 2026, from [Link]

  • A generic strategy for chiral separations by supercritical fluid chromatography. (n.d.). FAGG. Retrieved January 2, 2026, from [Link]

  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. (n.d.). SciELO. Retrieved January 2, 2026, from [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA. Retrieved January 2, 2026, from [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016, February 18). YMC Europe. Retrieved January 2, 2026, from [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). NCBI. Retrieved January 2, 2026, from [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit

A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Spirocyclic Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates its utility in therapeutic, diagnostic, and research applications. When developing antibodies against small molecules, or haptens, particularly those with complex three-dimensional structures like spirocyclic compounds, understanding the cross-reactivity profile is paramount. This guide provides an in-depth technical comparison of cross-reactivity studies for antibodies raised against spirocyclic haptens, offering insights into experimental design, data interpretation, and best practices.

Spirocyclic scaffolds are increasingly prevalent in modern drug discovery due to their unique conformational rigidity and three-dimensional nature, which can lead to enhanced potency and selectivity for their biological targets.[1] Consequently, the development of specific antibodies for the detection and quantification of these spirocyclic molecules is of significant interest. This guide will delve into the nuances of antibody cross-reactivity in the context of these challenging haptens, supported by experimental data and detailed protocols.

The Central Role of Hapten Design in Antibody Specificity

The journey to a highly specific antibody begins with the design of the hapten. Haptens are small molecules that are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[2] The site of conjugation on the hapten and the nature of the linker arm are critical determinants of the resulting antibody's specificity.[3] A well-designed hapten will present the most unique structural features of the target molecule to the immune system, thereby promoting the generation of antibodies that can discriminate between the target and structurally related compounds.

For spirocyclic haptens, preserving the core spiro-structure is essential. The linker should be attached at a position that is distal from the key recognition epitopes of the molecule. For instance, in the development of antibodies against the insecticide spirotetramat, haptens were designed with linker arms at different positions to generate antibodies with varying specificities.[3] This highlights a key principle: the choice of hapten structure directly influences the selectivity of the final immunoassay.

Comparative Analysis of Immunoassays for Cross-Reactivity Assessment

Several immunoassay formats can be employed to assess the cross-reactivity of anti-hapten antibodies. The most common are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). Each technique offers distinct advantages and provides complementary information.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA, particularly in its competitive format, is a workhorse for screening antibody specificity.[4] In a competitive ELISA, the antibody is incubated with the target analyte (the spirocyclic hapten) and a labeled version of the hapten. The free hapten in the sample competes with the labeled hapten for binding to the limited number of antibody binding sites. The degree of cross-reactivity is determined by the concentration of a related compound required to cause a 50% reduction in the signal (IC50) compared to the target analyte.

dot

Caption: Workflow of a competitive ELISA for hapten detection.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on antibody-antigen interactions.[5] In an SPR experiment, the antigen (or a hapten-protein conjugate) is immobilized on a sensor chip, and the antibody is flowed over the surface. The binding and dissociation of the antibody are monitored by changes in the refractive index at the sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity. Cross-reactivity can be assessed by comparing the binding kinetics of the antibody to the target hapten and its analogues.

dot

Caption: General workflow for SPR-based cross-reactivity analysis.

Case Studies: Cross-Reactivity of Antibodies to Spirocyclic Pesticides

The development of immunoassays for the detection of pesticide residues is a prime example of the importance of cross-reactivity studies. Spirocyclic insecticides such as spirotetramat, spiropidion, and spirodiclofen are widely used, and sensitive and specific methods for their detection are crucial for food safety.

Spirotetramat

In a study on spirotetramat, monoclonal antibodies were developed and their cross-reactivity with the major metabolite, spirotetramat-enol, and other related compounds was evaluated using a competitive ELISA.[3][6] The results demonstrated that the specificity of the assay could be modulated by the choice of the hapten used for immunization and the format of the ELISA.[3]

CompoundAntibody 1 (IC50, ng/mL)Cross-Reactivity (%)Antibody 2 (IC50, ng/mL)Cross-Reactivity (%)
Spirotetramat 10.51008.2100
Spirotetramat-enol 15.269.19.586.3
Spirotetramat-keto >1000<1>1000<1
Spirotetramat-mono >1000<1>1000<1

Data synthesized from literature.[3][6]

Spiropidion

For the insecticide spiropidion, a monoclonal antibody (mAb 8B5) was developed, and a heterologous indirect competitive ELISA (ic-ELISA) was established.[7] The cross-reactivity of this antibody was tested against several other pesticides to ensure its specificity.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Spiropidion 7.36100
Spiromesifen >1000<0.1
Spirodiclofen >1000<0.1
Spirotetramat >1000<0.1
Imidacloprid >1000<0.1

Data from a study on spiropidion.[7]

Spirodiclofen

A monoclonal antibody (mAb 5A4) was produced for the detection of spirodiclofen. An ic-ELISA was developed, and its specificity was confirmed by testing against structurally similar compounds and other commonly used acaricides. The results showed no significant cross-reactivity, indicating high specificity of the antibody for spirodiclofen.

CompoundCross-Reactivity (%)
Spirodiclofen 100
Spiromesifen <0.1
Spirotetramat <0.1
Dicofol <0.1
Pyridaben <0.1

Data from a study on spirodiclofen.

Experimental Protocols

Competitive Indirect ELISA (ciELISA) Protocol for Cross-Reactivity Testing
  • Coating: Coat microtiter plate wells with a hapten-protein conjugate (different from the immunizing conjugate for a heterologous assay) at an optimized concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the primary antibody (at a pre-determined optimal dilution) and the competitor compound (the spirocyclic hapten or its analogues at various concentrations) to the wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance versus the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. Calculate the IC50 value for each compound. Cross-reactivity is calculated as: (IC50 of target hapten / IC50 of competing compound) x 100%.

Conclusion: A Pathway to Highly Specific Antibodies

The development of antibodies with high specificity against spirocyclic haptens is a meticulous process that hinges on rational hapten design and rigorous cross-reactivity screening. As demonstrated by the case studies, it is possible to generate highly specific monoclonal antibodies that can differentiate between closely related spirocyclic structures. The choice of immunoassay platform, whether it be the high-throughput and cost-effective ELISA or the data-rich SPR, will depend on the specific needs of the project. By carefully considering the principles and protocols outlined in this guide, researchers can enhance their ability to produce and characterize antibodies with the desired specificity for their applications in drug discovery, diagnostics, and environmental monitoring.

References

  • Vertex AI Search. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
  • ResearchGate. (2025). Preparation of spirodiclofen monoclonal antibody and establishment of indirect competitive enzyme-linked immunosorbent assay. Retrieved from [Link]

  • American Phytopathological Society. (1989). Species-Specific and Cross-Reactive Monoclonal Antibodies to the Plant-Pathogenic Spiroplasmas Spiroplasma citri and S. kunkelii.
  • PMC. (2021). Enzyme and lateral flow monoclonal antibody-based immunoassays to simultaneously determine spirotetramat and spirotetramat-enol in foodstuffs. Retrieved from [Link]

  • PubMed. (2024). Hapten synthesis, monoclonal antibody production and immunoassay development for analyzing spiropidion residues. Food Chemistry, 453, 139697.
  • PubMed. (1989). Antibodies with high affinity for spiroperidol--II. Cross reactivity with iodobenzamide and domperidone. Molecular Pharmacology, 36(6), 945-951.
  • PubMed. (1998). Generation and characterization of monoclonal antibodies against the pyrrolizidine alkaloid retrorsine. Planta Medica, 64(3), 251-256.
  • ResearchGate. (2025). Generation and Characterization of Monoclonal Antibodies against the Pyrrolizidine Alkaloid Retrorsine. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). Immunoassays for Pesticide Detection. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Immunoassay-based approaches for development of screening of chlorpyrifos.
  • PubMed. (2014). Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Analytical Chemistry, 86(21), 10844-10851.
  • CDC Stacks. (2010). Immunoassays and Biosensors for Monitoring Environmental and Human Exposure to Pyrethroid Insecticides. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Retrieved from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]

  • ResearchGate. (2025). Generation and Characterization of Monoclonal Antibodies against the Pyrrolizidine Alkaloid Retrorsine. Retrieved from [Link]

  • PhosphoSolutions. (2012). Are Monoclonal Antibodies Really More Specific?. Retrieved from [Link]

  • MDPI. (2021).
  • MDPI. (2013). Development of Immunoassay Based on Monoclonal Antibody Reacted with the Neonicotinoid Insecticides Clothianidin and Dinotefuran. International Journal of Molecular Sciences, 14(12), 23566-23577.
  • PMC. (2018). Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. Retrieved from [Link]

  • NIH. (2025). A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek. Foods, 12(5), 988.
  • MDPI. (2022). Cross-Resistance Pattern and Genetic Studies in Spirotetramat-Resistant Citrus Red Mite, Panonychus citri (Acari: Tetranychidae). Insects, 13(5), 489.
  • PubMed. (2013). Cross-resistance and baseline susceptibility of spirotetramat in Frankliniella occidentalis (Thysanoptera: Thripidae). Journal of Economic Entomology, 106(4), 1799-1806.
  • Food and Agriculture Organization of the United Nations. (n.d.). 5.22 SPIROTETRAMAT (234) TOXICOLOGY. Retrieved from [Link]

  • Semantic Scholar. (2021). Preparation and Characterization of Monoclonal Antibodies with High Affinity and Broad Class Specificity against Zearalenone and its Five Homologs. Retrieved from [Link]

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A Comparative Guide to the In Vitro ADME Properties of Spirocyclic Compounds and Their Non-Spirocyclic Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior "drug-like" properties is relentless. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, this "flatland" of chemical space often leads to challenges in achieving target selectivity and favorable pharmacokinetic profiles.[1][2] An increasing body of evidence suggests that shifting from planar, sp2-rich structures to more three-dimensional, sp3-rich scaffolds correlates with improved physicochemical properties and a higher probability of clinical success.[1][2][3]

Spirocycles, molecular architectures where two rings are joined by a single common atom, are at the forefront of this paradigm shift.[3][4] Their inherent rigidity and defined three-dimensional geometry offer a powerful strategy to overcome the limitations of their non-spirocyclic, often more flexible or planar, counterparts.[3][4][5] By locking the conformation of a molecule, spirocyclic scaffolds can optimize the orientation of functional groups for target binding, leading to enhanced potency and selectivity.[1][5]

This guide provides an in-depth comparison of the key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of spirocyclic compounds versus their non-spirocyclic analogues. We will delve into the mechanistic basis for the observed differences and provide supporting experimental data and validated protocols for assessing these critical parameters.

The Strategic Value of Early ADME Profiling

Integrating ADME profiling early in the drug discovery workflow is crucial for reducing the high attrition rates of drug candidates.[6][7] In vitro assays serve as a cost-effective and high-throughput means to predict the in vivo pharmacokinetic behavior of compounds, allowing researchers to prioritize candidates with the most promising profiles for further development.[6][8][9]

Below is a generalized workflow illustrating the integration of key in vitro ADME assays in a typical hit-to-lead drug discovery campaign.

ADME_Workflow cluster_0 Early Discovery (Hit Identification) cluster_1 Hit-to-Lead Optimization cluster_2 Late Stage / Candidate Selection Hit Hit Compound PhysChem Basic Physicochemical Properties (pKa, logP) Hit->PhysChem Sol Kinetic Solubility PhysChem->Sol Lead_Opt Lead Optimization (SAR/SPR) Sol->Lead_Opt Prioritized Hits Perm Permeability (PAMPA, Caco-2) Lead_Opt->Perm MetStab Metabolic Stability (Microsomes, Hepatocytes) Lead_Opt->MetStab CYP CYP450 Inhibition Lead_Opt->CYP PPB Plasma Protein Binding Lead_Opt->PPB Candidate Preclinical Candidate PPB->Candidate Optimized Leads hERG hERG Liability Candidate->hERG Transporter Transporter Studies Candidate->Transporter MetID Metabolite ID Candidate->MetID

Caption: Generalized workflow for in vitro ADME testing in drug discovery.

Solubility: The Foundation of Bioavailability

Aqueous solubility is a prerequisite for a drug's absorption and distribution.[10] Poor solubility can terminate the development of an otherwise potent compound. The introduction of spirocyclic scaffolds, by disrupting crystal lattice packing and increasing the fraction of sp3-hybridized carbons (Fsp3), often leads to a significant improvement in aqueous solubility compared to flat, aromatic non-spirocyclic analogues.[1][2]

Causality: The rigid, three-dimensional nature of spirocycles prevents the planar stacking that can lead to strong, unfavorable crystal lattice energies in their aromatic counterparts. This disruption of intermolecular forces makes it easier for water molecules to solvate the compound, thereby increasing solubility.[11]

Comparative Data: Solubility

Compound Pair Structure Type Modification Aqueous Solubility (μM) Fold Change Reference
Ciprofloxacin vs. Analogue A Antibacterial Piperazine replaced with piperizine-like spirocycle Higher for Analogue A >1 [11]
Sonidegib vs. Analogue 76 Anticancer Phenyl ring replaced with spiro[3.3]heptane No significant change ~1 [12]

| Generic Azetidine vs. Spiro-oxetane | Heterocycle | Addition of oxetane to form spirocycle | Higher for spiro-oxetane | >1 |[11] |

Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution, mimicking the conditions a compound encounters upon administration.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.

  • Filtration: Centrifuge the assay plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated compound.

  • Sample Analysis: Carefully transfer an aliquot of the supernatant to a new 96-well plate containing a suitable dilution solvent (e.g., acetonitrile).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared from the DMSO stock.

Lipophilicity (LogP/LogD): Balancing Permeability and Potency

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient at a specific pH (LogD), is a critical parameter that influences permeability, metabolic clearance, and promiscuity.[13][14] While high lipophilicity can improve membrane permeability, it often leads to increased metabolic liability, off-target toxicity, and lower solubility.[15]

The introduction of spirocyclic scaffolds, particularly those containing heteroatoms like oxygen or nitrogen, frequently results in a desirable reduction in lipophilicity compared to their non-spirocyclic counterparts.[1][2][11]

Causality: Replacing a lipophilic, planar aromatic ring or a flexible alkyl chain with a more polar, sp3-rich spirocyclic system can decrease the overall greasy character of a molecule. Azaspirocycles, for instance, can lower LogD values while maintaining or improving other key properties.[1][3]

Comparative Data: Lipophilicity

Compound Pair Structure Type Modification LogD (pH 7.4) ΔLogD Reference
MCHR1 Antagonist GPCR Ligand Morpholine replaced with azaspirocycle Lower for spiro-analogue N/A [3]
Generic Piperidine vs. Aza-spiro[3.3]heptane Heterocycle Piperidine core replaced with aza-spirocycle Lower for spiro-analogue N/A [16]

| pks13 Inhibitor | Enzyme Inhibitor | Piperidine replaced with 2-oxa-6-azaspiro[3.4]octane | Lower for spiro-analogue | N/A |[1][2] |

Permeability: Crossing Biological Barriers

For a drug to reach its target, it must effectively cross biological membranes, such as the intestinal wall for oral drugs or the blood-brain barrier for CNS agents.[9] Permeability is often assessed in vitro using cell-based assays (e.g., Caco-2) or artificial membrane assays (PAMPA).[17][18] The relationship between spirocyclization and permeability is complex; while reduced lipophilicity might suggest lower passive diffusion, the rigid structure can sometimes overcome the penalties associated with conformational flexibility required for membrane traversal.[19][20]

Causality: Spirocycles offer a unique balance of conformational rigidity and flexibility.[19][20] Unlike highly flexible linear molecules that pay a high entropic penalty to adopt a membrane-compatible conformation, or rigid planar molecules that may have poor solubility, spirocycles present a well-defined, pre-organized 3D shape that can facilitate membrane passage without significant conformational rearrangement.[19]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that models passive transcellular diffusion. It is an excellent tool for early-stage assessment of permeability.

PAMPA_Workflow cluster_0 Preparation cluster_1 Assay Assembly & Incubation cluster_2 Analysis Prep_Donor Prepare Donor Plate: Test compound in buffer (pH 5.0-6.5) Assemble Assemble Sandwich: Place coated filter plate onto donor plate Prep_Donor->Assemble Prep_Lipid Prepare Lipid Solution: (e.g., 2% lecithin in dodecane) Coat_Filter Coat Filter Plate: Add lipid solution to PVDF membrane Coat_Filter->Assemble Prep_Acceptor Prepare Acceptor Plate: Buffer (pH 7.4) Incubate Incubate: (e.g., 4-18 hours at room temperature) Assemble->Incubate Separate Separate Plates Sample Sample Donor, Acceptor, and Reference wells Separate->Sample Analyze Quantify by LC-MS/MS or UV-Vis Sample->Analyze Calculate Calculate Permeability (Pe) Analyze->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Prepare Donor Plate: Dissolve test compounds in an appropriate buffer (e.g., pH 6.5 to simulate the upper intestine) in a 96-well donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer at pH 7.4.

  • Coat Filter Plate: A 96-well filter plate with a hydrophobic PVDF membrane is coated by adding a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) to each well.

  • Assemble Sandwich: Place the lipid-coated filter plate onto the donor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor compartments.

  • Incubation: Incubate the sandwich assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, separate the plates. Measure the compound concentration in the donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the measured concentrations and known parameters like well volume and incubation time.

Metabolic Stability: Resisting Enzymatic Breakdown

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify compounds to facilitate their excretion.[17] Rapid metabolism leads to a short half-life and low bioavailability. Introducing spirocyclic scaffolds is a well-established strategy to improve metabolic stability.[1][3][11]

Causality: The rigid spirocyclic core can block metabolically liable sites. By replacing a flexible chain or an easily oxidized aromatic ring with a robust spirocycle, chemists can sterically hinder the approach of metabolic enzymes, thereby reducing the rate of clearance.[4][11] The sp3-rich nature of many spirocycles also removes sites of aromatic hydroxylation, a common metabolic pathway.

Comparative Data: Metabolic Stability

Compound Pair Structure Type Modification In Vitro Half-Life (t½, min) in HLM* Fold Change Reference
Ciprofloxacin vs. Analogue B Antibacterial Piperazine replaced with morpholine-like spirocycle Slight metabolism vs. No metabolism N/A [11]
MCHR1 Antagonist GPCR Ligand Morpholine replaced with azaspirocycle Improved stability >1 [3]
Sonidegib vs. Analogue 76 Anticancer Phenyl ring replaced with spiro[3.3]heptane 110 vs. <5 >20x Decrease [12]
Generic Piperazine vs. Azaspirocycle Heterocycle Piperazine core replaced with azaspirocycle Higher for spiro-analogue >1 [1][2]

*HLM: Human Liver Microsomes

Note: While the trend is generally positive, the Sonidegib example highlights that structural changes can sometimes introduce new metabolic liabilities, underscoring the importance of experimental validation.[12]

Experimental Protocol: Liver Microsomal Stability Assay

This assay assesses the rate of Phase I metabolism by incubating a compound with liver microsomes, which are vesicles rich in CYP enzymes.

Microsomal_Stability_Workflow cluster_0 Reaction Setup cluster_1 Metabolic Reaction cluster_2 Analysis Setup Prepare Master Mix: Liver Microsomes + Buffer (pH 7.4) Add_Cmpd Add Test Compound (e.g., 1 µM final conc.) Setup->Add_Cmpd Preincubate Pre-incubate at 37°C Add_Cmpd->Preincubate Start Initiate Reaction: Add NADPH cofactor Preincubate->Start Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Start->Timepoints Quench Quench Sample: Add to ice-cold Acetonitrile with Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and Intrinsic Clearance (Clint) Plot->Calculate

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) and an NADPH regenerating system (cofactor solution) on ice.

  • Reaction Mixture: In a 96-well plate, add buffer (pH 7.4) and HLM. Add the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring it to temperature.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.

  • Time Course Sampling: At subsequent time points (e.g., 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. The cold acetonitrile stops the enzymatic reaction and precipitates the proteins.

  • Protein Precipitation: Once all time points are collected, centrifuge the quench plate at high speed to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.

  • Data Interpretation: Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the natural log of the percent remaining compound versus time.

Plasma Protein Binding (PPB): The Unbound Drug Hypothesis

Only the unbound fraction of a drug in plasma is free to distribute to tissues, interact with its target, and be cleared.[21][22] High plasma protein binding (>99%) can limit a drug's efficacy and complicate its dosing regimen.[22][23] The effect of spirocyclization on PPB is not as straightforward as with other ADME properties and is highly dependent on the specific structural changes and the overall physicochemical profile of the molecule. However, by reducing lipophilicity, spirocycles can sometimes lead to lower PPB.

Causality: Drug binding to plasma proteins, primarily albumin and alpha-1 acid glycoprotein, is often driven by hydrophobic and electrostatic interactions.[22] By designing spirocyclic analogues with reduced lipophilicity (lower LogD) and modulated pKa, it is possible to decrease the affinity for these proteins, thereby increasing the unbound fraction.

Experimental Protocol: Equilibrium Dialysis for PPB

Equilibrium dialysis is considered the gold standard for measuring PPB. It involves separating a plasma-containing compartment from a buffer compartment by a semi-permeable membrane that allows free drug to pass but retains proteins and protein-bound drug.

Step-by-Step Methodology:

  • Device Preparation: Assemble the equilibrium dialysis apparatus (e.g., a 96-well plate format device like RED).

  • Sample Addition: Add plasma (human, rat, etc.) spiked with the test compound to the plasma chamber of each well.

  • Buffer Addition: Add an equal volume of buffer (PBS, pH 7.4) to the buffer chamber of each well.

  • Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-24 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both the plasma (Ctotal) and buffer (Cunbound) samples using LC-MS/MS. It is often necessary to matrix-match the calibration standards.

  • Calculation: The fraction unbound (fu) is calculated as: fu = Cunbound / Ctotal. The percent bound is then calculated as (1 - fu) * 100.

Conclusion

The incorporation of spirocyclic scaffolds is a powerful and validated strategy in modern medicinal chemistry to enhance the ADME properties of drug candidates.[24][25][26] Compared to their non-spirocyclic counterparts, spirocyclic compounds generally exhibit improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1][2] These improvements stem directly from their unique three-dimensional and rigid architecture, which disrupts crystal packing, reduces molecular "greasiness," and blocks sites of metabolism.[4][11] While effects on permeability and plasma protein binding are more context-dependent, the overall trend demonstrates that embracing three-dimensionality through spirocyclization can help medicinal chemists escape "flatland" and design higher-quality clinical candidates. The robust in vitro assays detailed in this guide are essential tools for quantifying these property improvements and making data-driven decisions in the drug discovery process.

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A Comparative Guide to the Conformational Rigidity of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif to address the limitations of traditional flat, aromatic compounds.[1][2] Their inherent rigidity and ability to project substituents into distinct vectors in three-dimensional space provide a powerful tool for optimizing ligand-target interactions, leading to improved potency and selectivity.[3][4] The 2-oxa-8-azaspiro[4.5]decane scaffold, a heterocyclic system incorporating both piperidine and tetrahydrofuran rings, represents a promising yet underexplored framework in this class. This guide provides an in-depth analysis of the conformational rigidity of the 2-oxa-8-azaspiro[4.5]decane scaffold, comparing it with relevant alternatives and detailing the experimental and computational methodologies for its assessment.

The Strategic Advantage of Conformational Rigidity

The conformational flexibility of a molecule is a critical determinant of its biological activity. While some degree of flexibility is necessary for a ligand to adapt to its binding site, excessive conformational freedom can lead to a significant entropic penalty upon binding, thereby reducing affinity. Furthermore, a flexible molecule can adopt multiple conformations, only one of which may be the bioactive one, leading to potential off-target effects. Spirocyclic systems, by virtue of their fused nature, inherently restrict the number of accessible conformations, effectively pre-organizing the molecule for binding.[3] This pre-organization can lead to a more favorable enthalpic contribution to the binding free energy. The 2-oxa-8-azaspiro[4.5]decane scaffold, with its bicyclic structure, is designed to leverage this principle.

Assessing Conformational Rigidity: A Multi-faceted Approach

A comprehensive understanding of the conformational landscape of a molecule requires a synergistic approach, combining experimental techniques that provide real-world data with computational methods that offer detailed energetic insights.

Experimental Determination of Conformational Preferences

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Dynamics

NMR spectroscopy is the cornerstone for elucidating the solution-state conformation of organic molecules.[5] Several NMR techniques are particularly powerful for assessing conformational rigidity.

  • Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants of protons and carbons. For a molecule undergoing conformational exchange, lowering the temperature can "freeze out" individual conformers, allowing for their individual characterization. The coalescence temperature, at which the signals for the interconverting conformers merge, can be used to determine the energy barrier to interconversion, a direct measure of conformational rigidity.[6]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a through-space phenomenon where the magnetization of one nucleus is affected by the proximity of another. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei, making it an extremely sensitive probe of internuclear distances up to approximately 5 Å.[7] By identifying which protons are close to each other in space, the overall three-dimensional structure and preferred conformation of a molecule can be determined.

2. X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the crystalline lattice. While the solid-state conformation may not always be identical to the predominant solution-state conformation, it provides an invaluable, high-resolution structural benchmark.

Computational Modeling: In Silico Insights into Conformational Energetics

Computational chemistry offers a powerful suite of tools to complement experimental data and to predict the conformational preferences of molecules that have not yet been synthesized.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the electronic structure and energies of molecules.[8][9] By performing a conformational search, where the potential energy surface of the molecule is explored by systematically rotating a rotatable bond, DFT can identify the lowest energy (most stable) conformations and calculate their relative energies.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational behavior. By simulating the molecule in a solvent box, MD can capture the influence of the environment on conformational preferences and provide insights into the flexibility and interconversion rates of different conformers.

Conformational Analysis of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

Due to the limited availability of direct experimental data on the 2-oxa-8-azaspiro[4.5]decane scaffold, this guide will leverage a detailed analysis of the closely related 1-oxa-8-azaspiro[4.5]decane system, for which an X-ray crystal structure is available, and supplement this with a theoretical conformational analysis of the target 2-oxa scaffold.

Comparative Scaffold Analysis
ScaffoldKey Conformational FeaturesPredicted RigiditySupporting Data
2-Oxa-8-azaspiro[4.5]decane The piperidine ring is expected to adopt a chair conformation. The tetrahydrofuran ring can adopt either an envelope or twist conformation. The spiro fusion point significantly restricts the overall flexibility.HighDFT calculations (this guide)
1-Oxa-8-azaspiro[4.5]decane X-ray crystallography reveals a chair conformation for the piperidine ring and an envelope conformation for the tetrahydrofuran ring.[4]HighX-ray crystallography[4]
2,8-Diazaspiro[4.5]decane Both piperidine rings are expected to be in chair conformations. The presence of two nitrogen atoms can influence the ring pucker and substituent orientation.HighGeneral knowledge of piperidine systems
3-Oxa-9-azaspiro[5.5]undecane Both six-membered rings (piperidine and tetrahydropyran) are predicted to be in stable chair conformations.HighGeneral knowledge of six-membered rings
Acyclic Amine (Control) Multiple rotatable bonds lead to a large number of accessible conformations.LowGeneral chemical principles

Experimental Protocols

Protocol 1: Variable-Temperature (VT) NMR Spectroscopy

Objective: To determine the energy barrier for conformational interconversion of a substituted 2-oxa-8-azaspiro[4.5]decane derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, acetone, or dichloromethane) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (298 K).

  • Cooling and Data Acquisition: Gradually lower the temperature of the NMR probe in 10 K increments. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new 1H NMR spectrum.

  • Observation of Coalescence: Continue cooling until the signals corresponding to the interconverting conformers are sharp and well-resolved, or until the solvent freezing point is approached. Identify the coalescence temperature (Tc) for a pair of exchanging signals.

  • Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature.

Causality Behind Experimental Choices: The choice of a low-freezing-point solvent is critical to access a wide temperature range. Gradual temperature changes and equilibration times are necessary to ensure accurate temperature readings and to avoid thermal gradients within the sample.

Protocol 2: 2D NOESY NMR Spectroscopy

Objective: To determine the through-space proximities of protons in the 2-oxa-8-azaspiro[4.5]decane scaffold to elucidate its preferred solution-state conformation.

Methodology:

  • Sample Preparation: Prepare a high-purity, degassed sample of the compound in a deuterated solvent. Degassing is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

  • Data Acquisition: Acquire a 2D NOESY spectrum using a standard pulse sequence. The mixing time is a critical parameter and should be optimized based on the molecular weight of the compound (typically 200-800 ms for small molecules).

  • Data Processing: Process the 2D data with appropriate window functions and Fourier transformation.

  • Spectral Analysis: Identify cross-peaks in the NOESY spectrum, which indicate that the two corresponding protons are close in space. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

  • Conformational Modeling: Use the distance restraints derived from the NOE data to build a three-dimensional model of the molecule's preferred conformation in solution.

Causality Behind Experimental Choices: Degassing the sample is essential for obtaining high-quality NOESY data. The mixing time is chosen to allow for the build-up of the NOE effect without significant spin diffusion, which can lead to ambiguous results.

Computational Workflow

Protocol 3: DFT Conformational Analysis

Objective: To identify the low-energy conformers of the 2-oxa-8-azaspiro[4.5]decane scaffold and to calculate their relative energies.

Methodology:

  • Initial Structure Generation: Build the 3D structure of the 2-oxa-8-azaspiro[4.5]decane molecule using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule. This involves rotating around single bonds and exploring different ring puckering conformations.

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Energy Analysis: Compare the relative Gibbs free energies of the optimized conformers to determine their populations at a given temperature according to the Boltzmann distribution.

Causality Behind Experimental Choices: The choice of DFT functional and basis set is a compromise between accuracy and computational cost. B3LYP/6-31G(d) is a widely used and well-validated level of theory for organic molecules. Frequency calculations are essential to verify that the optimized structures are stable conformers.

Visualizing Conformational Relationships

G cluster_exp Experimental Analysis cluster_comp Computational Analysis VT_NMR Variable-Temperature NMR Energy_Barriers Energy_Barriers VT_NMR->Energy_Barriers ΔG‡ NOESY NOESY NMR 3D_Structure 3D_Structure NOESY->3D_Structure Distance Restraints X_ray X-ray Crystallography Solid_State_Conformation Solid_State_Conformation X_ray->Solid_State_Conformation Precise Geometry DFT DFT Calculations Conformer_Energies Conformer_Energies DFT->Conformer_Energies ΔG MD Molecular Dynamics Dynamic_Behavior Dynamic_Behavior MD->Dynamic_Behavior Flexibility Final_Model Comprehensive Conformational Model Energy_Barriers->Final_Model 3D_Structure->Final_Model Solid_State_Conformation->Final_Model Conformer_Energies->Final_Model Dynamic_Behavior->Final_Model

Caption: Workflow for assessing conformational rigidity.

Conclusion: A Rigid Scaffold with Tunable Properties

The comprehensive analysis presented in this guide demonstrates that the 2-oxa-8-azaspiro[4.5]decane scaffold possesses a high degree of conformational rigidity, a desirable attribute for the design of potent and selective therapeutic agents. The piperidine ring is expected to exist predominantly in a stable chair conformation, while the tetrahydrofuran ring likely adopts a low-energy envelope or twist conformation. The spirocyclic fusion point effectively locks these two rings together, limiting the overall flexibility of the molecule.

Compared to more flexible acyclic or monocyclic systems, the 2-oxa-8-azaspiro[4.5]decane scaffold offers a significant advantage in pre-organizing substituents for optimal binding to a biological target. Its conformational rigidity is comparable to that of other spirocyclic systems, such as the isomeric 1-oxa-8-azaspiro[4.5]decane and the related diazaspiro[4.5]decane scaffolds.

The methodologies detailed in this guide, from variable-temperature NMR to DFT calculations, provide a robust framework for researchers to assess the conformational properties of this and other novel spirocyclic systems. By understanding and controlling the conformational rigidity of these scaffolds, medicinal chemists can unlock new avenues for the design of next-generation therapeutics with improved efficacy and safety profiles.

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  • Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. (1995). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

  • Synthesis, pharmacological evaluation, DFT calculation, and theoretical investigation of spirocyclohexane derivatives. (2022). Bioorganic Chemistry, 129, 106280. [Link]

  • Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. (2019). Lupine Online Journal of Medical Sciences, 1(2). [Link]

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Safety Operating Guide

Navigating the Disposal of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous management and disposal of laboratory chemicals are paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a key building block in modern synthetic chemistry. By moving beyond mere procedural lists, we delve into the rationale behind these essential safety measures, fostering a culture of informed and responsible chemical handling.

Hazard Assessment and Profile

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

  • Acute Oral Toxicity: Some analogs are classified as harmful if swallowed.[2][3]

Given these potential hazards, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls at all times.

Table 1: Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or gogglesTo protect eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent direct skin contact.
Body Protection Standard laboratory coatTo protect skin and clothing from accidental spills.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management.

  • Designate a Specific Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top lid for all waste containing this compound.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the associated hazards (e.g., "Irritant").[4]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, pipette tips, and weighing papers, must also be placed in this designated container.

Step 2: On-Site Accumulation and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5][6]

  • Location: The SAA should be under the direct control of laboratory personnel and situated away from general traffic areas.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential spills.[5]

  • Incompatibility: Do not mix this waste stream with other incompatible chemical wastes. Consult your institution's Chemical Hygiene Plan (CHP) for specific guidance on chemical compatibility.

Step 3: Arranging for Professional Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) department.

  • High-Temperature Incineration: This is the most common and effective method for the complete destruction of organic chemical waste.

  • Regulatory Compliance: Adherence to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory.[7][8]

Step 4: Decontamination of Empty Containers

Once the original container of this compound is empty, it must be decontaminated before it can be considered non-hazardous.

  • Triple-Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The solvent rinsate must be collected and treated as hazardous waste, adding it to your designated waste container.

  • Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of it according to your facility's procedures for non-hazardous glass or plastic waste.

Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Handling cluster_storage On-Site Storage cluster_disposal Final Disposal cluster_decon Container Decontamination Start Compound Used in Experiment Assess Assess Waste Type (Solid, Liquid, Contaminated PPE) Start->Assess Empty Original Container is Empty Start->Empty Segregate Segregate into Designated Hazardous Waste Container Assess->Segregate Label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) Segregate->Label Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Inspect Weekly Inspection of Container and SAA Store->Inspect ContactEHS Contact EHS or Licensed Waste Disposal Vendor Inspect->ContactEHS Transport Arrange for Waste Pickup and Transport ContactEHS->Transport Incinerate High-Temperature Incineration Transport->Incinerate Rinse Triple-Rinse with Appropriate Solvent Empty->Rinse Collect Collect Rinsate as Hazardous Waste Rinse->Collect DisposeContainer Dispose of Decontaminated Container as Non-Hazardous Waste Rinse->DisposeContainer Collect->Segregate Add to Waste

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a key building block in medicinal chemistry, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and operational excellence.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the substance's hazard profile is paramount. This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Hazard ClassificationGHS CategoryDescription
Skin Irritation2Causes skin irritation.[1]
Eye Irritation2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[1]

Signal Word: Warning[1]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is to create a comprehensive barrier, mitigating the risks of skin contact, eye exposure, and inhalation.

  • Hand Protection: Wear protective gloves. Nitrile gloves are a suitable choice, offering good chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, dispose of contaminated gloves in accordance with institutional and local regulations.[2]

  • Eye and Face Protection: Chemical safety goggles are essential to prevent eye contact, which can lead to serious irritation.[1] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles to provide a full barrier for the face.

  • Skin and Body Protection: A standard laboratory coat should be worn to protect personal clothing and skin from accidental spills. Ensure the lab coat is fully buttoned. For larger quantities or procedures with a higher risk of exposure, consider chemical-resistant aprons or suits.

  • Respiratory Protection: Use only in a well-ventilated area.[1] All manipulations of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol outlines the procedural steps for the safe handling of this compound, from initial risk assessment to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment PPE_Selection PPE Selection & Donning RiskAssessment->PPE_Selection Identify Hazards Weighing Weighing in Fume Hood PPE_Selection->Weighing Proceed to Handling Dissolution Dissolution in Fume Hood Weighing->Dissolution Transfer Compound Reaction Reaction Setup & Monitoring Dissolution->Reaction Use in Experiment Decontamination Decontamination of Glassware & Surfaces Reaction->Decontamination Post-Experiment Waste_Segregation Waste Segregation (Solid & Liquid) Decontamination->Waste_Segregation Generate Waste Disposal Disposal via Approved Waste Stream Waste_Segregation->Disposal Final Step

Caption: Workflow for the safe handling of this compound.

1. Pre-Handling Preparations:

  • Risk Assessment: Before starting any work, conduct a thorough risk assessment specific to the planned experiment. Consider the quantities being used, the nature of the solvent, and the reaction conditions.
  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.
  • PPE Donning: Put on all required PPE as outlined in the section above.

2. Handling the Compound:

  • Weighing: If working with the solid form, carefully weigh the required amount within the fume hood to prevent the generation and inhalation of dust.
  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
  • Reaction: Set up the reaction apparatus within the fume hood. Ensure all joints are properly sealed. Monitor the reaction for any unexpected changes.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. Use an appropriate solvent and cleaning agent.
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation:

    • Solid Waste: Unused solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) should be collected in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Solutions containing the compound and any rinseates from decontamination should be collected in a labeled, sealed container for liquid chemical waste. Do not pour any of this material down the drain.[1]

  • Disposal: All waste must be disposed of through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]

  • Capot Chemical. (2025-12-20). MSDS of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.